trans-Cyclobutane-1,2-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527264. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-cyclobutane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSAGCZZQKACKE-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301031207 | |
| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124-13-6 | |
| Record name | (±)-trans-1,2-Cyclobutanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2R)-Cyclobutane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301031207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclobutane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of trans-Cyclobutane-1,2-dicarboxylic Acid
Introduction
trans-Cyclobutane-1,2-dicarboxylic acid (trans-CBDA) is a cyclic dicarboxylic acid characterized by a four-membered carbon ring with two carboxylic acid groups oriented in a trans configuration.[1][2] Its molecular formula is C₆H₈O₄, and it has a molecular weight of approximately 144.13 g/mol .[1][3] The rigid, strained cyclobutane core combined with the reactive carboxylic acid functionalities makes trans-CBDA a molecule of significant interest. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering valuable insights for researchers in organic synthesis, materials science, and drug development. Its unique stereochemistry and reactivity distinguish it from its cis-isomer and open avenues for specific applications in various fields.[2]
Molecular Structure and Stereochemistry
The defining feature of this compound is the spatial arrangement of its substituents on the cyclobutane ring.
Ring Conformation
Contrary to a simplified planar representation, the cyclobutane ring in trans-CBDA is puckered.[4] X-ray crystallography studies have determined that the ring adopts a non-planar conformation with a dihedral angle of approximately 150°.[4] This puckering helps to alleviate some of the inherent angle and torsional strain in the four-membered ring. The trans configuration of the bulky carboxylic acid groups further contributes to the molecule's relative stability by minimizing steric hindrance.[3]
Stereoisomers and Optical Activity
1,2-Cyclobutanedicarboxylic acid exists as three stereoisomers: a cis isomer and a pair of trans enantiomers.[5]
-
cis-1,2-Cyclobutanedicarboxylic acid: This isomer possesses an internal plane of symmetry, rendering it a meso compound and thus, optically inactive.[5]
-
trans-1,2-Cyclobutanedicarboxylic acid: This configuration lacks an internal plane of symmetry and exists as a pair of non-superimposable mirror images, or enantiomers: (1R,2R)-cyclobutane-1,2-dicarboxylic acid and (1S,2S)-cyclobutane-1,2-dicarboxylic acid. These enantiomers are optically active.[5] The commercially available trans-CBDA is typically a racemic mixture of these two enantiomers.
Physical and Spectroscopic Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source(s) |
| CAS Number | 1124-13-6 | [1][6] |
| Molecular Formula | C₆H₈O₄ | [3][6] |
| Molecular Weight | 144.13 g/mol | [1][7] |
| Appearance | White to slightly brown crystalline solid | [1][7] |
| Melting Point | 125-131 °C | [8][9] |
| Boiling Point | 140 °C at 2 Torr | [8][9] |
| Density (Predicted) | 1.509 g/cm³ | [8] |
| pKa1 | 3.79 | [9] |
| pKa2 | 5.61 | [9] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum provides distinct signals for the methine and methylene protons of the cyclobutane ring. In D₂O, characteristic peaks are observed around 3.45 ppm and 2.17 ppm.[10] The specific chemical shifts and coupling constants are crucial for confirming the trans stereochemistry.
-
¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing signals for the carboxylic acid carbons and the two distinct carbons of the cyclobutane ring.
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorptions for the O-H stretching of the carboxylic acid (a broad band typically in the 2500-3300 cm⁻¹ region) and the C=O stretching of the carbonyl group (around 1700 cm⁻¹).[6][11]
-
Mass Spectrometry: The fragmentation pattern in mass spectrometry can be used to distinguish between the cis and trans isomers. The interaction between the carboxyl groups in the cis isomer leads to a different fragmentation pathway compared to the trans isomer.[9][12]
Synthesis Methodologies
Several synthetic routes have been established for this compound. The choice of method often depends on the desired scale, stereochemical purity, and available starting materials.
Hydrolysis of Dinitrile Precursors
A common and effective method involves the hydrolysis of trans-1,2-dicyanocyclobutane. This dinitrile can be prepared via various cycloaddition pathways. The subsequent hydrolysis, typically under acidic conditions, converts the nitrile groups to carboxylic acids.
Protocol: Acid-Mediated Hydrolysis of trans-1,2-dicyanocyclobutane [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend trans-1,2-dicyanocyclobutane in a solution of concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution.
-
Isolation: Upon completion, cool the reaction mixture to room temperature, which typically induces precipitation of the crude dicarboxylic acid.
-
Purification: Collect the solid product by vacuum filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as benzene or a mixture of benzene and ethyl acetate.[9][12] The cis-acid isomer can be isomerized to the more stable trans-acid by heating in concentrated HCl at 190°C.[9]
Photodimerization Routes
Photochemical [2+2] cycloaddition reactions are another powerful tool for constructing the cyclobutane ring. For instance, the photodimerization of trans-cinnamic acid under UV light can yield cyclobutane dicarboxylic acid derivatives.[3][13] While this method can produce various isomers, careful selection of reaction conditions and precursors can favor the desired stereochemistry.[13]
Chemical Reactivity and Applications
The dual functionality of trans-CBDA makes it a versatile building block in both academic research and industrial applications.[1][14]
Reactions of the Carboxylic Acid Groups
The two carboxylic acid moieties can undergo standard transformations, providing access to a wide range of derivatives:
-
Esterification: Reaction with alcohols under acidic catalysis yields the corresponding diesters, which are valuable intermediates.[3]
-
Amide Bond Formation: Coupling with amines, often mediated by standard coupling reagents, leads to the formation of diamides and polyamides.[3] This reactivity is fundamental to its use in polymer chemistry.
Reactions of the Cyclobutane Ring
-
Thermal Cleavage: The strained cyclobutane ring can undergo thermal cycloreversion (a retro-[2+2] cycloaddition) upon heating, breaking down into smaller unsaturated molecules.[3][13] This property makes it a candidate for developing thermally recyclable or degradable materials.[3][13]
-
Decarboxylation: Under high temperatures or specific catalytic conditions, trans-CBDA can undergo decarboxylation to form cyclobutene derivatives.[3]
Key Applications
-
Polymer Science: As a monomer, trans-CBDA is used to synthesize novel polyesters and polyamides. The rigid cyclobutane unit can impart enhanced thermal stability and mechanical strength to the polymer backbone.[1][14]
-
Pharmaceutical Synthesis: The cyclobutane scaffold is present in numerous biologically active molecules. trans-CBDA serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][14]
-
Ligand for Metal Ions: The dicarboxylate functionality allows trans-CBDA to act as a chelating agent, binding to metal ions. This property is useful for developing new catalysts and for studying metal-ligand interactions in biological systems.[3]
Crystallographic Data
Single-crystal X-ray diffraction has provided definitive structural information for trans-1,2-cyclobutanedicarboxylic acid. It crystallizes in the monoclinic system with the space group C2/c.[4] The unit cell contains four molecules. These studies confirm the puckered conformation of the cyclobutane ring and detail the hydrogen bonding networks formed between adjacent molecules in the crystalline state.[4]
Conclusion
This compound is a fundamentally important molecule whose chemical properties are dictated by the interplay between its strained cyclobutane core and its two carboxylic acid groups. Its well-defined stereochemistry, predictable reactivity, and role as a rigid building block make it an invaluable tool for chemists and material scientists. Continued exploration of its synthesis and applications promises to yield novel materials and pharmacologically active compounds.
References
- 1. Cas 1124-13-6 | this compound [finechemical.net]
- 2. lookchem.com [lookchem.com]
- 3. Buy this compound | 1124-13-6 [smolecule.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. homework.study.com [homework.study.com]
- 6. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
- 7. 1124-13-6・trans-1,2-Cyclobutanedicarboxylic Acid・323-29221・329-29223[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. chembk.com [chembk.com]
- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. This compound(1124-13-6) 1H NMR [m.chemicalbook.com]
- 11. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
- 12. This compound | 1124-13-6 [chemicalbook.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. chemimpex.com [chemimpex.com]
Introduction: The Stereochemical Challenge of a Strained Ring System
An In-depth Technical Guide to the Structure Elucidation of trans-Cyclobutane-1,2-dicarboxylic Acid
Cyclobutane dicarboxylic acids (CBDAs) are valuable building blocks in the synthesis of polymers, metal-organic frameworks, and pharmacologically active molecules.[1] Their utility is deeply rooted in the stereochemistry and conformational behavior of the four-membered ring. Unlike their more flexible cyclohexane counterparts, cyclobutanes exhibit significant ring strain, which dictates their geometry and reactivity.[2][3] The 1,2-disubstituted pattern gives rise to stereoisomers, namely cis and trans diastereomers. The elucidation of the correct isomer is a critical step in any synthetic or developmental workflow.
This guide provides a comprehensive, technically-grounded overview of the principles and methodologies employed to definitively elucidate the structure of this compound. We will move beyond a simple listing of techniques to explore the causal logic behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system for structural confirmation. This document is intended for researchers and professionals who require a robust understanding of how to characterize and confirm the structure of this and similar small-ring systems.
Foundational Principles: Stereoisomerism and Conformational Dynamics
To accurately interpret analytical data, one must first understand the possible structures. Cyclobutane-1,2-dicarboxylic acid can exist as three distinct stereoisomers.
-
cis-Cyclobutane-1,2-dicarboxylic acid: This isomer possesses an internal plane of symmetry, making it a meso compound and thus, achiral and optically inactive.[4]
-
This compound: This isomer lacks an internal plane of symmetry and exists as a pair of non-superimposable mirror images, or enantiomers ((1R,2R) and (1S,2S)). This pair is chiral and optically active.[4][5]
The cyclobutane ring itself is not planar. A planar conformation would induce significant torsional strain from eclipsing C-H bonds. To alleviate this, the ring adopts a puckered or "butterfly" conformation.[2][6] This puckering creates two distinct substituent positions: axial and equatorial, analogous to cyclohexane.[7] The energetic barrier for ring inversion is low, but the puckered nature is the dominant conformation and critically influences the spatial relationship between substituents, a key factor in NMR analysis.
Caption: Logical relationship between the stereoisomers of cyclobutane-1,2-dicarboxylic acid.
The Elucidation Workflow: A Multi-Technique, Convergent Approach
The logical workflow begins with obtaining a pure sample, followed by a series of spectroscopic and analytical experiments. The results are then synthesized to build a conclusive structural assignment.
Caption: Experimental workflow for the structure elucidation of this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Stereochemistry
NMR is arguably the most powerful tool for determining the stereochemistry of diastereomers in solution. The key lies in analyzing the coupling constants (J-values) between the methine protons (H-1 and H-2).
Expertise & Causality: The magnitude of the coupling constant between two vicinal protons is described by the Karplus relationship, which depends on the dihedral angle between them. In the puckered cyclobutane ring, the dihedral angles between the H1-C1-C2-H2 protons are different for the cis and trans isomers. This geometric difference leads to predictably different J-values, allowing for unambiguous assignment.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of the purified acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred as it solubilizes the acid well and the acidic protons of the carboxyl groups are observable.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and high digital resolution to resolve the coupling constants.
-
Data Interpretation:
-
Carboxyl Protons (-COOH): A very broad singlet, typically downfield (>10 ppm). Its presence confirms the carboxylic acid functional group.
-
Methine Protons (H-1, H-2): In the trans isomer, these two protons are chemically equivalent due to the molecule's C₂ symmetry. They will appear as a single multiplet. The key is the coupling to the adjacent methylene protons (H-3 and H-4).
-
Methylene Protons (H-3, H-4): These protons will appear as complex multiplets in the aliphatic region (typically 2.0-2.5 ppm).[8]
-
Stereochemistry Confirmation: The coupling constants between the methine and adjacent methylene protons provide the crucial stereochemical information. Decoupling experiments or 2D NMR (COSY) can help simplify these multiplets and extract the J-values.
-
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.
-
Data Interpretation: Due to the C₂ symmetry of the trans isomer, only three distinct signals are expected.
-
Carboxyl Carbon (-COOH): ~175 ppm.
-
Methine Carbons (C-1, C-2): ~40-45 ppm.
-
Methylene Carbons (C-3, C-4): ~20-25 ppm. The observation of only three signals strongly supports the symmetric trans structure, whereas the cis (meso) isomer would also show three signals. Therefore, ¹³C NMR confirms the carbon skeleton and symmetry but relies on ¹H NMR for the definitive stereochemical assignment.
-
| Spectroscopic Data Summary | |
| Technique | Expected Observation for trans Isomer |
| ¹H NMR | Methine Protons (H-1, H-2): Multiplet around 3.4 ppm. Methylene Protons (H-3, H-4): Multiplet around 2.2 ppm.[8] |
| ¹³C NMR | Three signals: C=O (~175 ppm), C1/C2 (~40-45 ppm), C3/C4 (~20-25 ppm).[9] |
| IR Spectroscopy | Broad O-H stretch (2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-H stretch (~2900-3000 cm⁻¹).[9] |
| Mass Spec (EI) | Molecular Ion (M⁺): m/z = 144. Key Fragments: m/z = 99 [M-COOH]⁺, 55.[10] |
Mass Spectrometry (MS): Confirming Molecular Formula
Mass spectrometry validates the molecular weight and, by extension, the molecular formula of the compound.
Experimental Protocol: GC-MS (after derivatization) or ESI-MS
-
Sample Preparation: For Electron Ionization (EI), the acid may need to be derivatized (e.g., to its methyl ester) to improve volatility. For Electrospray Ionization (ESI), dissolve a small amount in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Acquire the mass spectrum. In ESI negative ion mode, the [M-H]⁻ ion is typically observed. In EI mode, the molecular ion (M⁺) is observed.
-
Data Interpretation:
-
Molecular Ion: The molecular formula is C₆H₈O₄, giving a molecular weight of 144.13 g/mol .[9] The observation of a peak at m/z 144 (in EI) or 143 (in ESI negative mode) confirms this.
-
Fragmentation Pattern: Common fragmentation pathways in EI-MS include the loss of a carboxyl group (-COOH, 45 Da) leading to a fragment at m/z 99, and subsequent ring fragmentation.[10][11] This fragmentation provides corroborating evidence for the overall structure.
-
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
-
Sample Preparation: For ATR, place a small amount of the solid sample directly on the crystal. For a KBr pellet, grind a small amount of sample with dry KBr and press it into a transparent disk.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Interpretation:
-
O-H Stretch: A very broad and strong absorption band from ~2500-3300 cm⁻¹. This is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹. This confirms the presence of the carboxyl carbonyl group.
-
C-H Stretch: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the cyclobutane ring.
-
X-ray Crystallography: The Definitive Proof
When a suitable single crystal can be grown, X-ray crystallography provides the most unambiguous structural data, acting as the ultimate arbiter.
Expertise & Causality: By diffracting X-rays, the precise three-dimensional coordinates of every non-hydrogen atom in the crystal lattice can be determined. This allows for direct visualization of the molecule's structure, including the trans orientation of the carboxylic acid groups and the puckered conformation of the cyclobutane ring.[1]
Experimental Protocol:
-
Crystal Growth: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent (e.g., acetonitrile/water).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and torsional angles. The resulting electron density map will unequivocally show the relative stereochemistry.
Conclusion
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. homework.study.com [homework.study.com]
- 5. (Solved) - Draw all possible stereo isomers of 1, 2-cyclobutanedicarboxylic.... - (1 Answer) | Transtutors [transtutors.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. This compound(1124-13-6) 1H NMR [m.chemicalbook.com]
- 9. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(1124-13-6) MS [m.chemicalbook.com]
- 11. Cas 1124-13-6,this compound | lookchem [lookchem.com]
An In-depth Technical Guide to the Discovery and History of Cyclobutane Dicarboxylic Acids
Introduction
Cyclobutane dicarboxylic acids (CBDAs), four-membered carbocyclic rings bearing two carboxylic acid functionalities, represent a fascinating and historically rich class of organic compounds. Their inherent ring strain and unique three-dimensional architecture bestow upon them distinct chemical and physical properties that have captured the attention of chemists for over a century. This guide provides a comprehensive exploration of the discovery, synthesis, and evolving applications of CBDAs, tailored for researchers, scientists, and drug development professionals. We will delve into the early misinterpretations that shaped the initial understanding of these molecules, trace the evolution of synthetic methodologies from classical approaches to modern photochemical and catalytic techniques, and highlight their burgeoning role in the development of novel therapeutics and advanced materials.
PART 1: A Convoluted History: The Discovery and Early Synthetic Endeavors
The early history of cyclobutane dicarboxylic acids is a compelling narrative of scientific inquiry marked by erroneous structural assignments and fascinating chemical rearrangements. The quest for these seemingly simple molecules was fraught with challenges, leading to a period of confusion that persisted for nearly seven decades.
The Era of Mistaken Identity (1881-1950)
The scientific journey into CBDAs began in 1881 with the work of Markownikoff and Krestownikoff.[1] Their attempts to synthesize 1,3-cyclobutanedicarboxylic acid through the self-condensation of ethyl-α-chloropropionate yielded products that were mistakenly identified as the desired cyclobutane derivatives.[1] This initial misinterpretation was perpetuated by other prominent chemists of the era, including Perkin and Haworth, who also reported synthetic routes to what they believed were 1,3-cyclobutanedicarboxylic acids.[1]
The prevailing confusion stemmed from a series of unusual reactions and incorrect assumptions about the structure of the products. It was not until the mid-20th century that the true nature of these early "cyclobutane" compounds was revealed. In 1950, Deutsch and Buchman replicated Markownikoff's synthesis and, through careful analysis, demonstrated that the product was, in fact, a methylcyclopropanedicarboxylic acid.[1] This pivotal discovery, supported by the earlier mechanistic insights of Ingold, finally corrected the long-standing misconception in the chemical literature.
The Dawn of Authentic Cyclobutane Dicarboxylic Acid Synthesis
The first definitive syntheses of authentic cyclobutane dicarboxylic acids were achieved through different chemical strategies. One of the earliest and most reliable methods for the preparation of 1,1-cyclobutanedicarboxylic acid involved the condensation of diethyl malonate with 1,3-dibromopropane in the presence of a base, followed by hydrolysis and decarboxylation.[2][3][4] This classical approach, while effective, often suffered from side reactions that could lower the overall yield.
A significant breakthrough in the synthesis of substituted cyclobutane dicarboxylic acids came from the field of photochemistry. The photodimerization of cinnamic acid and its derivatives to yield truxillic and truxinic acids, which are diphenylcyclobutane dicarboxylic acids, was a key development.[5] This [2+2] photocycloaddition reaction laid the groundwork for a versatile and powerful method to construct the cyclobutane ring with a high degree of stereochemical control.
PART 2: Modern Synthetic Methodologies: Precision and Control
The contemporary synthesis of cyclobutane dicarboxylic acids has evolved significantly, with a strong emphasis on efficiency, stereoselectivity, and the development of sustainable methods. As a senior application scientist, the choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and scalability of the process.
[2+2] Photocycloaddition: A Cornerstone of Cyclobutane Synthesis
The [2+2] photocycloaddition of alkenes remains one of the most direct and versatile methods for constructing the cyclobutane ring.[5] This approach is particularly powerful for the synthesis of 1,2- and 1,3-disubstituted cyclobutane dicarboxylic acids and their derivatives.
Causality in Experimental Design:
The success of a [2+2] photocycloaddition is governed by several key factors:
-
Substrate Pre-organization: For an efficient reaction, the two alkene moieties must be in close proximity and have the correct orientation. In the solid state, the crystal packing of the substrate plays a crucial role. In solution, the use of templates or supramolecular assemblies can pre-organize the reactants.
-
Excited State Dynamics: The reaction proceeds through an excited state of the alkene. The choice of irradiation wavelength and the use of photosensitizers can influence the reaction pathway and stereochemical outcome.
-
Stereochemical Control: The stereochemistry of the resulting cyclobutane ring (cis vs. trans) is often determined by the geometry of the starting alkenes and the reaction conditions.
Experimental Protocol: Batch Photodimerization of trans-Cinnamic Acid
This protocol describes the synthesis of α-truxillic acid, a classic example of a cyclobutane dicarboxylic acid prepared via solid-state photodimerization.
Materials:
-
trans-Cinnamic acid
-
Ethanol
-
High-pressure mercury lamp (or a suitable UV light source)
-
Quartz reaction vessel
Procedure:
-
A saturated solution of trans-cinnamic acid in ethanol is prepared.
-
The solution is slowly evaporated to crystallize the α-form of trans-cinnamic acid, which is known to photodimerize in the solid state.
-
The crystalline trans-cinnamic acid is placed in a quartz reaction vessel.
-
The vessel is irradiated with a high-pressure mercury lamp for a specified period (e.g., 24-48 hours). The progress of the reaction can be monitored by the change in the physical state of the solid and by spectroscopic methods (e.g., IR, NMR of a small sample).
-
After the reaction is complete, the solid product is collected and washed with a solvent in which the starting material is soluble but the product is not (e.g., cold ethanol) to remove any unreacted cinnamic acid.
-
The resulting α-truxillic acid can be further purified by recrystallization.
Advancements in Flow Photochemistry:
Modern synthetic chemistry is increasingly embracing continuous flow technologies to enhance reaction efficiency, safety, and scalability. [2+2] photocycloadditions are particularly well-suited for flow chemistry.[6][7][8]
Advantages of Flow Photochemistry:
-
Improved Light Penetration: The small dimensions of the flow reactor allow for uniform irradiation of the reaction mixture, leading to higher quantum yields and faster reaction times.
-
Precise Temperature Control: Flow reactors offer excellent heat exchange, enabling precise control over the reaction temperature.
-
Enhanced Safety: The small reaction volume in a flow system minimizes the risks associated with photochemical reactions.
-
Scalability: Scaling up a flow reaction is often as simple as running the system for a longer period.
Caption: Comparison of Batch vs. Flow Photochemical Reactor Setups.
Classical Synthesis: The Malonic Ester Route to 1,1-Cyclobutanedicarboxylic Acid
The synthesis of 1,1-cyclobutanedicarboxylic acid via the malonic ester synthesis remains a reliable and widely used method, particularly for accessing this key intermediate for various applications.[2][3]
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid[2]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium ethoxide solution in ethanol
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Alkylation: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added dropwise with stirring. Subsequently, 1,3-dibromopropane is added, and the mixture is refluxed. The reaction involves a double alkylation of the malonic ester to form diethyl 1,1-cyclobutanedicarboxylate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding dicarboxylic acid by refluxing with a strong base (e.g., potassium hydroxide), followed by acidification with hydrochloric acid.
-
Purification: The crude 1,1-cyclobutanedicarboxylic acid is then purified by recrystallization from a suitable solvent, such as hot water or ethyl acetate.
Caption: Synthetic Pathway to 1,1-Cyclobutanedicarboxylic Acid.
PART 3: Stereochemistry and Isomer Separation
The stereochemistry of cyclobutane dicarboxylic acids is a critical aspect that profoundly influences their physical properties and biological activity. The substituents on the cyclobutane ring can exist in either a cis or trans relationship, leading to diastereomers with distinct spatial arrangements.
Understanding Cis and Trans Isomerism
In cis-cyclobutane dicarboxylic acids, the two carboxylic acid groups are on the same face of the cyclobutane ring. In the trans isomers, they are on opposite faces. This difference in stereochemistry leads to variations in properties such as melting point, solubility, and crystal packing.
Separation and Characterization of Isomers
The separation of cis and trans isomers of cyclobutane dicarboxylic acids can be challenging but is essential for their specific applications.
Classical Method: Fractional Crystallization
Fractional crystallization is a traditional yet effective method for separating diastereomers based on their different solubilities in a particular solvent. For instance, the cis and trans isomers of certain cyclobutane dicarboxylic acids can be separated by careful crystallization from water or other suitable solvents.[9][10] The less soluble isomer will crystallize out of the solution first, allowing for its separation by filtration.
Modern Analytical Techniques: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for the separation and quantification of isomers.[1][11][12][13][14]
-
HPLC: Reverse-phase HPLC is a versatile method for separating dicarboxylic acids. The choice of column, mobile phase composition, and detector (e.g., UV-Vis) are critical for achieving good resolution between the cis and trans isomers.
-
GC: For GC analysis, the carboxylic acid groups are typically derivatized to more volatile esters (e.g., methyl esters) prior to injection. This allows for their separation on a suitable GC column and detection by a flame ionization detector (FID) or mass spectrometer (MS).
| Technique | Principle | Sample Preparation | Advantages | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Minimal, often just dissolution in the mobile phase. | Non-destructive, suitable for non-volatile compounds. | May require specific columns for good resolution. |
| GC | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Derivatization to volatile esters is usually required. | High resolution and sensitivity, can be coupled to MS for identification. | Destructive, requires volatile and thermally stable compounds. |
PART 4: Applications in Drug Development and Materials Science
The unique structural features of cyclobutane dicarboxylic acids make them valuable building blocks in various fields, from pharmaceuticals to polymer chemistry.
Role in Drug Discovery and Medicinal Chemistry
The rigid and puckered nature of the cyclobutane ring allows it to serve as a constrained scaffold in drug design.[9][15][16] By incorporating a cyclobutane moiety, medicinal chemists can:
-
Control Conformation: The restricted rotation around the C-C bonds of the cyclobutane ring helps to lock the molecule in a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target.
-
Improve Pharmacokinetic Properties: The introduction of a cyclobutane ring can improve metabolic stability and other pharmacokinetic parameters of a drug candidate.[16]
-
Serve as Bioisosteres: The cyclobutane ring can act as a bioisostere for other chemical groups, such as phenyl rings or gem-dimethyl groups, offering a way to fine-tune the properties of a molecule.
A prominent example of a cyclobutane dicarboxylic acid in medicine is its use in the synthesis of the anticancer drug Carboplatin . In Carboplatin, the 1,1-cyclobutanedicarboxylate ligand chelates to a platinum center, resulting in a drug with a different toxicity profile compared to its predecessor, Cisplatin.
Applications in Polymer Chemistry and Materials Science
Cyclobutane dicarboxylic acids are increasingly being explored as monomers for the synthesis of novel polymers with unique properties.[17][18]
-
Polyesters and Polyamides: The two carboxylic acid groups can readily undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The rigid cyclobutane unit in the polymer backbone can impart properties such as increased thermal stability and modified mechanical strength.
-
Metal-Organic Frameworks (MOFs): The carboxylic acid groups of CBDAs can act as linkers to coordinate with metal ions, leading to the formation of porous, crystalline materials known as MOFs. These materials have potential applications in gas storage, separation, and catalysis.
Caption: Diverse Applications of Cyclobutane Dicarboxylic Acids.
Conclusion
The journey of cyclobutane dicarboxylic acids, from their misidentified origins to their current status as versatile building blocks, is a testament to the progress of organic chemistry. The development of sophisticated synthetic methods, particularly in the realm of photochemistry, has provided access to a wide array of these compounds with precise control over their stereochemistry. As our understanding of the unique properties conferred by the cyclobutane ring deepens, we can anticipate that cyclobutane dicarboxylic acids will continue to play a pivotal role in the design of next-generation pharmaceuticals and advanced materials, addressing critical challenges in medicine and technology.
References
- 1. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. docenti.unina.it [docenti.unina.it]
- 5. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives [morressier.com]
- 6. [2+2] Photocycloaddition of Cinnamates in Flow and Development of a Thiourea Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates | Semantic Scholar [semanticscholar.org]
- 10. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 13. GC and HPLC | PDF [slideshare.net]
- 14. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
A Comprehensive Technical Guide on the Stereochemistry of 1,2-Cyclobutanedicarboxylic Acid Isomers
Abstract
The constrained, puckered ring of cyclobutane presents a unique stereochemical canvas. When substituted with two carboxyl groups at the 1 and 2 positions, a set of distinct stereoisomers emerges, each with unique properties and potential applications. This technical guide provides an in-depth exploration of the stereochemistry of 1,2-cyclobutanedicarboxylic acid, detailing the isomeric forms, their synthesis and resolution, spectroscopic differentiation, and their utility in drug discovery and materials science. This document is intended to serve as a foundational resource for scientists leveraging the structural and chiral attributes of these valuable building blocks.
Unveiling the Stereoisomers: Cis, Trans, and the Meso Question
The spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclobutane ring gives rise to geometric isomerism.[1][2] This results in two primary isomers: cis and trans.
-
cis-1,2-Cyclobutanedicarboxylic Acid: In this isomer, the carboxyl groups are situated on the same side of the cyclobutane ring.[3][4][5] A key feature of the cis isomer is the presence of an internal plane of symmetry. This symmetry element renders the molecule achiral, despite the presence of two stereocenters. Such a compound is known as a meso compound .[6][7][8][9] Consequently, cis-1,2-cyclobutanedicarboxylic acid is optically inactive.[6]
-
trans-1,2-Cyclobutanedicarboxylic Acid: In the trans configuration, the carboxyl groups are on opposite sides of the ring.[10][11] This arrangement eliminates the internal plane of symmetry, making the molecule chiral. Therefore, trans-1,2-cyclobutanedicarboxylic acid exists as a pair of non-superimposable mirror images, known as enantiomers .[6] These enantiomers are optically active, rotating plane-polarized light in equal and opposite directions.[6]
In total, there are three distinct stereoisomers of 1,2-cyclobutanedicarboxylic acid: the meso cis isomer and the pair of trans enantiomers.[6][12]
Caption: Stereoisomeric relationship of 1,2-cyclobutanedicarboxylic acid.
Strategic Synthesis and Chiral Resolution
The synthesis of 1,2-cyclobutanedicarboxylic acid often results in a mixture of the cis and trans isomers. Subsequent separation and, if required, resolution of the enantiomers are critical steps.
Synthetic Approaches
A common method for preparing cyclobutane derivatives is through [2+2] photocycloaddition reactions.[13] For instance, the photodimerization of cinnamic acid derivatives can yield substituted cyclobutane-1,2-dicarboxylic acids.[14][15]
A mixture of cis and trans isomers can be quantitatively isomerized to the more stable trans-diacid using strong acid, such as 12N HCl.[16] This provides a route to selectively obtain the racemic trans isomer.
Resolution of trans-Enantiomers
The separation of the enantiomers of trans-1,2-cyclobutanedicarboxylic acid is typically achieved through the formation of diastereomeric salts with a chiral resolving agent.
Experimental Protocol: Resolution via Diastereomeric Salt Formation
-
Selection of Resolving Agent: A chiral amine, such as (S)-phenylethylamine, is a suitable resolving agent.[17]
-
Salt Formation: The racemic trans-1,2-cyclobutanedicarboxylic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with the chiral resolving agent. The differing stereochemistry of the acid enantiomers and the single enantiomer of the resolving agent leads to the formation of two diastereomeric salts with different physical properties, notably solubility.
-
Fractional Crystallization: The solution is allowed to cool, leading to the preferential crystallization of the less soluble diastereomeric salt.
-
Isolation of Enantiomers: The crystallized salt is separated by filtration. The enantiomerically enriched dicarboxylic acid is then liberated by treatment with a strong acid. The other enantiomer can be recovered from the mother liquor.
Self-Validating System: The success of the resolution is confirmed by measuring the optical rotation of the isolated enantiomers. The specific rotations should be of equal magnitude but opposite in sign.
Spectroscopic and Physicochemical Characterization
The distinct stereochemical features of the isomers lead to observable differences in their physical and spectroscopic properties.
| Property | cis-Isomer | trans-Isomer (Racemic) |
| Symmetry | Internal plane of symmetry | C2 axis of symmetry |
| Chirality | Achiral (meso) | Chiral (exists as enantiomers) |
| Optical Activity | Inactive | Inactive (racemic mixture) |
| ¹H NMR | More complex signal pattern | Simpler signal pattern |
| ¹³C NMR | Fewer signals due to symmetry | More signals |
Note on NMR Spectroscopy: The puckered nature of the cyclobutane ring leads to complex coupling patterns in ¹H NMR spectra. The higher symmetry of the cis isomer results in fewer distinct signals in the ¹³C NMR spectrum compared to the trans isomer.
Applications in Drug Development and Beyond
The rigid cyclobutane scaffold is increasingly utilized in medicinal chemistry to impart favorable properties to drug candidates.[18]
-
Conformational Restriction: The cyclobutane ring can lock a molecule into a specific conformation, which can enhance its binding affinity to a biological target.[18]
-
Metabolic Stability: The introduction of a cyclobutane moiety can improve the metabolic stability of a drug molecule.[18]
-
Pharmacophore Orientation: The defined stereochemistry of the substituents on the cyclobutane ring allows for precise positioning of key pharmacophoric groups.[18]
-
Pharmaceutical Intermediates: Cyclobutane dicarboxylic acids are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs), including anticancer drugs like carboplatin (derived from cyclobutane-1,1-dicarboxylic acid).[19]
-
Polymer Science: These diacids can be used as monomers in the synthesis of polyesters and polyamides, where the stereochemistry of the diacid unit can influence the properties of the resulting polymer.[13]
Caption: General workflow for obtaining enantiomerically pure trans-1,2-cyclobutanedicarboxylic acid.
Conclusion
The stereoisomers of 1,2-cyclobutanedicarboxylic acid offer a compelling example of how subtle changes in three-dimensional structure can lead to distinct chemical entities. A thorough understanding of their synthesis, separation, and characterization is crucial for harnessing their potential as versatile building blocks in the design and creation of novel molecules with tailored properties for applications in medicine and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]
- 4. 1,2-Cyclobutanedicarboxylic acid, cis- [webbook.nist.gov]
- 5. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 3.7 Meso Compounds – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
- 11. trans-1,2-cyclobutanedicarboxylic acid [stenutz.eu]
- 12. (Solved) - (a) (i) Draw all the stereoisomers of 1,2-cyclobutane dicarboxylic... (1 Answer) | Transtutors [transtutors.com]
- 13. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
A Comprehensive Spectroscopic Guide to trans-Cyclobutane-1,2-dicarboxylic Acid
This technical guide provides an in-depth analysis of the spectroscopic data for trans-cyclobutane-1,2-dicarboxylic acid (CAS RN: 1124-13-6), a key building block in the synthesis of polymers and pharmaceuticals.[1] Tailored for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and authoritative references.
Molecular Structure and Spectroscopic Overview
This compound is a cyclic dicarboxylic acid with the molecular formula C₆H₈O₄ and a molecular weight of approximately 144.13 g/mol .[2][3] The "trans" configuration indicates that the two carboxylic acid groups are on opposite sides of the cyclobutane ring. This stereochemistry dictates the symmetry of the molecule and, consequently, its spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is crucial for its unambiguous identification and for quality control in its various applications.
The following sections will delve into the specific spectroscopic techniques used to characterize this molecule, presenting detailed data, experimental protocols, and the rationale behind the interpretation of the spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR are employed to confirm its structure and stereochemistry.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the methine protons (CH-COOH) and the methylene protons (CH₂) of the cyclobutane ring, as well as the acidic protons of the carboxylic acid groups.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 2H | -COOH |
| ~3.45 | Multiplet | 2H | CH-COOH |
| ~2.17 | Multiplet | 4H | -CH₂- |
Data is compiled from representative spectra and may vary slightly based on solvent and concentration.[5][6]
Interpretation and Causality:
-
The broad singlet around 12.0 ppm is characteristic of carboxylic acid protons, which are often subject to hydrogen bonding and rapid exchange, leading to a broadened signal.[7]
-
The methine protons attached to the carbons bearing the carboxylic acid groups are deshielded due to the electron-withdrawing effect of the carboxyl group, hence their downfield shift to approximately 3.45 ppm.
-
The methylene protons of the cyclobutane ring appear as a multiplet around 2.17 ppm. The complexity of this signal arises from vicinal and geminal couplings with the other ring protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~175 | -COOH |
| ~45 | CH-COOH |
| ~20 | -CH₂- |
Data is compiled from representative spectra and may vary slightly based on the solvent.[6][8]
Interpretation and Causality:
-
The signal at approximately 175 ppm is typical for the carbonyl carbon of a carboxylic acid.[7]
-
The methine carbons, being directly attached to the electron-withdrawing carboxyl groups, are deshielded and appear around 45 ppm.
-
The methylene carbons are the most shielded, resonating at approximately 20 ppm.
Experimental Protocol for NMR Analysis
The following is a generalized protocol for obtaining high-quality NMR spectra of this compound.
-
Sample Preparation:
-
Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube.[6] Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.[6]
-
-
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of approximately 16 ppm.
-
Apply a 30-degree pulse width with a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Employ proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.
-
Use a spectral width of about 220 ppm.
-
A 45-degree pulse with a relaxation delay of 2-5 seconds is typically used.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~2950 | Medium | C-H stretch (aliphatic) |
| 1760-1690 | Strong | C=O stretch (carboxylic acid) |
| 1320-1210 | Medium | C-O stretch |
| 1440-1395 & 950-910 | Medium | O-H bend |
Data compiled from the NIST Chemistry WebBook and general IR spectroscopy principles.[10][11]
Interpretation and Causality:
-
The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band from 3300 to 2500 cm⁻¹.[10] This broadness is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.[9]
-
The strong absorption in the region of 1760-1690 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid group.[10]
-
The aliphatic C-H stretching vibrations of the cyclobutane ring are observed around 2950 cm⁻¹.
-
The C-O stretching and O-H bending vibrations provide further confirmation of the carboxylic acid functionality.[10]
Experimental Protocol for FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of the crystalline this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation in the mid-IR region.
-
Transfer the finely ground mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and water vapor absorptions.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and compare them with known correlation charts for functional groups.
-
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule.[12]
Table 4: Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 144 | [M]⁺ (Molecular Ion) |
| 126 | [M - H₂O]⁺ |
| 99 | [M - COOH]⁺ |
| 98 | [M - H₂O - CO]⁺ or [M - CO₂ - H₂]⁺ |
| 55 | [C₄H₇]⁺ |
Data compiled from PubChem and NIST.[2][13]
Interpretation and Causality:
-
The molecular ion peak [M]⁺ at m/z 144 confirms the molecular weight of the compound.
-
A common fragmentation pathway for carboxylic acids is the loss of a water molecule (18 Da), leading to the peak at m/z 126.[14]
-
The loss of a carboxyl group (45 Da) results in the fragment at m/z 99.
-
The base peak (most intense peak) is often observed at m/z 98, which can be formed through various fragmentation pathways.[2]
-
The peak at m/z 55 likely corresponds to a C₄H₇⁺ fragment, which can be formed by the cleavage of the cyclobutane ring.
Experimental Protocol for GC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane). Derivatization to a more volatile ester form (e.g., by reaction with diazomethane or a silylating agent) may be necessary for efficient gas chromatographic separation.
-
-
Instrumentation and Parameters:
-
Gas Chromatograph (GC):
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program to ensure the separation of the analyte from any impurities or solvent.
-
-
Mass Spectrometer (MS):
-
The eluent from the GC is directed into the ion source of the mass spectrometer.
-
Use electron ionization (EI) at a standard energy of 70 eV.[15]
-
Scan a mass range of, for example, m/z 40-200.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with that peak to determine the molecular ion and the fragmentation pattern.
-
Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.
-
References
- 1. rsc.org [rsc.org]
- 2. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unveiling the Secrets: Decoding Carboxylic Acid Peaks in IR Spectroscopy - Housing Innovations [dev.housing.arizona.edu]
- 4. azolifesciences.com [azolifesciences.com]
- 5. This compound(1124-13-6) 1H NMR spectrum [chemicalbook.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound(1124-13-6) 13C NMR spectrum [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
- 12. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 13. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
- 14. Interpretation of Mass Spectra—EI-MS - Creative Proteomics Blog [creative-proteomics.com]
- 15. uni-saarland.de [uni-saarland.de]
An In-Depth Technical Guide to the Solubility of trans-Cyclobutane-1,2-dicarboxylic Acid
This guide provides a comprehensive technical overview of the solubility characteristics of trans-cyclobutane-1,2-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work. This document delves into the theoretical underpinnings of its solubility, compiles available data, and offers a detailed protocol for its empirical determination in various solvents.
Introduction: The Significance of Solubility for a Versatile Building Block
This compound (CAS No. 1124-13-6) is a unique cycloalkane compound featuring a four-carbon ring with two carboxylic acid groups in a trans configuration.[1][2] This rigid, three-dimensional structure makes it a valuable building block in diverse applications, including the synthesis of novel polymers, biodegradable plastics, and as a key intermediate in the production of pharmaceuticals.[1][3]
In any of these applications, understanding the compound's solubility is of paramount importance. For the synthetic chemist, it dictates the choice of reaction solvents and purification methods like crystallization. In pharmaceutical development, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. This guide aims to provide a foundational understanding of the factors governing the solubility of this compound and to equip the researcher with the means to determine it for their specific needs.
Theoretical Framework for Solubility
The solubility of this compound is governed by a balance of intermolecular forces between the solute molecules themselves and between the solute and the solvent molecules. The key factors at play are the polarity imparted by the two carboxylic acid groups and the nonpolar nature of the cyclobutane backbone.
The Role of Polarity and Hydrogen Bonding
The two carboxylic acid (-COOH) functional groups are highly polar and capable of acting as both hydrogen bond donors (from the hydroxyl hydrogen) and acceptors (at the carbonyl and hydroxyl oxygens). This dual capability is the primary driver of its solubility in polar solvents.
-
In Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can also engage in hydrogen bonding. Strong hydrogen bonds can form between the carboxylic acid groups of the solute and the solvent molecules, facilitating dissolution.[4] The energy released from the formation of these new solute-solvent bonds helps to overcome the energy required to break the hydrogen bonds in the pure solvent and the intermolecular forces holding the solute's crystal lattice together.[5] Dicarboxylic acids, with their two hydrophilic groups, are generally more soluble in water than their monocarboxylic counterparts of similar carbon number.[6]
-
In Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have polar bonds but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors. They can still solvate the this compound molecule through dipole-dipole interactions and by accepting hydrogen bonds from the solute's carboxylic acid groups.
The Influence of the Nonpolar Cyclobutane Ring
The cyclobutane ring itself is a nonpolar, hydrophobic hydrocarbon structure.[6] This part of the molecule contributes to its solubility in nonpolar solvents (e.g., hexane, toluene) through weaker van der Waals forces (specifically, London dispersion forces). However, the strong polar nature of the two carboxylic acid groups significantly limits its solubility in purely nonpolar solvents. As the size of the nonpolar alkyl portion of a carboxylic acid increases, its water solubility rapidly decreases.[1]
Crystal Lattice Energy
This compound is a white crystalline solid at room temperature.[2] The energy required to break apart the crystal lattice structure, known as the lattice energy, must be overcome by the energy of solvation for dissolution to occur.[7] A high lattice energy can lead to poor solubility, even in polar solvents where favorable solute-solvent interactions are possible. The specific crystal packing of the trans isomer will influence its lattice energy and thus its solubility profile.
Solubility Profile of this compound
Quantitative and Qualitative Data
The table below summarizes the available solubility information. It is critical to note the distinction between experimentally verified data and computationally predicted values.
| Solvent | Solvent Type | Temperature (°C) | Solubility | Data Type | Source(s) |
| Water | Polar Protic | Not Specified | Soluble | Qualitative | [8] |
| Water | Polar Protic | 25 (assumed) | 1.15 mol/L (165.7 g/L) | Calculated | [9] |
| Benzene | Nonpolar | Not Specified | Soluble enough for crystallization | Inferred | [10][11] |
| Ethyl Acetate | Polar Aprotic | Not Specified | Soluble enough for crystallization (often used with a nonpolar co-solvent) | Inferred | [10][11] |
The calculated water solubility is derived from the predicted log10WS (logarithm of water solubility in mol/L) of 0.06. This should be used as an estimation and not a substitute for experimental determination.
Predicted Lipophilicity
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A calculated logP value of 0.182 suggests that this compound has a slight preference for the aqueous phase over the lipid phase, which is consistent with the presence of two highly polar carboxylic acid groups.[9]
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of published data, it is often necessary for researchers to determine the solubility of this compound in their specific solvent systems. The most reliable and widely used method for determining thermodynamic (equilibrium) solubility is the Shake-Flask Method .[12] The following protocol provides a robust, self-validating workflow.
Principle of the Shake-Flask Method
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated. The concentration of the dissolved compound in the saturated solution is then determined analytically, which represents the equilibrium solubility.
Required Materials and Equipment
-
This compound (solid, high purity)
-
Solvents of interest (analytical grade)
-
Glass vials with screw caps or stoppered flasks
-
Orbital shaker or rotator with temperature control (incubator shaker)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.
Step-by-Step Experimental Workflow
-
Preparation of the Slurry:
-
Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its expected solubility. A good starting point is to add enough solid to be visibly present after equilibration.
-
Pipette a precise volume of the chosen solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials and place them in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials at a constant speed for a predetermined period. Equilibration time can vary but is often achieved within 24 to 72 hours. It is crucial to establish that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and ensuring the concentration no longer increases.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles. Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane. Alternatively, centrifugation at high speed can be used to pellet the solid before taking the supernatant.
-
-
Sample Analysis:
-
Accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
-
Data Analysis and Validation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value is the equilibrium solubility.
-
The experiment should be performed in at least triplicate to ensure reproducibility.
-
The presence of undissolved solid material in the vials after the equilibration period must be visually confirmed to ensure that the final solution was indeed saturated.
-
The following diagram illustrates the logical flow of the Shake-Flask method for determining solubility.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Conclusion and Future Outlook
The solubility of this compound is a complex property driven by the interplay between its polar carboxylic acid groups and its nonpolar hydrocarbon ring. While it is qualitatively known to be soluble in water and some organic solvents, a comprehensive public dataset of its quantitative solubility is lacking. This guide provides the fundamental theoretical background and, most importantly, a detailed, validated experimental protocol that empowers researchers to determine its solubility in their specific systems of interest. As the applications of this versatile molecule continue to expand, the generation and publication of such empirical data will be invaluable to the scientific community.
References
- 1. Cas 1124-13-6 | this compound [finechemical.net]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 1124-13-6 [amp.chemicalbook.com]
- 4. swchemilab.com [swchemilab.com]
- 5. Buy this compound (CAS No 1124-13-6), Purity 99%, Industrial Grade, Best Price [perituminnovations.com]
- 6. 1,2-Cyclobutanedicarboxylic acid, trans- (CAS 1124-13-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Cas 1124-13-6,this compound | lookchem [lookchem.com]
- 8. This compound | 1124-13-6 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. CAS 1124-13-6: (±)-trans-1,2-Cyclobutanedicarboxylic acid [cymitquimica.com]
- 11. watson-int.com [watson-int.com]
- 12. 1,2-Cyclobutanedicarboxylic acid, trans- [webbook.nist.gov]
Subject: Thermal Stability and Decomposition of trans-Cyclobutane-1,2-dicarboxylic Acid
An In-depth Technical Guide
Foreword: The Cyclobutane Moiety as a Cornerstone for Advanced Material Design
In the landscape of modern materials science and organic synthesis, the pursuit of monomers that impart unique, controllable properties to polymers and functional materials is paramount. trans-Cyclobutane-1,2-dicarboxylic acid (t-CBDA), a seemingly simple cyclic dicarboxylic acid, has emerged as a building block of significant interest. Its rigid, four-membered ring structure, combined with the reactivity of its dual carboxylic acid groups, offers a compelling platform for innovation.
This guide moves beyond a cursory overview to provide a deep, mechanistic understanding of the thermal behavior of t-CBDA. For professionals in polymer chemistry, the thermal stability dictates the processing window for polymerization and the ultimate service temperature of the resulting material. For those in drug development, understanding the stability of the core scaffold is fundamental. The unique characteristic of t-CBDA—its propensity for controlled thermal cleavage—positions it as a key enabler for the next generation of thermally recyclable materials.[1][2] This document synthesizes foundational principles with actionable experimental insights to equip researchers with the knowledge necessary to harness the full potential of this versatile molecule.
Physicochemical and Structural Profile
The defining characteristic of this compound is its stereochemistry. The two carboxylic acid groups reside on opposite faces of the cyclobutane ring, a configuration that minimizes steric hindrance and contributes to its overall stability compared to its cis isomer.[2] This structural arrangement is fundamental to its physical properties and subsequent thermal behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₄ | [2][3][4] |
| Molecular Weight | 144.13 g/mol | [2][3][4] |
| CAS Number | 1124-13-6 | [3][4][5] |
| Appearance | Off-white to light brown solid | [3] |
| Melting Point | 129 - 132 °C | [3][5] |
| Boiling Point | 140 °C (at 2 Torr) | [5] |
| pKa₁ | 3.79 (at 25°C) | [5] |
| pKa₂ | 5.61 (at 25°C) | [5] |
Thermal Stability Assessment: Methodologies and Expected Behavior
The utility of t-CBDA as a monomer is intrinsically linked to its ability to withstand the thermal stresses of polymerization without premature degradation. The primary analytical techniques to quantify this stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA provides a quantitative measure of a material's thermal stability by monitoring changes in its mass as a function of temperature in a controlled atmosphere. For a monomer like t-CBDA, the TGA thermogram reveals the onset temperature of decomposition, which is critical for defining the upper limit of its processing window.
Causality Behind Experimental Choices:
-
Inert Atmosphere (N₂): The use of an inert nitrogen or argon atmosphere is crucial. It ensures that the observed mass loss is due to thermal decomposition (pyrolysis) alone, rather than oxidative degradation, which would occur in the presence of air and complicate the mechanistic interpretation.
-
Heating Rate: A controlled heating rate (e.g., 10-20 °C/min) is standard.[1] A slower rate can provide better resolution of distinct decomposition steps, while a faster rate mimics rapid processing conditions but may shift decomposition temperatures to higher values.
Based on studies of similar cyclobutane dicarboxylic acid derivatives, t-CBDA is expected to be thermally stable with no significant mass loss below 200 °C.[1][6] A typical TGA curve would show a stable baseline until the onset of decomposition, followed by a sharp drop in mass as the molecule fragments.
Differential Scanning Calorimetry (DSC)
DSC complements TGA by measuring the heat flow into or out of a sample as a function of temperature. It identifies thermodynamic transitions, providing a more complete picture of the material's thermal behavior.
Key Events Identified by DSC:
-
Melting (Endotherm): A sharp endothermic peak corresponding to the melting point (approx. 129-132 °C) will be the first major event observed.[3][5]
-
Decomposition (Exotherm): The subsequent decomposition is typically an exothermic process, which will appear as a broad peak at temperatures above the melting point.
The combination of TGA and DSC allows for a precise determination of the temperature range in which t-CBDA exists as a stable liquid melt, which is the ideal state for many polycondensation reactions.
The Decomposition Pathway: A Story of Cycloreversion
The thermal decomposition of many cyclobutane-containing compounds is dominated by a characteristic mechanism: a [2+2] cycloreversion reaction. This process is essentially the reverse of the cycloaddition reaction often used to synthesize the cyclobutane ring.[7] Upon heating, the strain in the four-membered ring is released through the cleavage of two carbon-carbon bonds, leading to the formation of two new π-bonds.
For this compound, the primary decomposition pathway is the cleavage of the cyclobutane ring.[2] A secondary decomposition reaction, particularly at higher temperatures, can involve decarboxylation, leading to the formation of cyclobutene derivatives.[2]
Caption: Proposed thermal decomposition pathways for t-CBDA.
This inherent thermal cleavability is not a flaw but a feature. It is the chemical basis for designing thermally recyclable polymers, where a thermoset material can be broken down into its constituent monomers by applying heat, allowing for reprocessing and reuse.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthy and reproducible data, the following detailed protocols for TGA and DSC analysis are provided.
Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Verify the instrument's temperature and mass accuracy using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature).
-
Sample Preparation: Place 5-10 mg of finely ground t-CBDA powder into a clean, tared TGA pan (platinum or alumina). Ensure an even, thin layer to promote uniform heating.
-
Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to establish an inert atmosphere. Maintain this flow throughout the experiment.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 20 °C/min.[1]
-
-
Data Analysis:
-
Determine the onset temperature of decomposition (T_onset), typically defined by the intersection of the baseline tangent and the inflection point tangent.
-
Identify the temperature of maximum weight loss rate (T_peak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of mass loss associated with the decomposition event.
-
Protocol: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 3-5 mg of t-CBDA into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.
-
Atmosphere and Flow Rate: Maintain a nitrogen purge at 50 mL/min to prevent oxidation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 300 °C at a heating rate of 20 °C/min.[1] This range is sufficient to observe melting and the onset of decomposition without damaging the instrument.
-
-
Data Analysis:
-
Identify the onset and peak temperatures of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔH_fus) by integrating the area of the melting peak.
-
Identify the onset temperature of the exothermic decomposition event.
-
Caption: Standard workflows for TGA and DSC analysis.
Implications and Applications
A thorough understanding of t-CBDA's thermal profile is not merely academic; it directly informs its practical application.
-
Designing Recyclable Polymers: The well-defined thermal cleavage of the cyclobutane ring is the single most important property for its use in sustainable materials.[1][2] Polymers and thermosets incorporating t-CBDA can be designed to depolymerize at specific temperatures (e.g., 300 °C), allowing for the recovery and reuse of the monomer.[8]
-
High-Performance Plastics: Prior to its decomposition temperature, the rigid cyclobutane structure can be incorporated into polymer backbones to enhance thermal stability and mechanical properties, serving as a bio-based alternative to petroleum-derived diacids like phthalic acid.[3][7]
-
Pharmaceutical Scaffolding: In drug development, the compound's defined structure and thermal stability ensure that it can withstand processes like formulation and sterilization without degradation, making it a reliable scaffold for creating novel therapeutic agents.[3]
Conclusion
This compound presents a compelling case study in molecular design. Its thermal stability is sufficient for robust application in polymer synthesis, while its characteristic thermal decomposition via cycloreversion offers a built-in mechanism for recyclability. By employing systematic analytical methodologies such as TGA and DSC, researchers can precisely define the operational limits and leverage the unique properties of this versatile building block. The insights provided in this guide serve as a foundational resource for scientists and engineers aiming to develop innovative, sustainable, and high-performance materials.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Buy this compound | 1124-13-6 [smolecule.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Exploring [2+2] Photoreaction to Synthesize Cyclobutane Di- and Tetracarboxylic Acid Building Blocks from Biomass-Derived Precursors - ProQuest [proquest.com]
- 7. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 8. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Material Science Applications of trans-Cyclobutane-1,2-dicarboxylic acid
An in-depth technical guide on the potential applications of trans-Cyclobutane-1,2-dicarboxylic acid in materials science.
This guide provides an in-depth exploration of this compound (t-CBDA), a unique and versatile building block for advanced materials. We will delve into its synthesis, properties, and diverse applications, offering valuable insights for researchers, scientists, and professionals in materials development.
The Core Directive: Understanding the Unique Potential of t-CBDA
This compound is a saturated dicarboxylic acid characterized by a strained four-membered ring and a rigid trans-configuration of its two carboxyl groups. This distinct molecular architecture imparts a high degree of conformational rigidity, a feature that is highly sought after in the design of high-performance materials. Unlike its more flexible aliphatic and aromatic counterparts, the fixed spatial orientation of the carboxyl groups in t-CBDA allows for precise control over the resulting material's structure and properties.
Synthesis and Properties: The Foundation of Application
The practical application of t-CBDA in materials science is predicated on its efficient synthesis. A prevalent and well-established method involves the [2+2] photocycloaddition of maleic anhydride or its derivatives, followed by hydrolysis of the resulting dianhydride.
Experimental Protocol: A Step-by-Step Synthesis of t-CBDA
-
Photodimerization: A solution of maleic anhydride in a suitable solvent such as acetone is irradiated with UV light (typically λ > 200 nm) in a quartz reactor. This step induces a [2+2] cycloaddition to form the cyclobutane ring.
-
Isomer Separation: The reaction yields a mixture of cis and trans isomers of the cyclobutane-1,2,3,4-tetracarboxylic dianhydride. The less soluble trans isomer can often be separated through fractional crystallization.
-
Hydrolysis: The isolated trans-dianhydride is then hydrolyzed, typically by refluxing with water or a dilute acid, to open the anhydride rings and form the dicarboxylic acid.
-
Purification: The final product, this compound, is purified by recrystallization to achieve the high purity required for polymerization and other material syntheses.
Causality Behind Experimental Choices:
-
Solvent: Acetone can act as a photosensitizer, promoting the desired cycloaddition reaction.
-
UV Irradiation: The energy from UV light is necessary to excite the π-electrons of the maleic anhydride, enabling the formation of the cyclobutane ring.
Applications in Polymer Science: Engineering Rigidity and Performance
The incorporation of the rigid t-CBDA moiety into polymer backbones has a profound impact on their thermal and mechanical properties.
High-Performance Polyesters
When t-CBDA is used as a monomer in condensation polymerization with various diols, the resulting polyesters exhibit significantly higher glass transition temperatures (Tg) compared to those made with more flexible diacids.[1] This is because the rigid cyclobutane ring restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to induce the transition from a glassy to a rubbery state.
Experimental Workflow: Synthesis of a t-CBDA-based Polyester
Caption: Workflow for the synthesis of high-Tg polyesters from t-CBDA.
Table 1: Representative Thermal Properties of t-CBDA-based Polyesters
| Diol Co-monomer | Glass Transition Temperature (Tg) |
| Ethylene Glycol | High |
| 1,4-Butanediol | Moderate-High |
| 1,4-Cyclohexanedimethanol | Very High |
Polyamides with Enhanced Mechanical Strength
In a similar fashion, polyamides synthesized with t-CBDA demonstrate superior mechanical properties. The combination of the rigid cyclobutane unit and the strong intermolecular hydrogen bonding of the amide groups leads to materials with high tensile strength and modulus, making them suitable for demanding engineering applications.
Metal-Organic Frameworks (MOFs): Precision in Porous Materials
The well-defined geometry of t-CBDA makes it an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs). The rigid nature of the ligand allows for the predictable formation of porous crystalline structures with high surface areas.
Design and Synthesis of t-CBDA-based MOFs
The synthesis of these MOFs is typically achieved through solvothermal or hydrothermal methods. A metal salt and t-CBDA are dissolved in a high-boiling point solvent and heated in a sealed container. The slow crystallization process allows for the formation of a highly ordered, porous network.
Experimental Protocol: Solvothermal Synthesis of a t-CBDA MOF
-
Solution Preparation: Equimolar amounts of a metal salt (e.g., zinc nitrate) and t-CBDA are dissolved in a solvent such as N,N-dimethylformamide (DMF).
-
Reaction: The solution is sealed in a Teflon-lined autoclave and heated to a temperature between 100-150 °C for 24-48 hours.
-
Isolation: After cooling, the crystalline MOF product is isolated by filtration.
-
Activation: The solvent molecules within the pores are removed by washing with a more volatile solvent and then heating under vacuum. This "activation" step is crucial to make the pores accessible for applications like gas storage.
Logical Relationship: The Building Blocks of a t-CBDA MOF
Caption: The self-assembly of a Metal-Organic Framework from metal nodes and t-CBDA linkers.
Potential Applications of t-CBDA MOFs
-
Gas Storage and Separation: The uniform pore sizes of t-CBDA MOFs can be tuned to selectively adsorb specific gases, offering potential for carbon capture and hydrogen storage.
-
Catalysis: The metal centers within the MOF can act as catalytic sites, while the porous structure allows for efficient transport of reactants and products.
-
Sensing: The framework can be functionalized to interact with specific analytes, leading to a detectable signal change for sensing applications.
Emerging Applications and Future Outlook
The utility of t-CBDA is not limited to polymers and MOFs. Its unique structure is being explored in other areas of materials science:
-
Liquid Crystals: The rigid core of t-CBDA can be incorporated into mesogens to influence their liquid crystalline behavior.
-
Nonlinear Optical Materials: The strained ring system can be leveraged to create materials with interesting optical properties.
-
Chiral Materials: The enantiomers of t-CBDA derivatives can be used to create chiral polymers and MOFs for enantioselective separations and catalysis.
References
The Rising Phoenix: A Technical Guide to the Biological Activity of trans-Cyclobutane-1,2-dicarboxylic Acid Derivatives
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The rigid, puckered conformation of the cyclobutane ring has positioned its derivatives as a compelling scaffold in modern medicinal chemistry. This guide delves into the burgeoning field of trans-cyclobutane-1,2-dicarboxylic acid derivatives, offering a comprehensive exploration of their synthesis, biological activities, and the experimental methodologies crucial for their evaluation. We will navigate the landscape of their therapeutic potential, with a particular focus on their roles as potent N-methyl-D-aspartate (NMDA) receptor antagonists and innovative anticancer agents. This document is intended to serve as a technical resource, providing not only a thorough understanding of the current state of the art but also practical, field-proven insights to empower researchers in their quest for novel therapeutics.
The Cyclobutane Core: A Scaffold of Untapped Potential
The cyclobutane moiety, once considered a synthetic curiosity, is now recognized for its unique stereochemical properties that can impart favorable pharmacological characteristics to small molecules.[1][2] Unlike more flexible ring systems, the constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its potency and selectivity for a specific biological target.[1] The trans-1,2-dicarboxylic acid substitution pattern provides two key functional groups for further chemical modification, allowing for the creation of diverse libraries of compounds with a wide range of biological activities.
The inherent stability of the cyclobutane ring, coupled with its three-dimensional character, offers advantages in drug design, including improved metabolic stability and the ability to explore novel chemical space.[3] This guide will explore two prominent areas where this compound derivatives are making a significant impact: neuroscience and oncology.
Modulating the Brain's Master Switch: NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[4] However, its overactivation is implicated in a range of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.[4] Consequently, the development of potent and selective NMDA receptor antagonists is a major goal in neuropharmacology.
This compound derivatives have emerged as a promising class of NMDA receptor antagonists. Their rigid scaffold can mimic the binding of the endogenous co-agonist glycine, leading to a blockade of ion channel function.[4]
Mechanism of Action: A Competitive Blockade
Derivatives of trans-1-aminocyclobutane-1,2-dicarboxylic acid have been shown to act as competitive antagonists at the NMDA receptor.[5][6] These compounds bind to the glutamate or glycine binding site on the receptor, preventing its activation by endogenous ligands and subsequent ion flux. The general mechanism is depicted in the signaling pathway below.
Caption: NMDA Receptor Antagonism by a trans-cyclobutane derivative.
Structure-Activity Relationships (SAR)
Studies on 1-aminocyclobutane-1-carboxylic acid derivatives have revealed key structural features that govern their potency as NMDA receptor antagonists.[5]
| R-Group at C-3 | Relative Potency | Reference |
| -H | Baseline | [5] |
| -CH₃ | Increased | [5] |
| -(CH₂)₂COOH | Significantly Increased | [5] |
| -(CH₂)₂PO₃H₂ | Most Potent | [5] |
Table 1: Structure-Activity Relationship of 3-substituted 1-aminocyclobutane-1-carboxylic acids as NMDA receptor antagonists.
The data suggests that the presence of an acidic moiety at the end of a two-carbon chain at the 3-position of the cyclobutane ring dramatically enhances antagonist activity. This is likely due to an additional binding interaction within the receptor's ligand-binding domain.
Experimental Workflow: From Synthesis to a Functional Readout
The evaluation of novel this compound derivatives as NMDA receptor antagonists follows a well-defined experimental pipeline.
Caption: Experimental workflow for NMDA antagonist discovery.
This protocol outlines the key steps for assessing the functional antagonism of NMDA receptors by novel cyclobutane derivatives in a cellular context.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Prepare an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 10 glucose, pH 7.4.
-
Prepare an internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, pH 7.2.
-
Transfer a coverslip with transfected cells to the recording chamber of an inverted microscope.
-
Perform whole-cell patch-clamp recordings in voltage-clamp mode at a holding potential of -60 mV.
-
Apply a solution containing NMDA (100 µM) and glycine (10 µM) to elicit a baseline current.
-
Co-apply the NMDA/glycine solution with varying concentrations of the test compound.
-
Record the inhibition of the NMDA-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression.
-
A New Frontier in Oncology: Inducing Non-Apoptotic Cell Death
While apoptosis is a well-established target for cancer therapy, many tumors develop resistance to apoptotic cell death. This has spurred the search for compounds that can induce alternative cell death pathways. Certain derivatives of this compound have demonstrated the ability to induce a non-apoptotic, oncosis-like cell death in cancer cells.
Oncosis-like Cell Death: A Swelling Demise
Oncosis is a form of cell death characterized by cellular swelling, membrane blebbing, and eventual lysis, often triggered by ATP depletion and disruption of ion homeostasis.[7][8] Unlike apoptosis, it is a pro-inflammatory process. The induction of oncosis represents a novel strategy to overcome apoptosis resistance in cancer.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Unravelling oncosis: morphological and molecular insights into a unique cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pathways of cell death: oncosis, apoptosis, and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Two-Stage Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid from trans-Cinnamic Acid
Introduction: The Strategic Value of Rigid Scaffolds
In the fields of medicinal chemistry and materials science, the precise three-dimensional arrangement of functional groups is paramount. The cyclobutane ring, particularly when substituted with a 1,2-dicarboxylic acid motif, offers a conformationally restricted and stereochemically defined scaffold. trans-Cyclobutane-1,2-dicarboxylic acid is a highly valuable building block for synthesizing novel polymers, metal-organic frameworks (MOFs), and as a rigid linker in pharmacologically active molecules where conformational control is key to biological activity.
This application note provides a comprehensive, two-stage protocol for the synthesis of this compound starting from the abundant and inexpensive feedstock, trans-cinnamic acid. The synthetic strategy hinges on two classic organic transformations: a solid-state [2+2] photocycloaddition to form a diphenylcyclobutane intermediate, followed by an oxidative cleavage to yield the desired dicarboxylic acid. We will delve into the mechanistic basis for each step, provide detailed experimental procedures, and outline the necessary characterization for validation.
Overall Synthetic Strategy
The conversion of trans-cinnamic acid to this compound is not a direct transformation but a two-part process. This approach is necessary because the direct dimerization of a simpler acrylic acid derivative is often inefficient. The phenyl groups in cinnamic acid play a crucial role in pre-organizing the molecules in the crystal lattice for an efficient photochemical reaction.
Stage 1: Photodimerization. trans-Cinnamic acid undergoes a solid-state [2+2] photocycloaddition upon irradiation with UV light to form a mixture of diphenylcyclobutanedicarboxylic acids, known as truxillic and truxinic acids.
Stage 2: Oxidative Cleavage. The robust phenyl groups, having served their purpose, are then oxidatively cleaved from the cyclobutane core to yield the target dicarboxylic acid.
Figure 1: High-level workflow for the two-stage synthesis.
Stage 1: Photodimerization of trans-Cinnamic Acid
Mechanistic Rationale: The Power of Topochemistry
The photodimerization of trans-cinnamic acid is a cornerstone of topochemistry—the study of reactions in the solid state. The stereochemical outcome is dictated by the crystal packing of the reactant molecules.[1][2] For a [2+2] cycloaddition to occur, the reacting double bonds must be parallel and separated by a distance of less than 4.2 Å.
trans-Cinnamic acid exists in different crystalline forms (polymorphs), primarily α, β, and γ.
-
α-form (head-to-tail packing): Irradiation leads to α-truxillic acid (a trans,trans-2,4-diphenylcyclobutane-1,3-dicarboxylic acid).
-
β-form (head-to-head packing): Irradiation yields β-truxinic acid (a cis,cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid).[3][4]
For this synthesis, the formation of either isomer is acceptable, as the subsequent oxidative cleavage will remove the stereocenters bearing the phenyl groups. The α-form is the most thermodynamically stable and is typically obtained upon standard crystallization.
Figure 2: Mechanism of [2+2] photodimerization (head-to-tail).
Protocol: Solid-State Photodimerization
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| trans-Cinnamic Acid | ≥98% | Starting Material |
| Diethyl Ether | ACS Grade | Recrystallization |
| Methanol | ACS Grade | Washing |
Equipment
-
Photoreactor (e.g., Rayonet with 300-350 nm lamps) or a medium-pressure mercury lamp with a Pyrex filter (to block short-wavelength UV).
-
Large Pyrex crystallizing dish.
-
Büchner funnel and vacuum flask.
-
Standard laboratory glassware.
Procedure
-
Recrystallization (Optional but Recommended): To ensure the α-polymorph, recrystallize 5.0 g of commercial trans-cinnamic acid from diethyl ether.[2] Collect the crystals and dry them thoroughly.
-
Sample Preparation: Spread the crystalline trans-cinnamic acid in a thin, even layer on the bottom of a large Pyrex crystallizing dish. Maximizing the surface area exposed to light is critical for reaction efficiency.
-
Irradiation: Place the open dish inside the photoreactor. Irradiate with UV light (λ > 280 nm) for 48-72 hours. The solid will noticeably change in texture as the reaction progresses.
-
Monitoring the Reaction: The reaction can be monitored by taking a small sample, dissolving it in DMSO-d₆, and acquiring a ¹H NMR spectrum. The disappearance of the characteristic vinyl proton signals (~6.4 and 7.8 ppm) and the appearance of aliphatic cyclobutane protons (~3.9-4.5 ppm) indicates product formation.
-
Isolation of Crude Product: After irradiation, the solid will be a mixture of the truxillic acid product and unreacted cinnamic acid. Scrape the solid from the dish.
-
Purification: Wash the crude solid with a small amount of cold methanol. trans-Cinnamic acid has higher solubility in methanol than α-truxillic acid, allowing for a simple purification by filtration. Collect the purified α-truxillic acid via vacuum filtration and dry.
Characterization of the Intermediate (α-Truxillic Acid)
-
¹H NMR (DMSO-d₆): Expect complex aromatic signals and two distinct aliphatic proton signals corresponding to the cyclobutane ring.
-
Melting Point: α-truxillic acid has a high melting point (~286 °C), significantly different from trans-cinnamic acid (~133 °C).
-
FT-IR (KBr): The characteristic C=C stretch of the alkene in the starting material (around 1630 cm⁻¹) will be absent in the product.
Stage 2: Oxidative Cleavage of the Phenyl Groups
Mechanistic Rationale: RuO₄-Mediated Oxidation
The conversion of the intermediate diphenylcyclobutane to the final product requires the cleavage of the stable phenyl rings into carboxylic acids. This is a challenging oxidation that requires a potent oxidizing agent. A highly effective method involves the use of ruthenium tetroxide (RuO₄), generated in situ from a catalytic amount of ruthenium(III) chloride (RuCl₃) and a stoichiometric co-oxidant, typically sodium periodate (NaIO₄).[5]
The Ru(VIII) species (RuO₄) is a powerful oxidant that attacks the electron-rich aromatic rings, ultimately cleaving them to carboxylic acids through a series of oxidation steps. The NaIO₄ continuously re-oxidizes the reduced ruthenium species back to RuO₄, allowing the ruthenium to be used in catalytic amounts.
Protocol: Catalytic Oxidative Cleavage
Materials & Reagents
| Reagent/Material | Grade | Purpose |
| α-Truxillic Acid | Synthesized in Stage 1 | Substrate |
| Ruthenium(III) Chloride Hydrate (RuCl₃·xH₂O) | Reagent Grade | Catalyst Precursor |
| Sodium Periodate (NaIO₄) | ≥99% | Co-oxidant |
| Acetonitrile (CH₃CN) | HPLC Grade | Solvent |
| Carbon Tetrachloride (CCl₄) | ACS Grade | Solvent |
| Water (H₂O) | Deionized | Solvent |
| Diethyl Ether | ACS Grade | Extraction |
| 2-Propanol | ACS Grade | Quenching Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | Drying Agent |
Equipment
-
Round-bottom flask with a magnetic stir bar.
-
Separatory funnel.
-
Rotary evaporator.
Procedure
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a solvent mixture of carbon tetrachloride (20 mL), acetonitrile (20 mL), and water (30 mL).
-
Addition of Reagents: Add the α-truxillic acid (1.0 g, 3.37 mmol), sodium periodate (4.6 g, 21.5 mmol), and ruthenium(III) chloride hydrate (20 mg, ~0.1 mmol) to the solvent mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 24 hours. The reaction mixture will turn yellow-green, and a black precipitate of ruthenium dioxide (RuO₂) may form.
-
Quenching: Carefully quench the reaction by adding 2-propanol (5-10 mL) until the mixture becomes colorless. This reduces any remaining RuO₄.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 30 mL) to remove non-acidic byproducts.
-
Isolation: Acidify the aqueous layer to pH 1-2 with concentrated HCl. Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
Purification and Characterization of the Final Product
-
Purification: The crude product can be purified by recrystallization from hot water or an ethyl acetate/hexanes solvent system.
-
¹H NMR (D₂O with base, or DMSO-d₆): The spectrum should be clean, showing only aliphatic protons of the cyclobutane ring. The absence of aromatic protons is crucial for confirming the completion of the cleavage.
-
¹³C NMR: Will show signals for the carboxylic acid carbons and the sp³ carbons of the cyclobutane ring.
-
Mass Spectrometry (ESI-): Will show the expected molecular ion for [M-H]⁻.
-
Melting Point: Compare with the literature value for this compound (~131-133 °C).
References
- 1. Solid-state photodimerization kinetics of alpha-trans-cinnamic acid to alpha-truxillic acid studied via solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Synthesis of trans-1,2-Cyclobutanedicarboxylic Acid via Hydrolysis of trans-1,2-Dicyanocyclobutane
Introduction and Scientific Background
trans-1,2-Cyclobutanedicarboxylic acid is a cyclic diacid whose rigid, four-membered ring structure imparts unique conformational properties to larger molecules, making it a desirable monomer in the synthesis of specialized polymers and a key intermediate in drug development.[1] A common and effective route to this compound is the hydrolysis of its dinitrile precursor, trans-1,2-dicyanocyclobutane.
The conversion of a nitrile functional group to a carboxylic acid is a fundamental transformation in organic synthesis. The reaction proceeds through a two-stage process: an initial hydrolysis of the nitrile to an amide intermediate, followed by a second hydrolysis of the amide to the final carboxylic acid.[2][3][4] This conversion can be effectively catalyzed by either acid or base, with each method possessing distinct mechanistic pathways and practical considerations.
A critical aspect of this specific synthesis is the stereochemistry of the cyclobutane ring. Under acidic conditions, the trans configuration is favored. It has been demonstrated that both cis- and trans-dicyanide precursors yield the trans-dicarboxylic acid upon hydrolysis with hydrochloric acid.[5] Furthermore, heating the cis-diacid isomer in concentrated acid promotes isomerization to the more thermodynamically stable trans product.[6] This inherent stereochemical control is a significant advantage of the acid-catalyzed approach.
This guide will detail both synthetic routes, providing researchers with the necessary protocols and scientific rationale to successfully perform this transformation.
Mechanistic Pathways of Nitrile Hydrolysis
Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. Both acid and base catalysis ultimately replace the carbon-nitrogen triple bond with three carbon-oxygen bonds.[3]
Acid-Catalyzed Hydrolysis
In the presence of a strong acid (e.g., HCl, H₂SO₄), the reaction is initiated by the protonation of the nitrile's nitrogen atom.[3][7][8] This step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[9] The subsequent steps involve proton transfers and tautomerization to form a more stable amide intermediate, which then undergoes further acid-catalyzed hydrolysis to yield the carboxylic acid and an ammonium ion.[3][7][10]
Caption: Simplified Acid-Catalyzed Hydrolysis Pathway.
Base-Catalyzed Hydrolysis
Under basic conditions (e.g., NaOH, KOH), the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[2][8] Protonation of the resulting intermediate by water yields an imidic acid, which quickly tautomerizes to the amide.[2][8] This amide is then hydrolyzed by the base to form a carboxylate salt and ammonia gas.[4][11] A final acidification step is required to protonate the dicarboxylate salt, causing the desired dicarboxylic acid to precipitate from the solution.[4][11]
Caption: Simplified Base-Catalyzed Hydrolysis Pathway.
Experimental Protocols & Methodologies
Safety First: Always perform these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Strong acids and bases are highly corrosive. Ammonia gas, evolved during basic hydrolysis, is toxic and has a pungent odor.
Protocol 1: Acid-Catalyzed Hydrolysis (Favored for trans Isomer)
This method is preferred for its directness and its tendency to yield the thermodynamically stable trans isomer.[5][6]
Materials & Apparatus:
-
trans-1,2-Dicyanocyclobutane
-
Concentrated Hydrochloric Acid (12 M) or 50% (v/v) Sulfuric Acid
-
Deionized Water
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, place trans-1,2-dicyanocyclobutane (1.0 eq). Add a magnetic stir bar.
-
Reagent Addition: In a fume hood, carefully add 10-20 volumes of aqueous acid (e.g., for 5 g of dinitrile, use 50-100 mL of 6 M HCl).
-
Reflux: Attach a reflux condenser and begin stirring. Heat the mixture to a gentle reflux. The hydrolysis of nitriles is often slow, requiring elevated temperatures to proceed at a practical rate.[4][12]
-
Reaction Monitoring: Maintain reflux for 12-24 hours. The reaction can be monitored by periodically taking a small aliquot, neutralizing it, and analyzing by TLC or LC-MS to check for the disappearance of the starting material.
-
Product Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature, then place it in an ice bath for 1-2 hours. The trans-1,2-cyclobutanedicarboxylic acid product has lower solubility in cold aqueous acid and should crystallize out.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystalline solid with a small amount of ice-cold deionized water to remove residual acid and ammonium salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from hot water or a benzene/ethyl acetate mixture.
Protocol 2: Base-Catalyzed Hydrolysis
This method is an effective alternative, particularly if the starting material is sensitive to strong acid.
Materials & Apparatus:
-
trans-1,2-Dicyanocyclobutane
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets
-
Deionized Water
-
Concentrated Hydrochloric Acid (for work-up)
-
Litmus or pH paper
-
(Same apparatus as Protocol 1)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a 10-20% (w/v) aqueous solution of NaOH (e.g., 10 g NaOH in 100 mL water). Add trans-1,2-dicyanocyclobutane (1.0 eq) and a stir bar.
-
Reflux: Attach a reflux condenser. Heat the mixture to reflux with vigorous stirring. Ammonia gas will be evolved during the reaction; ensure the apparatus is in a fume hood.[4]
-
Reaction Monitoring: Maintain reflux for 4-12 hours. The reaction is often faster than the acidic counterpart. Monitor by TLC or LC-MS for the consumption of the starting material.
-
Cooling: Once complete, remove the heat source and let the solution cool to room temperature.
-
Acidification (Work-up): Place the flask in an ice bath. Slowly and carefully, add concentrated HCl to the stirred solution. The solution will heat up. The goal is to protonate the soluble dicarboxylate salt to the less soluble free dicarboxylic acid.[11] Continue adding acid until the solution is strongly acidic (pH < 2, check with pH paper). A white precipitate of the product should form.
-
Crystallization: Allow the mixture to stand in the ice bath for at least one hour to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the solid with a small amount of ice-cold deionized water.
-
Drying & Purification: Dry the product as described in Protocol 1. Recrystallize if needed.
Data Summary and Comparison
| Parameter | Acid-Catalyzed Method | Base-Catalyzed Method |
| Key Reagents | trans-1,2-Dicyanocyclobutane, HCl or H₂SO₄ | trans-1,2-Dicyanocyclobutane, NaOH or KOH |
| Catalyst Role | Protonates nitrile N, activating C for H₂O attack.[9] | OH⁻ acts as a direct, strong nucleophile.[2] |
| Temperature | Reflux (~100-110 °C) | Reflux (~100-110 °C) |
| Typical Time | 12 - 24 hours | 4 - 12 hours |
| Byproducts | Ammonium salt (e.g., NH₄Cl) | Ammonia gas (NH₃) |
| Initial Product | Dicarboxylic Acid (direct formation) | Dicarboxylate Salt (in solution) |
| Work-up | Cooling and crystallization | Acidification to precipitate the product.[11] |
| Stereochemical Bias | Strongly favors the trans isomer.[5] | Generally preserves starting stereochemistry. |
Experimental Workflow Visualization
References
- 1. Cas 1124-13-6 | TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID [finechemical.net]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Application Note: A Comprehensive Guide to the Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid
Introduction
trans-Cyclobutane-1,2-dicarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of novel polymers, pharmaceuticals, and functional materials.[1] Its rigid, four-membered ring and the trans orientation of its carboxylic acid groups impart unique structural constraints and functionalities that are of significant interest to researchers in medicinal chemistry and materials science. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described methodology is robust, scalable, and founded on established chemical principles, ensuring a reliable pathway to this important synthetic intermediate.
Strategic Approach to Synthesis
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the hydrolysis of a mixture of cis- and trans-1,2-dicyanocyclobutane, followed by the acid-catalyzed isomerization of the resulting mixture of dicarboxylic acids to the thermodynamically more stable trans isomer. This method is advantageous due to the commercial availability of the starting dicyanide and the high-yielding nature of both the hydrolysis and isomerization steps.
The causality behind this strategic choice lies in the inherent stability of the trans isomer, where the bulky carboxylic acid groups are positioned on opposite sides of the cyclobutane ring, minimizing steric hindrance. Acid-catalyzed isomerization allows for the exclusive formation of this stable isomer from a more easily accessible mixture.
Experimental Protocols
Part 1: Hydrolysis of 1,2-Dicyanocyclobutane
This initial step involves the conversion of the nitrile functional groups of 1,2-dicyanocyclobutane to carboxylic acids. The use of a strong acid, such as sulfuric acid, is crucial for driving the hydrolysis to completion.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| cis/trans-1,2-Dicyanocyclobutane | Reagent | Major Chemical Supplier |
| Sulfuric acid monohydrate (99%) | ACS | Major Chemical Supplier |
| Deionized water | - | - |
| Ice | - | - |
Instrumentation:
| Equipment | Specification |
| Three-necked round-bottom flask | 500 mL |
| Mechanical stirrer | - |
| Heating mantle with temperature control | - |
| Reflux condenser | - |
| Beaker | 1 L |
| Buchner funnel and flask | - |
| Filtration paper | - |
Detailed Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Initial Charging: Charge the flask with 233 g of cis/trans-1,2-dicyanocyclobutane and 572 g of sulfuric acid monohydrate.
-
Adduct Formation: Begin stirring the mixture and heat it to 90°C using a heating mantle. Maintain this temperature for 30 minutes to allow for the formation of the adduct. The reaction is exothermic; careful temperature control is essential.
-
Hydrolysis: After 30 minutes, cool the mixture slightly. Cautiously and with vigorous stirring, add 200 mL of ice-cold water to the flask. A significant exotherm will be observed, and the mixture will begin to reflux.
-
Reaction Completion and Precipitation: Continue stirring the refluxing mixture for 20 minutes. After this period, carefully pour the hot reaction mixture into a 1 L beaker. Crystals of the dicarboxylic acid mixture should form almost immediately upon cooling.[2]
-
Isolation: Allow the mixture to cool to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any residual sulfuric acid.
-
Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. This will yield a mixture of cis- and this compound.
Part 2: Isomerization to this compound
This step leverages the greater thermodynamic stability of the trans isomer. Heating the cis/trans mixture in the presence of a strong acid facilitates the epimerization at one of the stereocenters, leading to the exclusive formation of the trans product.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| cis/trans-Cyclobutane-1,2-dicarboxylic acid mixture | - | From Part 1 |
| Concentrated Hydrochloric Acid (approx. 37%) | ACS | Major Chemical Supplier |
| Deionized water | - | - |
Instrumentation:
| Equipment | Specification |
| Round-bottom flask | 500 mL |
| Reflux condenser | - |
| Heating mantle | - |
| Buchner funnel and flask | - |
| Filtration paper | - |
Detailed Procedure:
-
Reaction Setup: In a fume hood, place the dried mixture of cis- and this compound into a 500 mL round-bottom flask.
-
Acid Addition: Add a sufficient volume of concentrated hydrochloric acid to fully suspend the solid.
-
Isomerization: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The isomerization from the cis to the trans form occurs under these conditions.[1] The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR spectroscopy.
-
Crystallization: Continue refluxing until the isomerization is complete (typically several hours). Upon completion, allow the mixture to cool slowly to room temperature. The this compound, being less soluble, will crystallize out of the solution.
-
Isolation: Collect the crystalline product by vacuum filtration.
-
Purification: Wash the crystals with a small amount of cold deionized water to remove residual hydrochloric acid. For higher purity, the product can be recrystallized from water or a suitable organic solvent.
-
Drying: Dry the purified this compound in a vacuum oven at 70-80°C to a constant weight.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Characterization of Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Melting Point | 131-134 °C |
| ¹H NMR (DMSO-d₆) | δ ~12.2 (s, 2H, -COOH), ~3.1 (m, 2H, -CH-), ~2.0 (m, 4H, -CH₂-) |
| ¹³C NMR (DMSO-d₆) | δ ~175 (-COOH), ~42 (-CH-), ~24 (-CH₂-) |
| FT-IR (KBr) | Broad O-H stretch (~3000 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹) |
Safety Precautions
This protocol involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
1,2-Dicyanocyclobutane: Handle with care. Avoid inhalation, ingestion, and skin contact.
-
Sulfuric Acid (Concentrated): Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate gloves, lab coat, and eye protection. Always add acid to water, never the other way around.
-
Hydrochloric Acid (Concentrated): Corrosive and causes severe burns.[3][4][5][6][7] Vapors are highly irritating to the respiratory tract.[3][4][5][6][7] Handle in a fume hood with appropriate PPE.
-
Maleic Anhydride (Potential Precursor): Corrosive and a respiratory sensitizer.[2][8][9][10][11] Avoid inhaling dust.[2][8][9][10][11] May cause an allergic skin reaction.[2][8][10][11]
Always consult the Safety Data Sheet (SDS) for each reagent before use.[2][3][4][5][6][7][8][9][10][11]
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low yield in hydrolysis | Incomplete reaction; loss during workup. | Ensure reaction temperature and time are adequate. Minimize transfers and wash product sparingly with cold water. |
| Incomplete isomerization | Insufficient reaction time or acid concentration. | Monitor the reaction by ¹H NMR. If necessary, extend the reflux time or use fresh concentrated HCl. |
| Product contamination | Residual starting material or cis isomer. | Recrystallize the final product from water. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can confidently produce this valuable compound for their synthetic endeavors. The self-validating nature of the protocol, grounded in established chemical principles and supported by clear characterization data, ensures a high degree of success for professionals in the field.
References
- 1. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 2. lobachemie.com [lobachemie.com]
- 3. Hydrochloric Acid 6 M - 12 M (Concentrated) SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. seastarchemicals.com [seastarchemicals.com]
- 5. health.state.mn.us [health.state.mn.us]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. home.miracosta.edu [home.miracosta.edu]
- 10. chemos.de [chemos.de]
- 11. valudor.com [valudor.com]
Use of trans-Cyclobutane-1,2-dicarboxylic acid in polyester synthesis
Application Note & Protocol
Topic: Synthesis of High-Performance Polyesters Utilizing trans-Cyclobutane-1,2-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of cyclic monomers into polyester backbones is a proven strategy for enhancing thermal and mechanical properties. This compound (t-CBDA) is a rigid, non-planar dicarboxylic acid that serves as an excellent building block for creating novel polyesters with superior performance characteristics.[1][2] Its strained, four-membered ring structure imparts significant rigidity to the polymer chain, leading to materials with elevated glass transition temperatures (Tg), improved thermal stability, and tailored mechanical responses.[3][4] This document provides a comprehensive guide to the synthesis of polyesters using t-CBDA, with a focus on the melt polycondensation technique. It covers the theoretical rationale, detailed experimental protocols, characterization methods, and expected outcomes for researchers aiming to develop advanced materials for demanding applications.
Rationale and Scientific Background
Traditional aliphatic polyesters often suffer from low glass transition temperatures and modest thermal stability, limiting their application range. Aromatic diacids, like terephthalic acid, are commonly used to increase rigidity but can reduce biodegradability and introduce processing challenges. Cycloaliphatic monomers like t-CBDA offer a compelling alternative.
The Structural Advantage of the trans-Cyclobutane Ring:
The key to t-CBDA's utility lies in its stereochemistry and constrained ring structure.
-
Chain Rigidity: Unlike linear aliphatic diacids (e.g., adipic acid), the cyclobutane ring cannot freely rotate. This inherent stiffness is directly transferred to the polymer backbone, restricting chain mobility and significantly increasing the glass transition temperature (Tg).[4]
-
Stereochemistry: The trans configuration of the carboxylic acid groups minimizes steric hindrance, creating a more defined and regular polymer structure compared to its cis counterpart.[2] This regularity can influence crystallinity and mechanical properties.
-
Tunable Properties: By copolymerizing t-CBDA with various diols (e.g., 1,4-butanediol, ethylene glycol) or other dicarboxylic acids, a wide range of properties can be precisely tuned.[5][6] For instance, longer chain diols can introduce flexibility to balance the rigidity of the cyclobutane ring.[6]
The synthesis typically proceeds via a two-stage melt polycondensation reaction. The first stage is an esterification step where the diacid and a molar excess of diol react to form low molecular weight oligomers, releasing water. The second stage, polycondensation, is conducted under high vacuum and elevated temperature to remove the excess diol, driving the reaction toward high molecular weight polymer formation.
Experimental Design & Protocols
This section details the materials, equipment, and step-by-step procedures for synthesizing a polyester from this compound and 1,4-butanediol (BDO).
Materials and Equipment
| Reagents & Consumables | Purity/Grade | Supplier Example |
| This compound (t-CBDA) | ≥99% | Chem-Impex[1], FUJIFILM Wako[7] |
| 1,4-Butanediol (BDO) | Anhydrous, ≥99% | Standard chemical suppliers |
| Titanium(IV) butoxide (TBT) or other suitable catalyst | Synthesis Grade | Standard chemical suppliers |
| Phenol/1,1,2,2-Tetrachloroethane (60/40 wt%) | GPC Grade | For viscosity/GPC analysis |
| Methanol | ACS Grade | For polymer precipitation |
| Nitrogen (N₂) / Argon (Ar) | High Purity (≥99.99%) | Standard gas suppliers |
| Equipment | Description/Specification |
| Glass Reactor Assembly | 250 mL, three-necked, round-bottom flask |
| Mechanical Stirrer | Overhead stirrer with a glass rod and paddle |
| Heating Mantle & Controller | Capable of reaching 260°C with precise control |
| Schlenk Line / Vacuum Manifold | For inert gas purging and applying vacuum (<1 Torr) |
| Distillation Head & Condenser | To collect water and BDO byproducts |
| High-Vacuum Pump | Two-stage rotary vane pump or equivalent |
Synthesis Workflow Diagram
Caption: Workflow for polyester synthesis via melt polycondensation.
Step-by-Step Synthesis Protocol
Safety Note: This procedure involves high temperatures and high vacuum. Conduct the reaction in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and thermal gloves.
-
Reactor Setup: Assemble the oven-dried glass reactor with the mechanical stirrer, nitrogen/argon inlet, and distillation head connected to a collection flask. Ensure all joints are properly sealed.
-
Charging Reactants:
-
To the reactor, add this compound (e.g., 0.1 mol, 14.41 g).
-
Add 1,4-butanediol in a molar excess (e.g., 0.15 mol, 13.52 g). A 1.2 to 1.5 molar excess of diol is typical to compensate for losses during vacuum application.[8]
-
Add the catalyst, Titanium(IV) butoxide (TBT), corresponding to ~200-300 ppm relative to the final polymer weight.
-
-
Stage 1: Esterification:
-
Begin purging the system with inert gas (N₂ or Ar) to remove oxygen. Maintain a slow, positive flow throughout this stage.
-
Start mechanical stirring at approximately 50-100 RPM.
-
Gradually heat the mixture to 180-200°C.
-
Maintain this temperature for 2-3 hours. Water will be generated and should be collected in the receiving flask. The reaction mixture will become clear and homogenous.
-
Causality Insight: This initial stage creates low molecular weight oligomers. Removing the water byproduct drives the equilibrium reaction forward, which is critical for the subsequent polymerization step.
-
-
Stage 2: Polycondensation:
-
Gradually increase the temperature to 230-250°C.
-
Simultaneously and slowly, begin to apply vacuum to the system. A gradual reduction in pressure is crucial to prevent excessive foaming as the volatile BDO byproduct begins to distill off.
-
Over 30-60 minutes, achieve a high vacuum (<1 Torr).
-
Continue the reaction under these conditions for 3-5 hours. A noticeable increase in the viscosity of the melt will be observed. The stirring torque will increase, indicating the formation of a high molecular weight polymer.
-
Causality Insight: High vacuum is essential to efficiently remove the 1,4-butanediol byproduct, shifting the reaction equilibrium towards the formation of long polymer chains, thereby increasing the molecular weight.[8]
-
-
Reaction Termination and Isolation:
-
Stop heating and break the vacuum by backfilling the reactor with inert gas.
-
Turn off the stirrer and allow the polymer to cool to room temperature. The resulting solid will be a tough, off-white to slightly yellow material.
-
-
Purification (Optional but Recommended):
-
Dissolve the crude polymer in a minimal amount of a suitable solvent (e.g., chloroform or a phenol/tetrachloroethane mixture).
-
Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the purified polymer by filtration.
-
Wash the polymer with fresh methanol and dry it in a vacuum oven at 60°C overnight to remove residual solvents.
-
Characterization and Expected Results
Proper characterization is a self-validating step to confirm the successful synthesis and understand the material's properties.
Chemical Structure Verification
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the incorporation of both monomers into the polyester backbone. Look for characteristic peaks corresponding to the cyclobutane ring protons and the methylene protons from the 1,4-butanediol.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Verifies the formation of ester linkages. The key signal is a strong carbonyl (C=O) stretching peak around 1720-1740 cm⁻¹.
Molecular Weight and Thermal Properties
The properties of polyesters containing cyclobutane rings are highly dependent on the specific comonomers and synthesis conditions. The rigid nature of the cyclobutane unit generally leads to enhanced thermal stability.[3][9]
| Property | Technique | Expected Result Range | Significance |
| Number-Average Molecular Weight (Mn) | GPC/SEC | 10,000 - 30,000 g/mol | Indicates the average polymer chain length. |
| Polydispersity Index (PDI) | GPC/SEC | 1.8 - 2.5 | Measures the breadth of the molecular weight distribution. |
| Glass Transition Temperature (Tg) | DSC | 30 - 115 °C[10] | Temperature at which the material transitions from a glassy to a rubbery state. Elevated Tg indicates higher heat resistance. |
| Decomposition Temperature (Td, 5%) | TGA | 370 - 420 °C[3][10] | Temperature at which 5% weight loss occurs, indicating the onset of thermal degradation. |
Note: These values are illustrative. The actual results will vary based on the specific diol used, catalyst efficiency, and the final molecular weight achieved.
Polymerization Reaction Diagram
Caption: General scheme for the two-stage polyester synthesis.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Molecular Weight | 1. Insufficient vacuum during polycondensation. 2. Impure or wet monomers. 3. Incorrect stoichiometry (diacid/diol ratio). 4. Reaction time too short. | 1. Check vacuum pump and seals for leaks; ensure pressure is <1 Torr. 2. Use high-purity, anhydrous monomers. 3. Carefully measure reactants; ensure slight excess of diol. 4. Extend polycondensation time, monitoring viscosity. |
| Polymer Discoloration (Yellow/Brown) | 1. Presence of oxygen at high temperatures. 2. Catalyst concentration too high. 3. Reaction temperature too high or prolonged. | 1. Ensure a thorough and continuous inert gas purge before and during heating. 2. Reduce catalyst concentration. 3. Optimize reaction temperature and time to avoid thermal degradation. |
| Inconsistent Results | 1. Variations in heating rate. 2. Inconsistent stirring speed. 3. Non-homogenous reaction mixture. | 1. Use a programmable temperature controller for consistent heating profiles. 2. Maintain constant stirring speed throughout the reaction. 3. Ensure catalyst is well-dispersed at the start of the reaction. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 1124-13-6 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 6. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 1124-13-6・trans-1,2-Cyclobutanedicarboxylic Acid・323-29221・329-29223[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Applications of trans-Cyclobutane-1,2-dicarboxylic Acid in Drug Discovery and Design: A Technical Guide
Introduction: The Strategic Value of Rigidity in Drug Design
In the dynamic landscape of drug discovery, the quest for molecules with high potency, selectivity, and favorable pharmacokinetic profiles is perpetual. A key strategy in this endeavor is the principle of conformational constraint, where the flexibility of a molecule is reduced to pre-organize it in its bioactive conformation. This minimizes the entropic penalty upon binding to its biological target, often leading to enhanced affinity and selectivity. Among the myriad of scaffolds employed to achieve such rigidity, the cyclobutane ring has emerged as a powerful and increasingly utilized motif.[1]
This technical guide delves into the specific applications of trans-cyclobutane-1,2-dicarboxylic acid, a unique and versatile building block, in drug discovery and design. Its well-defined stereochemistry and rigid four-membered ring make it an exceptional tool for medicinal chemists to craft novel therapeutics with improved properties.[2] We will explore its utility as a peptidomimetic, a rigid scaffold for orienting pharmacophores, and provide detailed protocols for its incorporation into drug candidates.
Part 1: A Dipeptide Isostere for Conformational Control in Peptidomimetics
Peptides are crucial signaling molecules in a vast array of physiological processes, making them attractive starting points for drug design. However, their therapeutic potential is often hampered by poor metabolic stability and low bioavailability. Peptidomimetics, compounds that mimic the structure and function of peptides, offer a solution to these challenges.[3] this compound serves as an excellent dipeptide isostere, capable of inducing specific secondary structures, such as β-turns, which are critical for molecular recognition.[4][5]
The Principle of Conformational Constraint
The puckered nature of the cyclobutane ring significantly restricts the rotational freedom of the bonds connected to it.[1] When incorporated into a peptide backbone as a dicarboxamide, the trans disposition of the substituents locks the flanking amide bonds in a well-defined spatial arrangement. High-resolution NMR studies on hybrid peptides containing trans-cyclobutane amino acid residues have demonstrated their propensity to adopt more folded structures in solution compared to their cis-counterparts, which tend to form strand-like structures.[6][7] This folding is often stabilized by intramolecular hydrogen bonds, further rigidifying the conformation.
Mimicking β-Turns
β-turns are secondary structures in proteins and peptides that cause a reversal in the direction of the polypeptide chain. They are frequently involved in molecular recognition events. The rigid geometry of the trans-cyclobutane-1,2-dicarboxamide unit can effectively mimic the spatial arrangement of the i+1 and i+2 residues of a type I or type II β-turn.[8][9] This makes it a valuable tool for designing peptidomimetics that target receptors or enzymes where a β-turn conformation is essential for binding.
Part 2: A Rigid Scaffold for Precise Pharmacophore Presentation
Beyond peptidomimetics, this compound can serve as a central scaffold to which various pharmacophoric groups can be attached. The rigid nature of the cyclobutane core ensures that these groups are held in a specific and predictable three-dimensional orientation, which is crucial for optimizing interactions with a biological target.[10][11]
Case Study 1: RGD-Mimetic Integrin Antagonists
Integrins are cell surface receptors that play a pivotal role in cell adhesion, signaling, and migration. The Arg-Gly-Asp (RGD) sequence is a common recognition motif for many integrins.[12] Small molecule RGD mimetics that antagonize integrin function are promising therapeutic agents for various diseases, including cancer.
The this compound scaffold has been successfully employed to create potent and metabolically stable αvβ3 integrin antagonists.[10][13][14] In these designs, the cyclobutane ring acts as a rigid replacement for the glycine residue of the RGD motif. The two carboxyl groups are functionalized to introduce mimics of the arginine and aspartic acid side chains. The trans stereochemistry of the cyclobutane ensures that these side chains are projected in a spatial arrangement that mimics the bioactive conformation of the RGD peptide, leading to high-affinity binding to the integrin.[12][15]
| Compound | Arginine Mimetic | Aspartic Acid Mimetic | αvβ3 IC50 (nM) | Metabolic Stability (t1/2, min) |
| 1 | Tetrahydronaphthyridine | Carboxylic Acid | 15 | >120 |
| 2 | Aminopyridine | Carboxylic Acid | 85 | 95 |
| 3 | Tetrahydronaphthyridine | Ester | 150 | >120 |
Table 1: Structure-Activity Relationship of Cyclobutane-Based Integrin Antagonists [11][13]
The data in Table 1 highlights the importance of the arginine and aspartic acid mimetic groups for potent αvβ3 antagonism. The cyclobutane scaffold provides a stable and rigid platform for the optimal presentation of these functionalities.
Case Study 2: Zasocitinib (TAK-279) - A TYK2 Inhibitor
Zasocitinib (TAK-279) is an investigational, highly selective, oral allosteric inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[16][17][18] It is in late-stage clinical development for the treatment of immune-mediated inflammatory diseases such as psoriasis and psoriatic arthritis.[3][19][20] The chemical structure of zasocitinib features a trans-1,2-disubstituted cyclobutane moiety that links the core pyrazolopyrimidine scaffold to a methoxy group. While the dicarboxylic acid is not present in the final molecule, it is a key precursor in the synthesis of the cyclobutane fragment.
The rigid trans-cyclobutane linker in zasocitinib plays a crucial role in positioning the methoxy group in the allosteric binding pocket of TYK2, contributing to its high selectivity over other JAK family members.[21] This precise positioning, enforced by the constrained cyclobutane ring, is a testament to the power of this scaffold in fine-tuning molecular interactions for improved drug properties.
Part 3: Experimental Protocols and Methodologies
Protocol 1: Selective Mono-amidation of this compound
A significant challenge in utilizing this compound is achieving selective reaction at only one of the two carboxylic acid groups. The following protocol describes a reliable method for the synthesis of a mono-amide derivative.[1][22][23][24]
Principle: This method involves the formation of a cyclic anhydride intermediate, which can then be selectively opened by an amine to yield the mono-amide.
Materials:
-
This compound
-
Acetic anhydride
-
Amine of interest
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Anhydride Formation:
-
In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture to reflux for 2-3 hours. The solid should dissolve to form a clear solution.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the anhydride.
-
Collect the crystalline product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Mono-amidation:
-
Dissolve the cyclic anhydride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the desired amine (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired mono-amide.
-
Causality behind Experimental Choices: The formation of the cyclic anhydride is a key step that differentiates the two carboxylic acid groups. The subsequent nucleophilic attack by the amine at one of the carbonyl carbons of the strained anhydride ring is a regioselective process that favors the formation of the mono-amide.
Protocol 2: Synthesis of an RGD-Mimetic Integrin Antagonist Precursor
This protocol outlines the synthesis of a key intermediate for a cyclobutane-based RGD mimetic, starting from the mono-amide of this compound.
Materials:
-
Mono-amide of this compound (from Protocol 1)
-
Arginine mimetic amine (e.g., 4-aminomethyltetrahydronaphthyridine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
Amide Coupling:
-
Dissolve the mono-amide of this compound (1.0 eq), the arginine mimetic amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature.
-
Add EDC (1.2 eq) to the reaction mixture and continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired RGD-mimetic precursor.
-
Protocol 3: Characterization of Cyclobutane-Containing Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds.
-
For peptidomimetics, 2D NMR techniques such as COSY, TOCSY, and NOESY can provide valuable information about the conformation of the peptide backbone and the relative orientation of the substituents on the cyclobutane ring.[6][25][26]
X-ray Crystallography:
-
Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule, including the puckering of the cyclobutane ring and the precise bond angles and lengths.[27] This is the gold standard for conformational analysis.
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
LC-MS is a powerful tool for monitoring reaction progress and assessing the purity of the final products.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its rigid, well-defined stereochemistry provides medicinal chemists with a powerful tool to enforce conformational constraint, pre-organize pharmacophores, and create novel molecular scaffolds. The applications in peptidomimetics and as a central scaffold in drugs like integrin antagonists and TYK2 inhibitors underscore its potential. The synthetic protocols provided herein offer a practical guide for researchers to incorporate this unique moiety into their drug design strategies, paving the way for the discovery of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic properties.
References
- 1. [Synthesis of dicarboxylic acid monoamides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 1124-13-6 [smolecule.com]
- 3. Zasocitinib (TAK-279) Displays High Levels of TYK2 Inhibition and No Inhibition of JAK 1/3 Compared with Licensed TYK2 and JAK Inhibitors - ACR Meeting Abstracts [acrabstracts.org]
- 4. The design and synthesis of mimetics of peptide beta-turns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Validation of a β-Turn Mimetic Library Targeting Protein–Protein and Peptide–Receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 7. peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 8. Mimicry of beta II'-turns of proteins in cyclic pentapeptides with one and without D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bicyclic peptides as type I/type II beta-turn scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. N-[(1R,2R)-2-methoxycyclobutyl]-7-(methylamino)-5-[(2-oxo[1(2H),2'-bipyridin]-3-yl)amino]-pyrazolo[1,5-a]pyrimidine-3-carboxamide | C23H24N8O3 | CID 137441492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. Zasocitinib - Wikipedia [en.wikipedia.org]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. Zasocitinib - Takeda - AdisInsight [adisinsight.springer.com]
- 21. Pharmacological Characterization of Zasocitinib (TAK-279): An Oral, Highly Selective, and Potent Allosteric TYK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. US3376337A - Preparation of dicarboxylic acid monoamides - Google Patents [patents.google.com]
Application Note: Synthesis and Application of a Biocompatible Metal-Organic Framework Incorporating trans-Cyclobutane-1,2-dicarboxylic Acid for Controlled Drug Delivery
Introduction
Metal-Organic Frameworks (MOFs) represent a cutting-edge class of porous crystalline materials, constructed from metal ions or clusters linked together by organic ligands. Their exceptionally high surface areas, tunable pore sizes, and the potential for chemical functionalization make them highly promising candidates for a wide range of applications, including gas storage, catalysis, and, notably, in the biomedical field.[1][2] In the realm of drug development, MOFs are being extensively investigated as novel carriers for targeted and controlled drug delivery, offering the potential to enhance therapeutic efficacy while minimizing side effects.[1][2][3]
This application note introduces trans-cyclobutane-1,2-dicarboxylic acid as a compelling organic linker for the synthesis of biocompatible MOFs. The stereochemistry of this alicyclic dicarboxylic acid, with its rigid cyclobutane core and opposing carboxylic acid groups, presents a unique opportunity to construct novel and robust three-dimensional frameworks. The inherent biocompatibility of the cyclobutane moiety further enhances the potential of the resulting MOFs for in-vivo applications.
The purpose of this document is to provide a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of a novel, hypothetical MOF, herein designated "Bio-C4-MOF," which incorporates this compound. This guide will provide detailed, step-by-step protocols and explain the scientific rationale behind the experimental choices, empowering researchers to explore this promising new family of MOFs.
Part 1: Synthesis of Bio-C4-MOF (A Hypothetical Copper-Based MOF)
Rationale for Synthetic Strategy
For the synthesis of Bio-C4-MOF, we have selected a copper-based paddlewheel secondary building unit (SBU). This choice is informed by the well-established precedent of robust and porous MOFs formed from the reaction of copper(II) salts with dicarboxylic acids, such as the iconic HKUST-1. The paddlewheel SBU, consisting of two copper ions bridged by four carboxylate groups, is a reliable motif for generating porous three-dimensional structures.
The hydrothermal synthesis method has been chosen for this protocol. This method is widely employed for MOF synthesis due to its ability to promote the crystallization of high-quality, single-phase materials. The use of elevated temperature and pressure in a sealed environment facilitates the dissolution of precursors and the subsequent nucleation and growth of the MOF crystals.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) | ≥99% | Sigma-Aldrich |
| This compound | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethanol (EtOH) | Absolute, ≥99.5% | Sigma-Aldrich |
| Deionized water (H₂O) | 18.2 MΩ·cm | Millipore |
| 20 mL Scintillation vials (Teflon-lined caps) | - | VWR |
| Programmable laboratory oven | - | - |
| Centrifuge | - | - |
| Schlenk line or vacuum oven | - | - |
Step-by-Step Synthesis Protocol
-
Preparation of Precursor Solution: In a 20 mL glass scintillation vial, dissolve 0.121 g (0.5 mmol) of copper(II) nitrate trihydrate in 5 mL of N,N-dimethylformamide (DMF).
-
Addition of Linker: To the solution from step 1, add 0.072 g (0.5 mmol) of this compound.
-
Solubilization and Mixing: Cap the vial and sonicate the mixture for 10 minutes to ensure complete dissolution of the linker.
-
Addition of Co-solvent: Add 5 mL of ethanol and 2 mL of deionized water to the reaction mixture.
-
Sealing the Reaction Vessel: Tightly cap the vial with a Teflon-lined cap.
-
Hydrothermal Reaction: Place the sealed vial in a programmable laboratory oven and heat to 110 °C for 24 hours.
-
Cooling and Crystal Collection: After 24 hours, turn off the oven and allow the vial to cool slowly to room temperature over a period of 12 hours. Blue, crystalline precipitates of Bio-C4-MOF should be visible at the bottom of the vial.
-
Washing: Decant the supernatant and wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Centrifuge at 4000 rpm for 5 minutes between each wash to pellet the crystals.
-
Solvent Exchange: After the final DMF wash, immerse the crystals in 10 mL of ethanol for 3 days, replacing the ethanol with a fresh portion every 24 hours. This step is crucial for removing the high-boiling DMF from the pores of the MOF.
Activation of Bio-C4-MOF
-
Initial Drying: After the solvent exchange, decant the ethanol and dry the crystals under a gentle stream of nitrogen for 30 minutes.
-
Vacuum Drying: Transfer the dried crystals to a vacuum oven and heat at 150 °C under vacuum for 12 hours. This will remove the ethanol from the pores, resulting in the activated, porous Bio-C4-MOF.
-
Storage: Store the activated Bio-C4-MOF in a desiccator to prevent re-adsorption of atmospheric moisture.
Part 2: Physicochemical Characterization of Bio-C4-MOF
A thorough characterization of the synthesized Bio-C4-MOF is essential to confirm its structure, purity, and properties. The following techniques are recommended.
Overview of Characterization Techniques
A suite of analytical methods will be employed to elucidate the structural and physical properties of the synthesized Bio-C4-MOF. These include Powder X-Ray Diffraction (PXRD) for confirming crystallinity and phase, Thermogravimetric Analysis (TGA) for thermal stability, Fourier-Transform Infrared (FTIR) Spectroscopy to verify linker coordination, and Scanning Electron Microscopy (SEM) for morphological analysis.
Powder X-Ray Diffraction (PXRD)
-
Protocol: A small amount of the activated Bio-C4-MOF powder is gently packed into a sample holder. The PXRD pattern is then collected using a diffractometer with Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°.
-
Expected Results: The PXRD pattern should exhibit sharp, well-defined peaks, indicating a highly crystalline material. The absence of broad humps or peaks corresponding to the starting materials would confirm the phase purity of the synthesized MOF. The peak positions can be used to determine the unit cell parameters of the crystal structure.
Thermogravimetric Analysis (TGA)
-
Protocol: Approximately 5-10 mg of the activated Bio-C4-MOF is placed in an alumina pan. The TGA is performed under a nitrogen atmosphere, heating the sample from room temperature to 600 °C at a ramp rate of 10 °C/min.
-
Expected Results: The TGA curve is expected to show a stable plateau up to approximately 300 °C, indicating good thermal stability. Above this temperature, a sharp weight loss would correspond to the decomposition of the organic linker and the collapse of the framework, eventually leaving behind a residue of copper oxide.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Protocol: A small amount of activated Bio-C4-MOF is mixed with KBr powder and pressed into a pellet. The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹. For comparison, a spectrum of the free this compound linker should also be recorded.
-
Expected Results: The FTIR spectrum of the Bio-C4-MOF should show the disappearance of the broad O-H stretch from the carboxylic acid groups of the free linker (around 3000 cm⁻¹). The characteristic C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) in the free linker will be shifted to lower wavenumbers in the MOF spectrum, appearing as asymmetric and symmetric stretching bands of the coordinated carboxylate groups. This shift confirms the coordination of the linker to the copper centers.
Scanning Electron Microscopy (SEM)
-
Protocol: A small amount of the activated Bio-C4-MOF powder is mounted onto an aluminum stub using conductive carbon tape and then sputter-coated with a thin layer of gold or platinum to prevent charging. The sample is then imaged using an SEM at various magnifications.
-
Expected Results: SEM images are expected to reveal the morphology and size of the Bio-C4-MOF crystals. Typically, hydrothermal synthesis yields well-defined crystal shapes, such as octahedral or cubic morphologies, with a relatively uniform size distribution.
Summary of Expected Characterization Data
| Characterization Technique | Parameter | Expected Result |
| PXRD | Crystallinity | Highly crystalline with sharp diffraction peaks |
| TGA | Thermal Stability | Stable up to ~300 °C under N₂ atmosphere |
| FTIR | Linker Coordination | Shift in C=O stretching frequency compared to the free linker |
| SEM | Morphology | Uniform, well-defined crystals (e.g., octahedral) |
| BET Surface Area | Porosity | Moderate to high surface area (expected > 500 m²/g) |
Part 3: Application in Controlled Drug Delivery - Ibuprofen Loading and Release
Rationale for Drug Selection
Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID), is selected as a model drug for this study. Its molecular size is suitable for encapsulation within the pores of a typical copper-based MOF, and its carboxylate functionality can interact with the MOF framework. Furthermore, the well-established UV-Vis absorption profile of ibuprofen allows for straightforward quantification of its loading and release.
Protocol for Ibuprofen Loading
-
Preparation of Ibuprofen Solution: Prepare a 10 mg/mL solution of ibuprofen in ethanol.
-
Incubation: Immerse 50 mg of activated Bio-C4-MOF in 10 mL of the ibuprofen solution.
-
Loading: Gently agitate the mixture at room temperature for 72 hours in a sealed container to allow for the diffusion of ibuprofen molecules into the MOF pores.
-
Separation and Washing: After 72 hours, centrifuge the mixture at 4000 rpm for 10 minutes to collect the ibuprofen-loaded MOF (Ibu@Bio-C4-MOF).
-
Removal of Surface-Adsorbed Drug: Wash the Ibu@Bio-C4-MOF with fresh ethanol (3 x 10 mL) to remove any ibuprofen molecules adsorbed on the external surface of the crystals.
-
Drying: Dry the Ibu@Bio-C4-MOF under vacuum at 60 °C for 12 hours.
Quantification of Drug Loading
-
Supernatant Analysis: Collect the supernatant and all the washing solutions from the loading procedure.
-
UV-Vis Measurement: Measure the concentration of ibuprofen in the combined supernatant and washings using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 221 nm). A calibration curve of ibuprofen in ethanol should be prepared beforehand.
-
Calculation of Loading Efficiency: The amount of ibuprofen loaded into the MOF can be calculated by subtracting the amount of ibuprofen in the supernatant and washings from the initial amount of ibuprofen used. The drug loading efficiency and capacity can be calculated using the following formulas:
-
Loading Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
Loading Capacity (wt%) = (Mass of loaded drug / Mass of Ibu@Bio-C4-MOF) x 100
-
In Vitro Drug Release Study
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.
-
Release Experiment Setup: Disperse 20 mg of Ibu@Bio-C4-MOF in 50 mL of the PBS solution in a sealed container.
-
Incubation: Place the container in a shaking incubator at 37 °C.
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 2 mL of the release medium.
-
Medium Replenishment: Immediately after each withdrawal, add 2 mL of fresh PBS solution to maintain a constant volume.
-
Sample Analysis: Analyze the concentration of ibuprofen in the withdrawn samples using a UV-Vis spectrophotometer.
Data Analysis and Expected Release Profile
The cumulative percentage of ibuprofen released at each time point can be calculated. A plot of cumulative release percentage versus time is then generated. It is expected that the Bio-C4-MOF will exhibit a sustained release profile for ibuprofen. This would be characterized by an initial burst release, attributed to the drug molecules located near the surface of the MOF crystals, followed by a slower, more gradual release over an extended period as the drug diffuses out from the internal pores of the framework.
Part 4: Visualization and Workflow Diagrams
References
Application Notes and Protocols for the Esterification of trans--Cyclobutane-1,2-dicarboxylic Acid
Introduction: The Strategic Importance of trans-Cyclobutane-1,2-dicarboxylate Esters
trans-Cyclobutane-1,2-dicarboxylic acid is a rigid, cyclic dicarboxylic acid whose unique stereochemistry and structural properties make it a valuable building block in several scientific domains.[1] Its diesters, in particular, are pivotal intermediates in the synthesis of pharmaceuticals, serving as precursors to complex molecular architectures.[2] In materials science, these esters are utilized in the development of novel polymers and recyclable materials, leveraging the inherent strain and thermal characteristics of the cyclobutane ring.[1] The presence of two reactive carboxylic acid groups allows for a variety of chemical transformations, with esterification being a fundamental and versatile reaction.[1] This guide provides detailed protocols for three common and effective methods for the esterification of this compound, tailored for researchers and professionals in organic synthesis and drug development.
Choosing the Right Esterification Strategy
The selection of an appropriate esterification method depends on several factors, including the scale of the reaction, the steric and electronic properties of the alcohol, and the presence of other functional groups in the substrate. This guide details three robust methods:
-
Fischer-Speier Esterification: A classic, acid-catalyzed method suitable for simple, unhindered alcohols and large-scale synthesis.
-
Two-Step Acyl Chloride Formation and Subsequent Esterification: An effective method for less reactive or sterically hindered alcohols, proceeding through a highly reactive diacyl chloride intermediate.
-
DCC/DMAP-Mediated Esterification (Steglich Esterification): A mild and efficient method for a wide range of alcohols, including those that are acid-sensitive or sterically demanding.
Protocol 1: Fischer-Speier Esterification of this compound
This method is a direct, acid-catalyzed esterification that is well-suited for producing simple alkyl esters such as dimethyl and diethyl esters. The reaction is an equilibrium process, and to drive it to completion, a large excess of the alcohol is typically used as the solvent, and the water produced is removed.[3][4]
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent shifts the reaction equilibrium towards the product side, maximizing the yield of the diester according to Le Châtelier's principle.[3]
-
Acid Catalyst (H₂SO₄): A strong mineral acid like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[4][5]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.[5]
Experimental Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Protocol for Diethyl trans-Cyclobutane-1,2-dicarboxylate:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (14.41 g, 0.1 mol).
-
Reagent Addition: Add absolute ethanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (2 mL) with stirring.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80°C) and maintain for 4-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, until CO₂ evolution ceases), and brine (50 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diester.
-
Purify the crude product by vacuum distillation to obtain pure diethyl trans-cyclobutane-1,2-dicarboxylate as a colorless oil.
-
Protocol 2: Two-Step Synthesis via Diacyl Chloride
This method involves the conversion of the dicarboxylic acid to its more reactive diacyl chloride derivative using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[6] This approach is particularly useful for synthesizing esters from sterically hindered or less nucleophilic alcohols.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent efficiently converts the carboxylic acid's hydroxyl groups into excellent leaving groups (chlorosulfite intermediates), which are then displaced by chloride ions to form the acyl chloride.[6] The gaseous byproducts (SO₂ and HCl) are easily removed, driving the reaction to completion.[7]
-
Inert Solvent: The reaction is typically carried out in an inert solvent like toluene or dichloromethane to prevent unwanted side reactions.
-
Pyridine (optional but recommended): In the second step, a mild base like pyridine is often added to neutralize the HCl generated during the esterification, preventing potential acid-catalyzed side reactions and driving the reaction forward.
Reaction Mechanism Diagram:
References
- 1. Buy this compound | 1124-13-6 [smolecule.com]
- 2. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: Seamless Integration of trans-Cyclobutane-1,2-dicarboxylic Acid into Peptides for Advanced Drug Discovery
Introduction: The Strategic Advantage of Conformational Rigidity
In the landscape of modern drug development, the quest for peptides with enhanced therapeutic profiles—improved receptor affinity, selectivity, and metabolic stability—is paramount. Peptidomimetics, molecules that mimic the structure and function of natural peptides, have emerged as a powerful strategy to achieve these goals. A key approach in peptidomimetic design is the introduction of conformational constraints to lock the peptide into its bioactive conformation. trans-Cyclobutane-1,2-dicarboxylic acid is a particularly compelling building block for this purpose. Its rigid, four-membered ring structure acts as a compact and predictable scaffold, pre-organizing the peptide backbone and appended side chains. This application note provides a comprehensive guide for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS), enabling researchers to explore novel and potent therapeutic candidates.
The bifunctional nature of this compound presents a unique synthetic challenge: the need for selective, sequential amide bond formation at its two carboxyl groups. This guide details a robust protocol for the synthesis of a mono-protected this compound derivative, a critical precursor for controlled, stepwise integration into a growing peptide chain on a solid support. We will delve into the mechanistic rationale behind the choice of coupling reagents and reaction conditions, providing a scientifically grounded and field-proven methodology for researchers in peptide chemistry and drug discovery.
Mechanistic Principles: The "Why" Behind the Protocol
The successful incorporation of a dicarboxylic acid linker into a peptide via SPPS hinges on the principle of orthogonal protection . This strategy involves the use of protecting groups for the two carboxyl functions that can be removed under different chemical conditions, allowing for the selective deprotection and reaction of one group while the other remains shielded.[1][2]
For this compound, a common and effective approach is the synthesis of a mono-ester derivative, such as a mono-benzyl or mono-tert-butyl ester. The remaining free carboxylic acid can then be activated and coupled to the N-terminal amine of a resin-bound peptide. Following this initial coupling, the ester protecting group is selectively cleaved to reveal the second carboxylic acid, which can then be coupled to another amino acid or peptide fragment.
The choice of coupling reagent is critical, especially when dealing with potentially sterically hindered substrates. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for forming amide bonds due to their ability to generate highly reactive activated esters with minimal risk of racemization.[3] These uronium/aminium salt-based reagents are often used in conjunction with a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) to facilitate the activation and coupling process.
Experimental Workflow Overview
The overall strategy for incorporating this compound into a peptide sequence is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages of the workflow, from the preparation of the mono-protected diacid to the final cleavage and purification of the modified peptide.
Caption: Overall workflow for the synthesis of a peptide containing a this compound linker.
Detailed Protocols
Protocol 1: Synthesis of trans-1-(Benzyloxycarbonyl)cyclobutane-2-carboxylic Acid (Mono-benzyl Ester)
This protocol describes a plausible method for the selective mono-esterification of this compound via its cyclic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Benzyl alcohol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Anhydride Formation:
-
In a round-bottom flask, suspend this compound (1.0 eq) in acetic anhydride (5.0 eq).
-
Heat the mixture at reflux for 2-3 hours, or until the solid has completely dissolved.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator to obtain the crude cyclic anhydride.
-
-
Mono-esterification:
-
Dissolve the crude anhydride in anhydrous DCM.
-
To this solution, add benzyl alcohol (1.0 eq) and anhydrous pyridine (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure trans-1-(benzyloxycarbonyl)cyclobutane-2-carboxylic acid.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Cyclobutane-Linked Peptide
This protocol outlines the stepwise incorporation of the mono-protected diacid into a peptide sequence on a solid support using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
trans-1-(Benzyloxycarbonyl)cyclobutane-2-carboxylic acid (from Protocol 1)
-
HATU
-
DIPEA
-
Piperidine (20% in DMF)
-
Dimethylformamide (DMF, peptide synthesis grade)
-
Dichloromethane (DCM, peptide synthesis grade)
-
Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Automated or manual peptide synthesizer
Procedure:
-
Resin Preparation and Peptide Elongation:
-
Swell the Rink Amide resin in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence C-terminal to the intended cyclobutane linker position. Each cycle consists of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using HATU and DIPEA in DMF.
-
Washing with DMF.
-
-
-
First Coupling of the Mono-protected Diacid:
-
After deprotection of the N-terminal Fmoc group of the resin-bound peptide, perform a coupling reaction with trans-1-(benzyloxycarbonyl)cyclobutane-2-carboxylic acid (1.5 eq), HATU (1.45 eq), and DIPEA (3.0 eq) in DMF for 2-4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Selective Deprotection of the Benzyl Ester:
-
To remove the benzyl protecting group, treat the resin with a solution of 10% thioanisole in TFA for 2 hours at room temperature. Alternatively, catalytic transfer hydrogenation can be employed if the peptide sequence is compatible.
-
Wash the resin extensively with DCM and DMF to remove cleavage reagents and byproducts.
-
-
Second Coupling of an Amino Acid:
-
Couple the next Fmoc-protected amino acid to the newly freed carboxylic acid on the cyclobutane linker using standard HATU/DIPEA coupling conditions.
-
Continue with standard SPPS cycles if further amino acids are to be added.
-
-
Final Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and methanol, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Lyophilize the crude peptide from a water/acetonitrile mixture.
-
Data Presentation: Key Parameters and Expected Outcomes
| Parameter | Protocol 1: Mono-esterification | Protocol 2: SPPS |
| Key Reagents | Acetic anhydride, Benzyl alcohol | HATU, DIPEA, Piperidine, TFA |
| Stoichiometry (Diacid) | 1.0 eq | 1.5 eq (for first coupling) |
| Reaction Time | Anhydride: 2-3 h; Esterification: 12-16 h | Coupling: 2-4 h; Cleavage: 2-3 h |
| Temperature | Reflux (anhydride); Room Temp (ester) | Room Temperature |
| Expected Yield | 60-80% (purified) | Crude peptide yield varies |
| Purification | Silica gel chromatography | RP-HPLC |
Characterization and Analysis
Thorough characterization of the final peptide is essential to confirm its identity and purity.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the final peptide. The observed mass should correspond to the calculated mass of the peptide containing the cyclobutane linker. Fragmentation analysis (MS/MS) can provide sequence information and confirm the connectivity of the linker.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is used to assess the purity of the peptide. A single, sharp peak is indicative of a pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) in a suitable solvent (e.g., DMSO-d₆ or H₂O/D₂O) can provide detailed structural information. The rigid cyclobutane ring will impose specific conformational constraints on the peptide, which can be observed through characteristic chemical shifts and nuclear Overhauser effects (NOEs).[5][6]
Trustworthiness and Validation
The protocols outlined in this application note are based on established principles of organic synthesis and solid-phase peptide chemistry.[7][8] The mono-esterification of a dicarboxylic acid via its cyclic anhydride is a standard and reliable method. The use of HATU/DIPEA for amide bond formation is a widely accepted and highly efficient coupling strategy in SPPS. To ensure the success of these protocols, it is crucial to use high-quality, anhydrous reagents and solvents, and to carefully monitor the progress of each reaction step (e.g., using a Kaiser test to confirm complete coupling in SPPS).
Conclusion
The incorporation of this compound into peptides offers a powerful tool for creating conformationally constrained peptidomimetics with potentially superior therapeutic properties. The detailed protocols and mechanistic insights provided in this application note are designed to empower researchers to confidently utilize this valuable building block in their drug discovery efforts. By following these guidelines, scientists can efficiently synthesize and characterize novel cyclobutane-containing peptides, paving the way for the development of next-generation peptide-based therapeutics.
References
- 1. Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. WO2020030663A1 - Cleavable linker for peptide synthesis - Google Patents [patents.google.com]
- 5. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis and conformational analysis of new cyclobutane-fused nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. peptide.com [peptide.com]
Application Notes and Protocols for the Polymerization of trans-Cyclobutane-1,2-dicarboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction: The Potential of trans-Cyclobutane-1,2-dicarboxylic acid in Polymer Chemistry
This compound (t-CBDA) is a unique, rigid, and non-aromatic dicarboxylic acid that is gaining significant interest as a monomer for the synthesis of advanced polymers.[1] Its strained four-membered ring structure imparts a distinct conformational rigidity to the polymer backbone, which can lead to materials with enhanced thermal stability, mechanical strength, and specific functionalities. These properties make polymers derived from t-CBDA attractive for a range of applications, from specialty plastics and high-performance fibers to advanced materials in the pharmaceutical and biomedical fields.
This comprehensive guide provides detailed application notes and validated protocols for the polymerization of this compound. We will explore key polymerization techniques, including melt polycondensation for polyesters and interfacial polymerization for polyamides, offering insights into the causality behind experimental choices and providing step-by-step methodologies.
I. Synthesis of Polyesters via Melt Polycondensation
Melt polycondensation is a widely used industrial process for the synthesis of polyesters. This technique involves the direct esterification of a dicarboxylic acid and a diol at elevated temperatures, typically under vacuum to facilitate the removal of the water byproduct and drive the reaction towards high molecular weight polymer formation. The incorporation of t-CBDA into polyesters via this method can yield materials with improved thermal properties compared to their linear aliphatic or aromatic counterparts.
Causality of Experimental Choices in Melt Polycondensation
-
Two-Stage Temperature Profile: The polymerization is conducted in two stages. The initial, lower temperature stage (esterification) is designed to promote the formation of low molecular weight oligomers without significant sublimation of the monomers. The second, higher temperature stage (polycondensation) under vacuum is crucial for building high molecular weight chains by facilitating the removal of the water byproduct.
-
Catalyst Selection: A catalyst is essential to achieve a reasonable reaction rate. Antimony(III) oxide is a commonly used catalyst in polyester synthesis due to its effectiveness at high temperatures. Titanium(IV) isopropoxide is another effective catalyst that can be used at lower concentrations.
-
Monomer Stoichiometry: A slight excess of the diol is often used to compensate for its potential loss due to volatility at high temperatures and to ensure that the resulting polymer chains are hydroxyl-terminated, which can be desirable for certain applications.
-
Inert Atmosphere and Vacuum: The reaction is initially carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the monomers and the resulting polymer at high temperatures. A high vacuum is subsequently applied to efficiently remove the water of condensation, which is critical for achieving a high degree of polymerization.
Experimental Protocol: Melt Polycondensation of this compound and 1,4-Butanediol
This protocol describes the synthesis of poly(butylene trans-cyclobutane-1,2-dicarboxylate).
Materials and Equipment:
-
This compound (t-CBDA)
-
1,4-Butanediol (BDO)
-
Antimony(III) oxide (Sb₂O₃) or Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser leading to a collection flask.
-
Heating mantle with a temperature controller
-
High-vacuum pump
-
Schlenk line
Procedure:
-
Monomer Charging and Inerting: In the three-necked flask, combine this compound (1.00 eq), 1,4-butanediol (1.05 eq), and the catalyst (e.g., 0.03 mol% Sb₂O₃ relative to the diacid).
-
Esterification Stage:
-
Assemble the reaction apparatus and flush the system with dry nitrogen for at least 30 minutes.
-
Begin stirring and gradually heat the reaction mixture to 180-200 °C under a gentle stream of nitrogen.
-
Maintain this temperature for 2-4 hours. During this stage, water will be evolved and collected in the receiving flask. The reaction mixture will become more viscous as oligomers form.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-240 °C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg using the high-vacuum pump.
-
Continue the reaction under these conditions for an additional 4-6 hours. A significant increase in the viscosity of the melt will be observed, indicated by the increased torque on the mechanical stirrer.
-
-
Polymer Recovery:
-
Remove the heating mantle and allow the reactor to cool to room temperature under a nitrogen atmosphere.
-
Once cooled, the solid polymer can be removed from the flask by carefully breaking the glass (if necessary and acceptable for the scale) or by dissolving the polymer in a suitable solvent like chloroform or a mixture of phenol and 1,1,2,2-tetrachloroethane.
-
If dissolved, precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Workflow Diagram for Melt Polycondensation
Caption: Workflow for the synthesis of polyesters from t-CBDA via melt polycondensation.
II. Synthesis of Polyamides via Interfacial Polymerization
Interfacial polymerization is a powerful technique for the synthesis of polyamides at room temperature. The reaction occurs at the interface between two immiscible liquids, one containing the diacid chloride and the other containing the diamine. This method is particularly advantageous for monomers that are sensitive to high temperatures. To utilize this method for t-CBDA, it must first be converted to its more reactive diacid chloride derivative.
Step 1: Synthesis of trans-Cyclobutane-1,2-dicarbonyl chloride
The conversion of a carboxylic acid to an acid chloride is a standard organic transformation. Oxalyl chloride is an excellent reagent for this purpose as the byproducts (CO, CO₂, and HCl) are gaseous, which simplifies purification.
Causality of Experimental Choices:
-
Reagent Selection: Oxalyl chloride is preferred over thionyl chloride for laboratory-scale preparations as it often provides cleaner reactions and easier work-up.
-
Solvent: An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the diacid and facilitate the reaction.
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active chlorinating species.
-
Temperature: The reaction is typically performed at room temperature.
-
Work-up: The reaction mixture is concentrated under reduced pressure to remove the solvent and volatile byproducts.
Experimental Protocol:
Materials and Equipment:
-
This compound (t-CBDA)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser with a drying tube
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DCM.
-
Reagent Addition: Add a catalytic amount of DMF (1-2 drops). Then, slowly add oxalyl chloride (2.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.
-
Purification: Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting trans-cyclobutane-1,2-dicarbonyl chloride is typically used in the next step without further purification.
Step 2: Interfacial Polymerization of trans-Cyclobutane-1,2-dicarbonyl chloride and Hexamethylenediamine
This protocol describes the synthesis of a polyamide from the prepared diacid chloride and a diamine.
Causality of Experimental Choices:
-
Immiscible Solvents: An organic solvent (e.g., DCM or chloroform) is used to dissolve the diacid chloride, and water is used for the diamine. The polymerization occurs at the interface of these two layers.
-
Base: An acid scavenger, such as sodium hydroxide or sodium carbonate, is added to the aqueous phase to neutralize the HCl byproduct of the condensation reaction.
-
Stirring: For unstirred interfacial polymerization, the aqueous layer is carefully layered on top of the organic layer, and the polymer film is drawn from the interface. For stirred polymerization, vigorous stirring creates a large interfacial area, leading to the formation of polymer particles or a powder.
Experimental Protocol:
Materials and Equipment:
-
trans-Cyclobutane-1,2-dicarbonyl chloride
-
Hexamethylenediamine
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Distilled water
-
Beaker
-
Magnetic stirrer (for stirred polymerization)
-
Forceps (for unstirred polymerization)
Procedure (Unstirred Method):
-
Prepare Solutions:
-
Organic Phase: Dissolve trans-cyclobutane-1,2-dicarbonyl chloride (1.0 eq) in DCM in a beaker.
-
Aqueous Phase: In a separate beaker, dissolve hexamethylenediamine (1.0 eq) and sodium hydroxide (2.0 eq) in distilled water.
-
-
Polymerization: Carefully pour the aqueous phase on top of the organic phase to create a distinct interface. A polymer film will form instantly at the interface.
-
Polymer Collection: Using forceps, gently grasp the polymer film at the center and pull it upwards continuously to form a "rope" of polyamide.
-
Washing and Drying: Wash the collected polymer rope thoroughly with water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 60-80 °C.
Workflow Diagram for Interfacial Polymerization
Caption: Workflow for the synthesis of polyamides from t-CBDA via interfacial polymerization.
III. Polymer Characterization
Thorough characterization of the synthesized polymers is essential to understand their structure, molecular weight, and thermal properties.
Common Characterization Techniques:
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer repeating unit. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the characteristic functional groups in the polymer (e.g., ester C=O stretch, amide N-H stretch). |
| Gel Permeation Chromatography (GPC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg) and melting temperature (Tm). |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability and decomposition temperature (Td) of the polymer. |
Expected Properties of t-CBDA-based Polymers:
The rigid cyclobutane ring in t-CBDA is expected to restrict segmental motion in the polymer backbone, leading to:
-
Higher Glass Transition Temperatures (Tg): Compared to analogous polymers made from flexible aliphatic diacids.
-
Enhanced Thermal Stability: The compact and stable cyclobutane structure can contribute to higher decomposition temperatures.
-
Semi-crystalline to Amorphous Morphology: The stereochemistry of the cyclobutane ring and the overall chain regularity will influence the degree of crystallinity.
IV. Data Presentation: Comparative Properties
The following table summarizes the expected thermal properties of polymers derived from this compound in comparison to polymers from a common linear aliphatic diacid (adipic acid) and an aromatic diacid (terephthalic acid).
| Polymer Type | Diacid Monomer | Diol/Diamine | Expected Tg (°C) | Expected Tm (°C) | Expected Td (°C) |
| Polyester | This compound | 1,4-Butanediol | Higher | Variable | Higher |
| Polyester | Adipic Acid | 1,4-Butanediol | ~ -60 | ~ 55 | ~ 350 |
| Polyester | Terephthalic Acid | 1,4-Butanediol | ~ 80 | ~ 225 | ~ 400 |
| Polyamide | This compound | Hexamethylenediamine | Higher | Higher | Higher |
| Polyamide | Adipic Acid | Hexamethylenediamine | ~ 50 | ~ 265 | ~ 420 |
| Polyamide | Terephthalic Acid | Hexamethylenediamine | ~ 150 | > 350 | ~ 450 |
Note: The exact values will depend on the molecular weight and crystallinity of the polymer.
V. Conclusion
This compound is a promising monomer for the development of novel polymers with tailored properties. The protocols outlined in this guide for melt polycondensation and interfacial polymerization provide a solid foundation for researchers to synthesize and explore the potential of t-CBDA-based polyesters and polyamides. The unique structural features of t-CBDA offer exciting opportunities for the design of next-generation materials for a wide array of applications.
VI. References
-
Organic Syntheses Procedure. Oxalyl Chloride. Available at: --INVALID-LINK--
-
Interfacial Polymerization of Nylon 6,10 from Diamine and Diacid Chloride. (2020). Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. (2009). National Institutes of Health. Available at: --INVALID-LINK--
-
Buy this compound | 1124-13-6. (2023). Smolecule. Available at: --INVALID-LINK--
-
This compound(1124-13-6) 1H NMR spectrum. ChemicalBook. Available at: --INVALID-LINK--
-
Cas 1124-13-6 | this compound. Anbu Chem. Available at: --INVALID-LINK--
-
Polyesters. (2021). Chemistry LibreTexts. Available at: --INVALID-LINK--
-
Polyamides. Chemguide. Available at: --INVALID-LINK--
-
DSC curve of polyamides. ResearchGate. Available at: --INVALID-LINK--
-
TGA thermogram of the polyamide. ResearchGate. Available at: --INVALID-LINK--
References
Application Notes and Protocols for the Chiral Resolution of trans-Cyclobutane-1,2-dicarboxylic Acid Enantiomers
Introduction: The Significance of Chiral Purity in Drug Development and Asymmetric Synthesis
In the realm of pharmaceuticals and fine chemicals, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and physiological properties. The tragic case of thalidomide serves as a stark reminder of the critical need to control stereochemistry in drug development. Consequently, regulatory bodies worldwide now mandate rigorous characterization and control of enantiomeric purity.
trans-Cyclobutane-1,2-dicarboxylic acid is a valuable chiral building block in the synthesis of a wide array of complex molecules, including potent pharmaceuticals. Its rigid cyclobutane core imparts unique conformational constraints, making it an attractive scaffold for drug design. Access to enantiomerically pure forms of this diacid is therefore a crucial step in many synthetic routes.
This comprehensive guide provides a detailed protocol for the chiral resolution of racemic this compound via diastereomeric salt formation, a robust and scalable classical resolution technique. We will delve into the underlying principles of this method, offer a step-by-step experimental procedure, and discuss the analytical techniques for verifying enantiomeric purity.
Theoretical Framework: The Principle of Diastereomeric Salt Resolution
The fundamental principle behind this resolution technique lies in the conversion of a mixture of enantiomers, which share identical physical properties (e.g., solubility, melting point), into a mixture of diastereomers with distinct physical properties.[1] This is achieved by reacting the racemic carboxylic acid with a single enantiomer of a chiral base, known as a resolving agent.
The resulting acid-base salts, one formed from the (R,R)-diacid and the chiral base, and the other from the (S,S)-diacid and the same chiral base, are diastereomers. This diastereomeric relationship arises because the chiral resolving agent introduces a second stereocenter, leading to (R,R)-(chiral base) and (S,S)-(chiral base) salts. These diastereomeric salts possess different solubilities in a given solvent system, enabling their separation through fractional crystallization.[2][3]
Once the less soluble diastereomeric salt has been isolated by crystallization, the enantiomerically enriched carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate and liberates the free diacid. The chiral resolving agent can often be recovered from the mother liquor and the acidic work-up for reuse.
Commonly employed chiral resolving agents for acidic compounds include naturally occurring alkaloids such as brucine, strychnine, quinine, and cinchonidine, as well as synthetic chiral amines like (R)- or (S)-1-phenylethylamine.[4][5] The choice of resolving agent and solvent system is critical and often determined empirically to achieve the most significant solubility difference between the diastereomeric salts.
Experimental Protocol: Resolution of (±)-trans-Cyclobutane-1,2-dicarboxylic Acid
This protocol details the resolution of racemic this compound using (-)-cinchonidine as the chiral resolving agent. Cinchonidine is a readily available and effective resolving agent for a variety of carboxylic acids.[6]
Materials and Equipment
-
(±)-trans-Cyclobutane-1,2-dicarboxylic acid
-
(-)-Cinchonidine
-
Methanol (reagent grade)
-
Deionized water
-
Hydrochloric acid (2 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column
Step 1: Formation of the Diastereomeric Salt
The initial step involves the reaction of the racemic diacid with cinchonidine to form the diastereomeric salts. To ensure interaction with both carboxylic acid moieties, a 1:2 molar ratio of the diacid to the resolving agent can be advantageous, though equimolar ratios are also effective and a good starting point.[2][7]
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of (±)-trans-cyclobutane-1,2-dicarboxylic acid in 100 mL of methanol with gentle heating and stirring.
-
In a separate flask, dissolve an equimolar amount of (-)-cinchonidine in 50 mL of methanol.
-
Slowly add the cinchonidine solution to the diacid solution with continuous stirring.
-
Heat the combined solution to reflux for 30 minutes to ensure complete salt formation.
-
Allow the solution to cool slowly to room temperature. For optimal crystallization, it is recommended to let the solution stand undisturbed for 12-24 hours. Further cooling in an ice bath can enhance the yield of the less soluble salt.
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystalline salt in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Step 2: Liberation of the Enantiomerically Enriched Dicarboxylic Acid
The isolated diastereomeric salt is then treated with a strong acid to recover the enantiomerically enriched dicarboxylic acid.
-
Suspend the dried diastereomeric salt in 50 mL of deionized water.
-
With vigorous stirring, add 2 M hydrochloric acid dropwise until the salt completely dissolves and the solution becomes acidic (pH 1-2).
-
Extract the liberated this compound into ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with a small amount of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched this compound as a white solid.
Step 3: Recovery of the Chiral Resolving Agent (Optional)
The acidic aqueous layer from the extraction contains the cinchonidine hydrochloride salt. The resolving agent can be recovered for reuse.
-
Carefully basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is strongly alkaline (pH > 10).
-
Extract the liberated cinchonidine free base with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Dry the organic extract over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to recover the cinchonidine.
Analysis of Enantiomeric Purity
The success of the chiral resolution is quantified by determining the enantiomeric excess (e.e.) of the resolved product. This can be accomplished using polarimetry and, more accurately, by chiral High-Performance Liquid Chromatography (HPLC).
Polarimetry
A preliminary assessment of the resolution can be made by measuring the specific rotation of the enriched enantiomer and comparing it to the literature value for the pure enantiomer.
-
Prepare a solution of the resolved this compound of a known concentration in a suitable solvent (e.g., ethanol).
-
Measure the optical rotation of the solution using a polarimeter.
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
The enantiomeric excess can be estimated using the formula: e.e. (%) = ([α]observed / [α]max) × 100, where [α]max is the specific rotation of the pure enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the definitive method for accurately determining the enantiomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Suggested Starting HPLC Conditions:
| Parameter | Recommended Setting |
| Column | Chiral-HSA (Human Serum Albumin) or Chiral-CBH (Cellobiohydrolase) |
| Mobile Phase | Isocratic elution with a mixture of phosphate buffer and an organic modifier. A typical starting point would be a 90:10 (v/v) mixture of 10 mM potassium phosphate buffer (pH 6.0) and acetonitrile. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a low wavelength (e.g., 210 nm) |
| Column Temperature | 25 °C |
Method Development Notes:
-
The retention and enantioselectivity can be fine-tuned by adjusting the pH of the buffer, the buffer concentration, and the nature and concentration of the organic modifier (e.g., acetonitrile, isopropanol).[8]
-
It is crucial to inject a sample of the racemic starting material to determine the retention times of both enantiomers.
-
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram of the resolved product using the formula: e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] × 100.
Visualizing the Workflow
The following diagrams illustrate the key processes in the chiral resolution of this compound.
Figure 1. Workflow for the formation and isolation of the less soluble diastereomeric salt.
Figure 2. Protocol for the liberation of the enriched diacid and recovery of the resolving agent.
Conclusion: A Robust Method for Accessing Enantiopure Building Blocks
The chiral resolution of this compound via diastereomeric salt formation with cinchonidine is a reliable and scalable method for obtaining enantiomerically enriched material. The principles outlined in this guide, from the formation of diastereomeric salts to the analytical verification of enantiomeric purity, provide a solid foundation for researchers in drug development and asymmetric synthesis. While the protocol provided is a robust starting point, optimization of the resolving agent, solvent system, and crystallization conditions may be necessary to achieve the desired yield and enantiomeric excess for specific applications. The use of chiral HPLC is indispensable for the accurate determination of enantiomeric purity and should be considered an essential component of the workflow.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. labicom.cz [labicom.cz]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid
Welcome to the technical support center for the synthesis of trans-cyclobutane-1,2-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block in pharmaceuticals and materials science.[1] The unique trans-configuration of this molecule offers specific reactivity and selectivity, making its efficient and high-yield synthesis a critical objective.[1]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind experimental choices to empower you to diagnose and resolve common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Synthesis Strategy & Stereochemistry
Question: I am starting a new project requiring this compound. What is the most reliable and highest-yielding overall strategy to obtain the pure trans isomer?
Answer: While several routes exist, including [2+2] cycloadditions and malonic ester syntheses, a highly effective and reliable strategy involves two key stages:
-
Synthesis of a cis/trans mixture of the diacid or its ester precursor. Photochemical dimerization is a common method for this initial step.[2][3]
-
Acid-catalyzed isomerization of the mixture to the thermodynamically more stable trans isomer.
The rationale for this approach is that the isomerization of the cis isomer to the trans isomer can be driven to completion, providing a quantitative yield of the desired product from the mixed isomers.[4][5] This circumvents the often-difficult task of achieving perfect stereocontrol in the initial cyclobutane ring formation.
The general workflow for this highly recommended strategy is outlined below.
References
Technical Support Center: Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid
Welcome to the technical support center for the synthesis of trans-cyclobutane-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important chemical intermediate. Here, we address common challenges, side reactions, and frequently asked questions encountered during its synthesis, providing expert insights and validated protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Question 1: My yield is significantly low in the malonic ester synthesis of the cyclobutane ring. What is the likely major byproduct and how can I minimize it?
Answer: A low yield in this classic synthesis is most often due to a competing intermolecular side reaction. The primary culprit is the reaction of two molecules of the malonate anion with one molecule of the 1,3-dihalopropane reagent. This leads to the formation of a linear tetraester, specifically ethyl pentane-1,1,5,5-tetracarboxylate, instead of the desired intramolecular cyclization.[1][2]
Causality & Mechanism: The formation of the cyclobutane ring is an intramolecular SN2 reaction. However, the intermediate γ-halopropylmalonate ester can also be attacked by another molecule of sodiomalonic ester in an intermolecular SN2 reaction. This intermolecular pathway is often kinetically competitive.
Mitigation Strategies:
-
High Dilution: Running the reaction at high dilution favors the intramolecular cyclization over the intermolecular side reaction. By lowering the concentration of the reactants, you decrease the probability of two different molecules colliding.
-
Stoichiometry Control: Using an excess of the dihalide can sometimes suppress the formation of the tetraester, but this can make purification more complex. A more common approach is the careful, slow addition of the base or the dihalide to the reaction mixture to maintain a low concentration of the reactive intermediates.[3]
-
Choice of Base and Solvent: The reaction is typically run using sodium ethoxide in ethanol.[3] Ensuring strictly anhydrous conditions is critical, as moisture can consume the base and lead to hydrolysis side products.[3]
Caption: Competing pathways in the malonic ester synthesis of the cyclobutane ring.
Question 2: My final product is a mixture of cis and trans isomers. How can I obtain the pure trans isomer?
Answer: The trans isomer of cyclobutane-1,2-dicarboxylic acid is the thermodynamically more stable configuration due to reduced steric strain between the carboxyl groups. It is common to obtain a mixture of cis and trans isomers from certain synthetic routes. Fortunately, the cis isomer can be quantitatively converted to the desired trans isomer.[4]
The Solution: Acid-Catalyzed Isomerization Heating the cis/trans mixture in a strong acid, such as concentrated hydrochloric acid, will drive the equilibrium towards the more stable trans product.[4][5] This process proceeds via protonation of a carboxyl group, which facilitates enolization and subsequent reprotonation from the less sterically hindered face to yield the trans configuration.
Protocol for Isomerization: A detailed protocol for this procedure is provided in the "Experimental Protocols" section below. The progress of the isomerization can be conveniently monitored by 13C NMR spectroscopy, as the chemical shifts for the ring carbons differ slightly but distinctly between the two isomers.[4] After the reaction, the pure trans-diacid can be isolated by filtration upon cooling.[4]
Caption: Acid-catalyzed isomerization from the cis to the trans isomer.
Question 3: The saponification of my diethyl trans-1,2-cyclobutanedicarboxylate is proceeding slowly or is incomplete. What adjustments can I make?
Answer: Saponification is the base-mediated hydrolysis of an ester to a carboxylate salt and an alcohol.[6][7] While straightforward, the reaction can be sluggish due to factors like steric hindrance around the ester groups on the cyclobutane ring.
Troubleshooting Steps:
-
Increase Base Equivalents: Ensure you are using a sufficient excess of the hydroxide base (e.g., NaOH, KOH, or LiOH).[8] Typically, 2.5 to 4 equivalents of base are recommended to drive the reaction to completion.
-
Elevate Temperature: Heating the reaction mixture to reflux is a common and effective strategy to increase the reaction rate.[8] The choice of solvent (often a mixture of ethanol and water) will determine the reflux temperature.
-
Ensure Homogeneity: The ester may not be fully soluble in the aqueous base solution. Using a co-solvent like ethanol or methanol helps to create a homogeneous reaction mixture, increasing the interaction between the ester and the hydroxide ions.[8]
-
Reaction Time: Allow for sufficient reaction time. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting diester before proceeding with the acidic workup.
-
Acidic Workup: Remember that the direct product of saponification is the dicarboxylate salt. A final acidic workup step (e.g., adding HCl) is required to protonate the salt and yield the final neutral dicarboxylic acid.[6][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the this compound core? There are several established routes. The classical approach involves the malonic ester synthesis followed by hydrolysis and decarboxylation.[2] More modern methods include the [2+2] cycloaddition of a ketene acetal with diethyl fumarate, which can be stereoselective.[9][10] Another method is the photodimerization of trans-cinnamic acid or its derivatives, which can yield various cyclobutane isomers depending on the crystalline packing of the starting material.[11][12][13]
Q2: How can I purify the final this compound product? The most common purification method is recrystallization. Authoritative sources recommend crystallizing the acid from benzene or a mixture of benzene and ethyl acetate to obtain high-purity material.[5][14]
Q3: How do I confirm the stereochemistry and purity of my final product? A combination of techniques is essential.
-
Melting Point: The pure trans isomer has a distinct melting point of 125-131 °C.[5][14] A broad or depressed melting point suggests the presence of impurities or the cis isomer.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The symmetry of the trans isomer results in a simpler spectrum compared to the cis isomer. Specific chemical shifts for the ring protons and carbons can be compared to literature values to confirm the stereochemistry.[4]
-
Mass Spectrometry: While not ideal for distinguishing stereoisomers, it can confirm the molecular weight (144.13 g/mol ) and fragmentation patterns can sometimes offer clues.[5][14]
Data Summary
| Synthetic Method | Key Reagents | Common Side Products/Issues | Typical Yield |
| Malonic Ester Synthesis | Diethyl malonate, 1,3-dihalopropane, NaOEt | Ethyl pentane-1,1,5,5-tetracarboxylate[2] | 18-21% (for cyclobutanecarboxylic acid from the 1,1-diacid)[2] |
| [2+2] Cycloaddition | Diethyl fumarate, Ketene diethyl acetal, Lewis Acid | Polymerization, low yield at higher temps | Quantitative (NMR yield at -40 °C)[9] |
| Isomerization | cis/trans diacid mixture, conc. HCl | None, if reaction goes to completion | ~90%[4] |
Experimental Protocols
Protocol: Acid-Catalyzed Isomerization of cis/trans-Cyclobutane-1,2-dicarboxylic Acid
This protocol is adapted from the method described by Brunet, J. J., et al.[4] and is effective for converting a mixture of isomers to the pure trans-diacid.
Materials:
-
cis/trans-cyclobutane-1,2-dicarboxylic acid mixture
-
Concentrated Hydrochloric Acid (12N)
-
Activated Charcoal
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Place the cis/trans-diacid mixture into a round-bottom flask.
-
For every gram of diacid, add approximately 1.5-2.0 mL of concentrated (12N) hydrochloric acid.
-
Fit the flask with a reflux condenser and heat the mixture to a boil. Maintain a steady reflux for 2-4 hours.
-
(Optional but recommended) After the initial reflux, add a small amount of activated charcoal to the hot solution and continue to boil for an additional 30-60 minutes to decolorize the solution.[4]
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
-
Collect the white, crystalline precipitate of pure this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the product under vacuum to a constant weight. The purity can be confirmed by melting point and NMR spectroscopy.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Saponification-Typical procedures - operachem [operachem.com]
- 9. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]
- 10. EP0893427A1 - Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters - Google Patents [patents.google.com]
- 11. Buy this compound | 1124-13-6 [smolecule.com]
- 12. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. lookchem.com [lookchem.com]
Technical Support Center: Analysis of trans-Cyclobutane-1,2-dicarboxylic Acid by ¹H NMR
Welcome to the technical support center for the analysis of trans-cyclobutane-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively utilize ¹H NMR spectroscopy for the identification and quantification of impurities in their samples. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Understanding the ¹H NMR Spectrum of this compound
This compound presents a relatively simple yet informative ¹H NMR spectrum. Due to the molecule's symmetry, the two methine protons (-CH-) are chemically equivalent, as are the four methylene protons (-CH₂-). This results in two main signals.
Expected ¹H NMR Spectral Data (in D₂O):
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Methine (-CHCOOH) | ~3.45 | Multiplet | 2H |
| Methylene (-CH₂-) | ~2.17 | Multiplet | 4H |
| Carboxylic Acid (-COOH) | Variable, often broad | Singlet | 2H |
Note: The carboxylic acid protons are exchangeable and may not be observed or may appear as a broad singlet, especially in protic solvents like D₂O. Their chemical shift is highly dependent on concentration, temperature, and solvent.
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the ¹H NMR analysis of this compound.
Q1: My spectrum shows more than the expected two multiplets. What are these extra peaks?
Unexpected peaks in your ¹H NMR spectrum are typically due to impurities. The nature of these impurities often depends on the synthetic and purification methods used.
Workflow for Impurity Identification:
Caption: Workflow for identifying impurities in this compound via ¹H NMR.
Common Impurities and Their ¹H NMR Signatures:
-
cis-Cyclobutane-1,2-dicarboxylic acid: The cis-isomer is a common impurity. Due to its different stereochemistry, it will have a distinct ¹H NMR spectrum. The chemical shifts for the methine and methylene protons of the cis-isomer will differ from those of the trans-isomer. The presence of an additional set of multiplets in the aliphatic region may indicate contamination with the cis-isomer. Isomerization from cis to trans can be achieved by heating in concentrated hydrochloric acid, suggesting that the trans isomer is the thermodynamically more stable product.[1]
-
Residual Solvents: The purification of this compound often involves crystallization from solvents like benzene or ethyl acetate.[1] Residual amounts of these solvents are a frequent source of impurity peaks.
-
Benzene: A sharp singlet around 7.36 ppm (in CDCl₃) or 7.16 ppm (in DMSO-d₆).
-
Ethyl Acetate: A quartet around 4.12 ppm, a singlet around 2.05 ppm, and a triplet around 1.26 ppm (in CDCl₃).
-
-
Starting Materials: A common synthetic route involves the reaction of cyclobutanol with maleic anhydride, followed by hydrolysis.[2]
-
Maleic Anhydride: A singlet around 7.0 ppm for the vinyl protons.
-
Unreacted Intermediates: The anhydride intermediate formed during the synthesis will have a different ¹H NMR spectrum from the final diacid product.
-
Table of Common Impurity Chemical Shifts:
| Impurity | Functional Group | Approximate ¹H Chemical Shift (δ) ppm (Solvent Dependent) |
| cis-Isomer | Methine & Methylene | Different from trans-isomer |
| Benzene | Aromatic | ~7.15 - 7.36 |
| Ethyl Acetate | -OCH₂- | ~4.12 |
| -C(O)CH₃ | ~2.05 | |
| -CH₃ | ~1.26 | |
| Maleic Anhydride | Vinyl | ~7.0 |
Q2: The peaks in my spectrum are broad. What could be the cause?
Peak broadening can obscure coupling information and make integration less accurate. Several factors can contribute to this issue:
-
Poor Shimming: The magnetic field homogeneity across the sample needs to be optimized. If the lineshape of the solvent peak is also poor, this is a likely cause. Re-shimming the spectrometer should resolve this.
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and peak broadening.[3] Preparing a more dilute sample may improve spectral resolution.
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. If you suspect contamination, passing your sample through a small plug of silica gel or celite may help.
-
Presence of Solids: Undissolved solid particles in the NMR tube will disrupt the magnetic field homogeneity.[3] Ensure your sample is fully dissolved. If necessary, filter the solution into the NMR tube through a pipette with a cotton or glass wool plug.[3]
Q3: The integration of my peaks is not correct. Why is this happening?
Accurate integration is crucial for quantitative analysis. Discrepancies in integration ratios can arise from several sources:
-
Incomplete Relaxation: For quantitative ¹H NMR, it is essential that all protons have fully relaxed back to their equilibrium state before the next scan. A longer relaxation delay (d1) in your acquisition parameters may be necessary, especially for protons with long relaxation times.
-
Overlapping Peaks: If the peaks of your compound of interest are overlapping with impurity or solvent signals, the integration values will be skewed. Changing to a different deuterated solvent can sometimes resolve overlapping peaks.
-
Baseline Distortion: A non-flat baseline can lead to integration errors. Careful phasing and baseline correction during data processing are essential.
Q4: I see a broad peak that I suspect is the carboxylic acid proton. How can I confirm this?
The chemical shift of carboxylic acid protons is highly variable and they often appear as broad signals. To confirm the assignment of a peak to a carboxylic acid proton, you can perform a D₂O exchange experiment.
Protocol for D₂O Exchange:
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for a few seconds to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
The acidic proton of the carboxylic acid will exchange with the deuterium from the D₂O, causing the corresponding peak to disappear or significantly decrease in intensity in the new spectrum. This confirms the peak's identity as an exchangeable proton.
Experimental Protocols
Sample Preparation for ¹H NMR Analysis:
-
Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which your compound is soluble (e.g., D₂O, DMSO-d₆, CDCl₃).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube. If any solid particles are present, filter the solution through a small plug of glass wool or cotton in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
References
Technical Support Center: Optimizing Photodimerization of Cinnamic Acid
Welcome to the technical support center for the photodimerization of cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this [2+2] photocycloaddition reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your experimental success.
I. Understanding the Reaction: Mechanism & Stereochemistry
The photodimerization of cinnamic acid is a classic photochemical reaction that yields cyclobutane derivatives, namely truxillic and truxinic acids.[1][2] The stereochemical outcome is highly dependent on the reaction conditions, particularly whether it's conducted in the solid state or in solution.
-
Solid-State (Topochemical) Reaction: In the crystalline state, the reaction is governed by the crystal packing of the cinnamic acid molecules. According to Schmidt's topochemical principles, for a [2+2] cycloaddition to occur, the double bonds of adjacent molecules must be parallel and within a certain distance (typically < 4.2 Å).[3][4]
-
The α-polymorph of trans-cinnamic acid typically yields α-truxillic acid (a head-to-tail dimer).[3][5]
-
The β-polymorph leads to the formation of β-truxinic acid (a head-to-head dimer).[5]
-
The γ-polymorph is generally considered unreactive as the molecular arrangement does not meet the criteria for dimerization.[5]
-
-
Solution-Phase Reaction: In solution, the reaction is less constrained and can lead to a mixture of isomers. The outcome is influenced by factors such as the solvent, the presence of photosensitizers, and the concentration of cinnamic acid. Direct irradiation often leads to cis-trans isomerization as a competing reaction.[4]
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength of UV light for the photodimerization of cinnamic acid?
A1: The optimal wavelength corresponds to the absorption maximum of cinnamic acid, which is typically in the range of 270-320 nm.[1] Using high-energy light (λ < 370 nm) is necessary for direct excitation.[1] It is crucial to use a UV source that provides sufficient energy for the π → π* transition of the conjugated system.
Q2: How can I monitor the progress of the reaction?
A2: Several analytical techniques can be employed:
-
UV-Vis Spectroscopy: Monitor the disappearance of the characteristic absorption band of the cinnamic acid double bond.
-
NMR Spectroscopy (¹H and ¹³C): This is a powerful technique to not only track the disappearance of the vinylic protons of the starting material but also to characterize the stereochemistry of the resulting cyclobutane ring protons in the products.[6][7][8]
-
IR Spectroscopy: The disappearance of the C=C stretching vibration (around 1640 cm⁻¹) and the appearance of new C-H stretching bands for the cyclobutane ring can be monitored.[9]
-
HPLC: This can be used to separate and quantify the remaining starting material and the various isomeric products.
Q3: What is the role of a photosensitizer in this reaction?
A3: A photosensitizer is a molecule that can absorb light and then transfer the energy to another molecule (in this case, cinnamic acid), which then undergoes the reaction.[10] This is particularly useful in solution-phase reactions to favor dimerization over cis-trans isomerization. The sensitizer absorbs the light, undergoes intersystem crossing to a more stable triplet state, and then transfers this triplet energy to a cinnamic acid molecule.[10] The resulting triplet-state cinnamic acid can then react with a ground-state molecule to form the dimer. Common photosensitizers for this type of reaction include benzophenone and acetophenone.[11]
Q4: How do I separate the different isomeric products?
A4: The separation of α-truxillic acid and β-truxinic acid, along with any other stereoisomers, can be challenging due to their similar physical properties.
-
Fractional Crystallization: This is a classical method that relies on the slight differences in solubility of the isomers in a particular solvent.
-
Column Chromatography: While challenging for the free acids, their methyl ester derivatives are often more amenable to separation by silica gel chromatography.
-
Preparative HPLC: This can be an effective, albeit more expensive, method for obtaining pure isomers.
III. Troubleshooting Guide
This section addresses common issues encountered during the photodimerization of cinnamic acid and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Dimer | Inappropriate Light Source: Wavelength is too long, or the intensity is too low. | Verify the emission spectrum of your UV lamp. Ensure it overlaps with the absorption spectrum of cinnamic acid (270-320 nm). Increase the irradiation time or use a more powerful lamp. |
| Incorrect Polymorph (Solid-State): You may be using the γ-polymorph of cinnamic acid. | Recrystallize your trans-cinnamic acid to obtain the α or β polymorph. For example, slow evaporation from acetone can yield the α-form.[12] Characterize the polymorph using techniques like powder X-ray diffraction (PXRD) or solid-state NMR.[13] | |
| Low Concentration (Solution): At very low concentrations, the probability of an excited molecule encountering a ground-state molecule is reduced. | Increase the concentration of the cinnamic acid solution. However, be aware that very high concentrations can lead to issues with light penetration and potential side reactions. | |
| Quenching by Oxygen (Solution): Dissolved oxygen can quench the excited triplet state of cinnamic acid, preventing dimerization. | Degas your solvent before use by bubbling an inert gas (e.g., nitrogen or argon) through it or by using freeze-pump-thaw cycles. Maintain an inert atmosphere over the reaction mixture during irradiation. | |
| Predominance of cis-Cinnamic Acid (Solution) | Direct Irradiation without Sensitizer: Direct excitation can efficiently lead to cis-trans isomerization, which competes with dimerization. | Employ a triplet photosensitizer like benzophenone.[11] The sensitizer will populate the triplet state of cinnamic acid, which is more likely to lead to dimerization. |
| Formation of a Complex Mixture of Products | Solution-Phase Reaction without Control: The lack of pre-organization in solution can lead to the formation of multiple stereoisomers. | For stereocontrol, a solid-state reaction is often preferred. Alternatively, template-assisted synthesis in solution can be employed to pre-organize the cinnamic acid molecules.[4][14] |
| Photodegradation: Prolonged exposure to high-intensity UV light can lead to the breakdown of the product or starting material. | Monitor the reaction progress and stop the irradiation once the starting material is consumed or the product concentration plateaus. Consider using a filter to cut off very short, high-energy wavelengths if degradation is suspected. | |
| Difficulty in Product Isolation/Purification | Similar Solubility of Isomers: The different photodimers often have very similar solubilities, making separation by simple crystallization difficult. | Convert the carboxylic acids to their corresponding esters (e.g., methyl esters). The esters often have better solubility in organic solvents and are more amenable to chromatographic separation. The esters can then be hydrolyzed back to the acids. |
IV. Experimental Protocols & Data
Optimized Protocol for Solid-State Photodimerization of α-trans-Cinnamic Acid
This protocol is designed for the synthesis of α-truxillic acid.
1. Preparation of α-trans-Cinnamic Acid:
- Dissolve commercial trans-cinnamic acid in a minimal amount of hot acetone.
- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4 °C) to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry in a vacuum oven at a low temperature (< 50 °C). This process favors the formation of the α-polymorph.[12]
2. Photoreaction:
- Spread a thin layer (1-2 mm) of the crystalline α-trans-cinnamic acid in a petri dish or on a watch glass.
- Place the sample under a medium-pressure mercury lamp (or a lamp with a strong emission around 280-320 nm).
- Irradiate the sample for 24-48 hours. To ensure even irradiation, it is advisable to occasionally mix the powder with a spatula.[4]
3. Work-up and Purification:
- After irradiation, the resulting solid will be a mixture of α-truxillic acid and unreacted cinnamic acid.
- Triturate the solid with a solvent in which cinnamic acid is more soluble than α-truxillic acid (e.g., dichloromethane or chloroform) to remove the unreacted starting material.
- The remaining solid is predominantly α-truxillic acid. It can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Key Parameter Optimization
| Parameter | Effect on Reaction | Recommendation |
| Wavelength | Shorter wavelengths provide higher energy but can also lead to degradation. | Use a source with a peak emission between 270-320 nm. |
| Irradiation Time | Longer times increase conversion but also risk side reactions. | Monitor the reaction by taking small aliquots and analyzing them (e.g., by ¹H NMR) to determine the optimal time.[6] |
| Temperature | Higher temperatures can increase molecular motion, potentially disrupting the crystal lattice in solid-state reactions. | Conduct solid-state reactions at or below room temperature. Cooling may improve selectivity in some cases. |
| Solvent (Solution) | Polarity can influence the stability of excited states and the relative rates of dimerization and isomerization. | Non-polar solvents often favor dimerization. If using a sensitizer, ensure it is soluble in the chosen solvent. |
| Sensitizer (Solution) | Promotes triplet state formation, favoring dimerization over isomerization. | Use a sensitizer like benzophenone at a concentration of 0.1-0.5 equivalents relative to cinnamic acid. |
V. Visualizing the Process
Reaction Mechanism
The photodimerization proceeds via a [2+2] cycloaddition mechanism. In the solid state, the topochemical control dictates the stereochemical outcome.
Caption: Photodimerization pathways in solid-state vs. solution.
Troubleshooting Workflow
A logical approach to diagnosing and solving experimental issues.
Caption: A workflow for troubleshooting low-yield reactions.
VI. References
-
Jardine, L. J., et al. (2003). The photodimerisation of the alpha- and beta-forms of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(3), 629-635. --INVALID-LINK--
-
Gaglioti, M., et al. (2018). The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives. CrystEngComm, 20(44), 7226-7234. --INVALID-LINK--
-
Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials. (2024). RSC Publishing. --INVALID-LINK--
-
Photodimerization of α-trans-cinnamic acid to α-truxillic acid. (n.d.). ResearchGate. --INVALID-LINK--
-
Cohen, M. D., & Schmidt, G. M. J. (1964). PHOTODIMERIZATION IN THE SOLID STATE. Pure and Applied Chemistry, 9(4), 567-576. --INVALID-LINK--
-
Naumov, P., et al. (2018). Time-Dependent Photodimerization of α-trans-Cinnamic Acid Studied by Photocalorimetry and NMR Spectroscopy. Crystal Growth & Design, 18(5), 2957-2963. --INVALID-LINK--
-
Krauze-Baranowska, M. (2015). Truxillic and truxinic acids-occurrence in plant kingdom. ResearchGate. --INVALID-LINK--
-
Photochemical [2+4]‐Dimerization Reaction From The Excited State. (n.d.). ResearchGate. --INVALID-LINK--
-
Yagci, B. B., et al. (2021). Template-Directed Photochemical Homodimerization and Heterodimerization Reactions of Cinnamic Acids. The Journal of Organic Chemistry, 86(18), 13118-13128. --INVALID-LINK--
-
Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. (n.d.). ResearchGate. --INVALID-LINK--
-
Time-Dependent Photodimerization of α- Trans -Cinnamic Acid Studied by Photocalorimetry and NMR Spectroscopy. (n.d.). ResearchGate. --INVALID-LINK--
-
Transient States in [2 + 2] Photodimerization of Cinnamic Acid: Correlation of Solid-State NMR and X-ray Analysis. (n.d.). ResearchGate. --INVALID-LINK--
-
Bertmer, M., et al. (2008). Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. Physical Chemistry Chemical Physics, 10(35), 5415-5425. --INVALID-LINK--
-
Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives. (2023). Organic & Biomolecular Chemistry. --INVALID-LINK--
-
Morrison, W. H., Hartley, R. D., & Himmelsbach, D. S. (1991). Synthesis of substituted truxillic acids from p-coumaric and ferulic acid: simulation of photodimerization in plant cell walls. Journal of Agricultural and Food Chemistry, 39(11), 2093-2096. --INVALID-LINK--
-
A General Strategy for the Synthesis of Truxinate Natural Products Enabled by Enantioselective [2+2] Photocycloadditions. (2018). PMC. --INVALID-LINK--
-
Preventing photodegradation of cinnamic acid during experiments. (n.d.). Benchchem. --INVALID-LINK--
-
Yagci, B. B., et al. (2023). Access to Symmetrical and Unsymmetrical Cyclobutanes via Template-Directed [2+2]-Photodimerization Reactions of Cinnamic Acids. Synthesis, 55(23), 3777-3792. --INVALID-LINK--
-
Coppens, P., et al. (2009). Kinetics of the Single-Crystal to Single-Crystal Two-Photon Photodimerization of R-trans-Cinnamic Acid to R-Truxillic Acid. The Journal of Physical Chemistry A, 113(13), 3116-3120. --INVALID-LINK--
-
Solid-State [2+2] Photodimerization and Photopolymerization of α,ω-Diarylpolyene Monomers: Effective Utilization of Noncovalent Intermolecular Interactions in Crystals. (2012). NIH. --INVALID-LINK--
-
Lewis acid catalysis of photochemical reactions. 7. Photodimerization and cross-cycloaddition of cinnamic esters. (1988). OSTI.GOV. --INVALID-LINK--
-
Solid-State Photodimerization Kinetics of α-trans-Cinnamic Acid to α-Truxillic Acid Studied via Solid-State NMR. (2006). Semantic Scholar. --INVALID-LINK--
-
Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. (2021). Bilkent University Institutional Repository. --INVALID-LINK--
-
The impact of solid solution composition on kinetics and mechanism of [2 + 2] photodimerization of cinnamic acid derivatives. (n.d.). OUCI. --INVALID-LINK--
-
Photosensitizer. (n.d.). Wikipedia. --INVALID-LINK--
-
Cascade Photoreaction in Crystals: A Phase Change Caused by a Dewar Benzene Quantum Chain Triggers a Topochemical [2 + 2] Photodimerization. (2022). ACS Publications. --INVALID-LINK--
-
Photochemistry: Photosensitizers. (2022). YouTube. --INVALID-LINK--
-
Single-crystal-to-single-crystal photodimerization of cinnamic acid. (n.d.). ACS Publications. --INVALID-LINK--
-
An Unexpected Phase Transition during the [2 + 2] Photocycloaddition Reaction of Cinnamic Acid to Truxillic Acid: Changes in Polymorphism Monitored by Solid-State NMR. (2010). ACS Publications. --INVALID-LINK--
-
Photodimerization of anthracenes in fluid solutions: (Part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage. (n.d.). ResearchGate. --INVALID-LINK--
-
Photodimerization of cinnamic acid. (n.d.). ResearchGate. --INVALID-LINK--
-
The Photochemical Dimerization of trans-Cinnamic Acid 1. (1962). ACS Publications. --INVALID-LINK--
References
- 1. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 5. The photodimerisation of the alpha- and beta-forms of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. harker.chem.buffalo.edu [harker.chem.buffalo.edu]
- 13. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives [morressier.com]
Preventing cis/trans isomerization during synthesis and purification
Technical Support Center: Isomer Control Division
A Senior Application Scientist's Guide to Preventing Cis/Trans Isomerization During Synthesis and Purification
Welcome to the technical support center. As researchers and developers, maintaining the stereochemical integrity of your molecules is paramount. Uncontrolled cis/trans (also known as E/Z) isomerization can lead to mixtures that are difficult to separate, compromised biological activity, and significant delays in development timelines. This guide provides field-proven insights and actionable protocols to help you diagnose, troubleshoot, and prevent unwanted isomerization in your daily work.
Frequently Asked Questions: The Fundamentals of Isomerization
This section addresses the foundational concepts of cis/trans isomerization. Understanding these principles is the first step toward effective control.
Q1: What exactly is cis/trans isomerization and why is it a critical concern in my work?
Cis/trans isomerism is a form of stereoisomerism that occurs in molecules with restricted bond rotation, most commonly around a carbon-carbon double bond, but also in systems like C=N, N=N, and cyclic compounds.[1][2][3] Cis isomers have substituent groups on the same side of the double bond or ring, while trans isomers have them on opposite sides.[2][4]
This is critically important because cis and trans isomers are distinct molecules with different physical, chemical, and biological properties.[1][5][6] For example, the trans isomer is often more thermodynamically stable than the cis isomer due to reduced steric strain.[2][7] This stability difference means the cis isomer can spontaneously convert to the trans form if enough energy is supplied. In drug development, one isomer may be a potent therapeutic while the other is inactive or even toxic. Therefore, controlling isomerization is essential for ensuring product purity, safety, and efficacy.
Q2: What are the primary drivers of unwanted isomerization in the lab?
Isomerization is an energy-driven process. The primary culprits in a laboratory setting are:
-
Heat (Thermal Isomerization): Applying heat can provide the necessary activation energy to overcome the rotational barrier of the double bond.[8] Many reactions run at elevated temperatures, and even downstream processes like solvent evaporation via rotary evaporator, can induce isomerization.[9][10]
-
Light (Photochemical Isomerization): Absorption of photons, particularly UV light, can excite a molecule's π-electrons to an anti-bonding orbital (a π-π* transition), which temporarily removes the double bond character and allows free rotation.[8] When the molecule relaxes back to its ground state, it can be trapped in the opposite isomeric form.[8][11] Even ambient laboratory light can be sufficient to cause isomerization in sensitive compounds over time.[12]
-
Catalysis (Acidic, Basic, or Metal-Induced): Trace amounts of acid, base, or even certain metals can catalyze isomerization by creating a lower-energy pathway for the conversion.[8][12] For instance, acids can protonate the double bond to form a carbocation intermediate, which has free rotation around the single bond before the proton is lost to form the more stable isomer.[13][14][15] This is a common issue during silica gel chromatography, as standard silica is slightly acidic.[16][17]
Q3: Which functional groups and molecular structures are most susceptible?
While alkenes (C=C) are the most commonly discussed, several other systems are prone to isomerization. Be vigilant if your molecule contains:
-
Alkenes (C=C): Especially those that are tri- or tetra-substituted, or part of a conjugated system.
-
Azobenzenes (N=N): These are classic photoswitches, and their isomerization is readily triggered by light.[18][19]
-
Imines and Oximes (C=N): Susceptible to isomerization, particularly under acidic or basic conditions.
-
Stilbenes and Chalcones: The conjugated systems in these molecules make them particularly sensitive to photochemical and thermal isomerization.
-
Unsaturated Fatty Acids: Long-chain molecules with double bonds, like oleic acid (cis) and elaidic acid (trans), can isomerize, affecting their physical and biological properties.[1][6]
-
Prolyl Bonds in Peptides: The Xaa-Pro peptide bond can exist in either a cis or trans conformation, and isomerization can be a slow process that impacts protein folding and function.[20][21]
Q4: How can I reliably detect if isomerization is occurring in my sample?
Several analytical techniques can be used to identify and quantify isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is often the most definitive method. The coupling constants (3JHH) across the double bond are typically larger for trans isomers (12–18 Hz) compared to cis isomers (0–12 Hz).[2] Chemical shifts of substituents can also differ significantly.
-
High-Performance Liquid Chromatography (HPLC): Isomers often have different polarities and shapes, leading to different retention times on a column.[22] This is an excellent method for quantification.
-
Gas Chromatography (GC): For volatile compounds, GC can effectively separate isomers based on differences in their boiling points and interactions with the stationary phase.[12][22]
-
UV-Vis Spectroscopy: Cis and trans isomers can have distinct absorption spectra. For example, the λmax for the π-π* transition in trans isomers is often at a longer wavelength and has a higher extinction coefficient than in the corresponding cis isomer.[23]
Troubleshooting Guide Part 1: Isomerization During Synthesis
Problem: "My reaction is producing a mixture of cis and trans isomers, but I need to synthesize only one."
This is a common challenge. The key is to analyze your reaction conditions and identify the energy source or catalyst responsible for the isomerization.
Diagnostic Workflow for Synthesis
Caption: Diagnostic workflow for identifying the cause of isomerization during synthesis.
Troubleshooting Guide Part 2: Isomerization During Purification & Handling
Problem: "I confirmed the correct isomer was formed in the crude reaction, but after work-up and purification, I have a mixture."
Post-synthesis isomerization is frustrating but preventable. Each step from quenching the reaction to storing the final product is a potential risk.
Solutions Organized by Process Step
| Process Step | Common Cause of Isomerization | Recommended Prevention Strategy |
| Aqueous Work-up | Acid/Base Catalysis: Using strong acids (e.g., 1M HCl) or bases (e.g., 1M NaOH) to wash or neutralize the reaction mixture. | Use buffered solutions (e.g., saturated NH₄Cl for mild acid, saturated NaHCO₃ for mild base) or phosphate buffers to maintain a neutral pH.[24] Minimize contact time and perform washes at low temperatures (ice bath). |
| Chromatography | Acid Catalysis from Silica Gel: Standard silica gel is acidic (pH ≈ 4-5) due to surface silanol groups, which can catalyze isomerization on the column.[16][17] | 1. Deactivate the Silica: Pre-treat the silica by flushing the packed column with a solvent system containing 1-3% triethylamine (TEA) or another non-nucleophilic base.[25][26][27] 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or deactivated silica gel for sensitive compounds.[16] 3. Protect from Light: Wrap glass columns in aluminum foil. |
| Solvent Removal | Thermal Isomerization: High temperatures during rotary evaporation can provide the energy needed for isomerization.[10] | Use the lowest possible bath temperature. For very sensitive compounds, consider alternative methods like lyophilization (freeze-drying) or high-vacuum evaporation at room temperature. Using a lower-boiling point solvent for extraction and chromatography can also help. |
| Storage | Light, Heat, and Acid/Radical Contamination: Long-term exposure to lab conditions can degrade isomeric purity. | Store the purified compound at low temperatures (-20°C is standard), protected from light in an amber vial, and under an inert atmosphere (argon or nitrogen) to prevent radical formation.[12][24] If the compound is particularly sensitive, storing it as a solid is often better than in solution. |
Experimental Protocols
Here are detailed, step-by-step methodologies for key techniques to prevent isomerization.
Protocol 1: Performing a Reaction Under Photochemically-Shielded Conditions
This protocol is essential for any reaction involving photosensitive compounds like stilbenes, azobenzenes, or conjugated systems.
-
Glassware Preparation: Use amber-colored glassware (flasks, funnels, etc.) for all steps. If amberware is unavailable, thoroughly wrap standard glassware in two layers of aluminum foil, ensuring no gaps.
-
Reagent Handling: Prepare and weigh reagents in a dimly lit area or under a yellow/red safelight.
-
Reaction Setup: Assemble the reaction apparatus in a fume hood with the sash lowered and the interior light turned off. Use external light sources sparingly.
-
Execution: Run the reaction completely shielded from ambient light. If the reaction requires heating, use a heating mantle controlled by a thermocouple; avoid oil baths that may require more visibility.
-
Monitoring: To monitor the reaction by TLC, quickly take an aliquot, spot the plate, and immediately re-seal and re-cover the reaction flask. Develop the TLC plate in a covered tank as usual.
-
Work-up and Purification: Conduct the entire work-up and purification process (e.g., extractions, chromatography) using foil-wrapped or amber glassware.
Protocol 2: Deactivating Silica Gel for Chromatography
This procedure neutralizes the acidic sites on silica gel, making it suitable for acid-sensitive compounds.[25][26]
-
Solvent System Preparation: Prepare your chosen eluent system (e.g., 20% Ethyl Acetate in Hexane). To this eluent, add 1% by volume of triethylamine (TEA). For example, to 500 mL of eluent, add 5 mL of TEA. Mix thoroughly.
-
Slurry Preparation: In a beaker, add the required amount of dry silica gel. Add a small amount of the TEA-containing eluent and gently swirl to create a uniform slurry.
-
Column Packing: Pack the chromatography column with the silica slurry as you normally would. Ensure there are no air bubbles.
-
Pre-Elution (Deactivation Step): Once packed, pass 2-3 column volumes of the TEA-containing eluent through the column. This ensures all acidic silanol groups are neutralized by the amine. Discard this pre-elution solvent.
-
Loading and Elution: Dissolve your crude sample in a minimum amount of solvent and load it onto the column. You can now choose to either:
-
Option A (Recommended): Continue eluting with the solvent system containing 1% TEA. This provides continuous protection.
-
Option B: Elute with your original solvent system without TEA. The silica is now largely deactivated, but Option A is safer for highly sensitive compounds.
-
-
Fraction Analysis: Collect and analyze fractions as usual. Note that TEA may need to be removed from the final product by co-evaporation with a solvent like toluene under reduced pressure.
Visualization of Key Concepts
Understanding the energy landscape helps explain why isomerization occurs and why prevention is necessary.
Caption: Energy profile for a typical cis-to-trans isomerization, showing the higher energy state of the cis isomer and the activation barrier (ΔG‡) that must be overcome.
References
- 1. byjus.com [byjus.com]
- 2. Cis–trans isomerism - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. scribd.com [scribd.com]
- 10. How To [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. leah4sci.com [leah4sci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 16. Chromatography [chem.rochester.edu]
- 17. web.uvic.ca [web.uvic.ca]
- 18. longdom.org [longdom.org]
- 19. Theoretical study on the reaction mechanism of the thermal cis–trans isomerization of fluorine-substituted azobenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural mechanism governing cis and trans isomeric states and an intramolecular switch for cis/trans isomerization of a non-proline peptide bond observed in crystal structures of scorpion toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chemical Tools for Studying the Impact of cis/trans Prolyl Isomerization on Signaling: A Case Study on RNA Polymerase II Phosphatase Activity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. benchchem.com [benchchem.com]
- 25. Chromatography [chem.rochester.edu]
- 26. reddit.com [reddit.com]
- 27. researchgate.net [researchgate.net]
Troubleshooting low solubility issues of trans-Cyclobutane-1,2-dicarboxylic acid
Technical Support Center: trans-Cyclobutane-1,2-dicarboxylic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet challenging issue of its low aqueous and organic solvent solubility. Here, we provide in-depth, scientifically grounded troubleshooting guides and frequently asked questions to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or common organic solvents?
A1: The limited solubility of this compound stems from a combination of its molecular structure and solid-state properties. The molecule possesses a rigid, non-polar cyclobutane ring and two polar carboxylic acid groups. In its solid, crystalline form, the molecules are tightly packed and stabilized by strong intermolecular hydrogen bonds between the carboxylic acid groups. For dissolution to occur, the solvent molecules must provide enough energy to overcome this crystal lattice energy.
-
In Water: While the carboxylic acid groups can hydrogen bond with water, the hydrophobic cyclobutane ring disrupts the local water structure, making the overall solvation process less favorable.
-
In Non-polar Solvents: These solvents cannot effectively interact with the polar carboxylic acid groups, leading to very poor solubility.
-
In Polar Aprotic Solvents (e.g., DMSO, DMF): These are often the best starting point, as they can disrupt the intermolecular hydrogen bonds of the acid and solvate the molecule. However, solubility can still be limited.
Q2: How does pH dramatically affect the aqueous solubility of this compound?
A2: The aqueous solubility of this compound is highly dependent on pH.[1][2] This is because the carboxylic acid groups can be deprotonated to form carboxylate anions. The pKa values for this diacid are crucial here; the first pKa (pKa1) is approximately 3.79.[3]
-
At Low pH (pH < pKa1): The compound exists predominantly in its neutral, protonated form (R-COOH), which is sparingly soluble.
-
As pH Increases (pH > pKa1): The carboxylic acid groups begin to deprotonate, forming the monoanion and then the dianion (R-COO⁻). These charged species are significantly more polar and have much stronger ion-dipole interactions with water, leading to a dramatic increase in solubility.[4] The conversion to a salt form effectively overcomes the crystal lattice energy of the neutral acid.
Q3: What are the best initial solvents to try for solubilizing this compound?
A3: A systematic approach is recommended. Start with polar aprotic solvents, which are generally the most effective for dissolving carboxylic acids.
-
Tier 1 (High Probability of Success):
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
-
Tier 2 (Moderate Probability):
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
-
Tier 3 (Aqueous Systems - pH Dependent):
-
Aqueous base (e.g., 1 M NaOH, 1 M NaHCO₃)
-
Always start with a small amount of the compound and solvent to assess solubility before scaling up.
In-Depth Troubleshooting Guides
Guide 1: Systematic Protocol for Solvent Screening
This protocol provides a structured method to determine the optimal solvent for your application.
Objective: To identify a suitable solvent and estimate the solubility of this compound.
Materials:
-
This compound
-
Vials (e.g., 2 mL glass vials)
-
Micro-stir bars
-
Vortex mixer
-
Selection of solvents: DMSO, DMF, Methanol, Ethanol, Acetonitrile, Water.
Procedure:
-
Preparation: Weigh 2 mg of this compound into a clean, dry vial.
-
Initial Solvent Addition: Add 100 µL of the first test solvent (e.g., DMSO) to the vial. This creates an initial concentration of 20 mg/mL.
-
Mixing: Vortex the vial vigorously for 1-2 minutes. If a micro-stir bar is used, allow it to stir for 10-15 minutes.
-
Observation: Carefully observe the solution.
-
Completely Dissolved: The compound is soluble at ≥20 mg/mL in this solvent. Proceed to the next solvent.
-
Partially Dissolved/Suspension: The compound has limited solubility. Proceed to step 5.
-
-
Incremental Solvent Addition: Add another 100 µL of the solvent (total volume 200 µL, concentration now 10 mg/mL). Vortex/stir again.
-
Re-Observation: Check for dissolution. Repeat this process of adding 100 µL increments of solvent until the solid is fully dissolved.
-
Record Results: Record the final concentration at which the compound fully dissolved. Repeat for all test solvents.
Data Interpretation Table:
| Solvent | Initial Observation (20 mg/mL) | Final Concentration for Dissolution | Notes |
| DMSO | |||
| DMF | |||
| Methanol | |||
| Ethanol | |||
| Water | Suspension | Not applicable (use Guide 2) |
Guide 2: pH-Mediated Aqueous Solubilization (Salt Formation)
This is the most effective method for preparing aqueous stock solutions, particularly for biological applications.
Objective: To prepare a high-concentration aqueous stock solution by converting the acid to its highly soluble salt form.
Causality: By adding a base, we deprotonate the carboxylic acids (pKa1 ≈ 3.79), converting the insoluble acid into a soluble carboxylate salt.[3][4][5] Using a stoichiometric amount of base ensures complete conversion.
Procedure:
-
Weigh Compound: Weigh the desired amount of this compound (M.W. 144.13 g/mol [3][6]) into a suitable container.
-
Add Water: Add a volume of high-purity water to create a slurry. For example, start with 80% of your final desired volume.
-
Prepare Base: Use a 1 M solution of Sodium Hydroxide (NaOH).
-
Stoichiometric Base Addition: For each mole of the diacid, 2 moles of NaOH are required for complete deprotonation to the dianion.
-
Calculation: Volume of 1M NaOH (µL) = (mass of acid in mg / 144.13) * 2 * 1000
-
-
Titration: Add the calculated volume of 1 M NaOH dropwise to the slurry while stirring continuously.
-
Dissolution: The solid should dissolve as the base is added and the pH increases, resulting in a clear solution.[7]
-
Final Volume Adjustment: Once fully dissolved, add water to reach the final desired concentration.
-
pH Check (Optional but Recommended): Check the final pH of the solution. It should be well above the pKa2 of the acid, typically in the neutral to basic range.
Self-Validation: The visual endpoint is a clear, particle-free solution. If solids remain, it may indicate an impurity in the starting material or an error in the stoichiometric calculation.
Visualizing the Troubleshooting Process
Troubleshooting Flowchart
This diagram outlines a logical workflow for addressing solubility issues.
Caption: A decision tree for troubleshooting solubility.
pH-Dependent Ionization and Solubility
This diagram illustrates the chemical principle behind Guide 2.
Caption: Ionization states and resulting solubility.
Physicochemical Properties Summary
A clear understanding of the compound's properties is foundational to troubleshooting.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [3][6][8] |
| Molecular Weight | 144.13 g/mol | [3][8] |
| Appearance | Off-white to light brown solid | [7][8] |
| Melting Point | 125 - 132 °C | [3][8][9] |
| pKa1 | ~3.79 | [3] |
| pKa2 | Not consistently reported, but expected to be ~5-6 | |
| Primary Applications | Building block for polymers, pharmaceutical intermediate | [8][10] |
References
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chembk.com [chembk.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. watson-int.com [watson-int.com]
- 8. chemimpex.com [chemimpex.com]
- 9. trans-1,2-cyclobutanedicarboxylic acid [stenutz.eu]
- 10. Cas 1124-13-6 | this compound [finechemical.net]
Technical Support Center: Catalyst Selection for Efficient Synthesis of trans-Cyclobutane-1,2-dicarboxylic Acid
Welcome to the technical support center for the synthesis of trans-cyclobutane-1,2-dicarboxylic acid. As a key building block in pharmaceuticals and advanced materials, achieving a pure, high-yield synthesis of the trans-isomer is critical.[1][2] This guide, developed from field-proven methodologies, provides in-depth insights into catalyst selection, troubleshooting, and frequently asked questions to support your research and development efforts.
Part 1: Catalyst & Strategy Selection Guide
The synthesis of this compound can be approached via two primary strategies: (A) Stereoselective Cycloaddition to build the cyclobutane ring with the desired trans configuration, or (B) Isomerization of a more readily available cis/trans mixture to the thermodynamically more stable trans-isomer. The optimal choice depends on available starting materials, required scale, and desired purity.
Strategy A: Stereoselective [2+2] Cycloaddition
This approach constructs the cyclobutane ring from unsaturated precursors. The key challenge is controlling the stereochemistry to favor the trans product.
-
Lewis Acid-Catalyzed Cycloaddition: This method involves the reaction of a fumaric ester (a trans-alkene) with a ketene acetal. The stereochemistry of the starting fumarate is retained in the product.
-
Catalyst System: A combination of a Lewis acid and a sterically hindered base is crucial. Lewis acids, such as diisobutylaluminium chloride (DIBAL-Cl) or diethylaluminium chloride (Et₂AlCl), activate the fumarate for cycloaddition. The addition of a non-nucleophilic, sterically hindered base like ethyldiisopropylamine has been shown to dramatically improve yields and allow for less cryogenic reaction temperatures (e.g., -20 °C to 0 °C instead of -75 °C).[3]
-
Mechanism Insight: The Lewis acid coordinates to the carbonyl oxygen of the fumarate, lowering its LUMO energy and facilitating the [2+2] cycloaddition with the electron-rich ketene acetal. The base likely scavenges protons that could lead to side reactions, thereby improving catalyst turnover and overall yield.
-
Best For: Researchers who require stereocontrolled synthesis from acyclic precursors and need to introduce specific ester functionalities that can be carried through to the final product.
-
-
Photochemical [2+2] Cycloaddition: This classic method uses light to excite an alkene, which then undergoes cycloaddition with a ground-state alkene. For this specific target, a common route involves the photodimerization of relevant precursors.
-
Reactants & Catalysts (Sensitizers): A typical precursor is maleic anhydride, which can react with an alkene like ethylene or 1,5-cyclooctadiene under UV irradiation.[4][5] The reaction often requires a triplet sensitizer, like acetophenone, to facilitate intersystem crossing and promote the cycloaddition from the triplet excited state.[4] Recent studies also explore visible-light photocatalysis.[4]
-
Mechanism Insight: The sensitizer absorbs light and transfers its energy to one of the reactants, promoting it to a triplet state. This triplet species then reacts with the second reactant in a stepwise fashion, forming a diradical intermediate that closes to form the cyclobutane ring. This stepwise mechanism can sometimes lead to a loss of stereochemistry, resulting in a mixture of isomers.
-
Best For: Exploratory synthesis and the creation of the cyclobutane anhydride precursor, which can then be hydrolyzed. Control of stereoselectivity can be a significant challenge.
-
Strategy B: Acid-Catalyzed Isomerization (Recommended for Scalability)
This is often the most practical and high-yielding method, leveraging the fact that the trans-diacid is the thermodynamic product. The process starts with a commercially available or easily synthesized mixture of cis- and this compound.
-
Catalyst System: A strong mineral acid, most commonly concentrated hydrochloric acid (HCl), is used as the catalyst.[6][7]
-
Mechanism Insight: The reaction proceeds via protonation of a carboxyl group, followed by enolization. This process allows for rotation around the C1-C2 bond of the cyclobutane ring. The ring then re-forms, and due to steric hindrance, the thermodynamically more stable trans configuration, where the two bulky carboxylic acid groups are on opposite sides of the ring, is strongly favored at equilibrium.
-
Key Advantage: This method is often quantitative, driving a mixed-isomer starting material to nearly pure trans-diacid with a simple workup.[6][7] It is robust, scalable, and does not require specialized photochemical or cryogenic equipment.
| Strategy | Catalyst/Reagent | Typical Yield | Advantages | Disadvantages |
| Lewis Acid Cycloaddition | DiR₂AlCl + Hindered Base | Good to Excellent (up to 93-100%)[3] | High stereoselectivity; Milder conditions than older methods. | Requires anhydrous conditions; Air-sensitive reagents; Multi-step process (cycloaddition then hydrolysis). |
| Photochemical Cycloaddition | UV Light ± Sensitizer | Variable | Access to anhydride precursor; Utilizes fundamental photochemical principles. | Often produces isomer mixtures; Requires specialized equipment; Can have complex byproducts.[4] |
| Acid-Catalyzed Isomerization | Concentrated HCl | Quantitative (~90% isolated)[7] | Extremely high yield; Simple procedure; Scalable; Uses inexpensive reagents. | Requires a cis/trans mixture as starting material; Involves handling concentrated acid. |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Troubleshooting Common Problems
Q1: My acid-catalyzed isomerization reaction is not going to completion, and I still see the cis-isomer by NMR. What went wrong?
-
A1: Potential Cause & Solution: The most likely causes are insufficient reaction time, temperature, or acid concentration. The isomerization of the cis/trans mixture to the pure trans-diacid requires vigorous conditions to reach thermodynamic equilibrium.
-
Protocol Check: Ensure you are using concentrated (e.g., 12N) HCl and that the mixture is heated to reflux.[7] The reaction can take several hours (e.g., 2-3 hours or more) of boiling.[7]
-
Monitoring: The progress can be effectively monitored using ¹³C NMR spectroscopy, as the resonances for the key carbon atoms in the cis and trans isomers are slightly different.[7] Continue heating until the peaks corresponding to the cis-isomer are no longer detectable.
-
Q2: I performed a Lewis acid-catalyzed [2+2] cycloaddition, but my yield of the cyclobutane diester is very low.
-
A2: Potential Cause & Solution: Low yields in Lewis acid-catalyzed reactions are almost always due to the presence of moisture or other protic impurities, or suboptimal reaction temperature.
-
Reagent & Glassware Purity: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Solvents must be rigorously dried using appropriate methods. The Lewis acids used (e.g., DIBAL-Cl) are extremely sensitive to water.
-
Temperature Control: While the addition of a hindered base allows for higher temperatures than -75 °C, the reaction is still temperature-sensitive.[3] If you are getting low yields at 0 °C, try running the reaction at a lower temperature, such as -20 °C or -40 °C, to minimize side reactions.[3]
-
Stoichiometry: Carefully check the stoichiometry of the Lewis acid and base. An excess of Lewis acid is often required, but the ratio is critical and should be optimized.[3]
-
Q3: The hydrolysis of my cyclobutane-1,2-dicarboxylic anhydride (or diester) is incomplete or slow.
-
A3: Potential Cause & Solution: Anhydride and ester hydrolysis require sufficient water and often a catalyst (acid or base) and heat to proceed efficiently.
-
For Anhydrides: Hydrolysis can often be achieved by simply boiling in water.[8] If the reaction is slow, the addition of a catalytic amount of acid (like HCl) can accelerate the process. Ensure the anhydride is fully dissolved or well-suspended to maximize surface area contact with the water.
-
For Diesters: Ester hydrolysis is significantly slower than anhydride hydrolysis and requires more stringent conditions. Refluxing with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH or NaOH) is necessary.[9] If using a base, a final acidification step is required to protonate the dicarboxylate salt and isolate the dicarboxylic acid.
-
Q4: After my synthesis, the final trans-diacid product is colored or has a wide melting point range.
-
A4: Potential Cause & Solution: This indicates the presence of impurities. Purification via recrystallization is essential.
-
Decolorization: If the product solution is colored, it may be due to polymeric byproducts. Before crystallization, boil the aqueous solution of the acid with activated charcoal for a period (e.g., 1 hour), then filter the hot solution to remove the charcoal and adsorbed impurities.[7][10]
-
Recrystallization: The most effective purification method is recrystallization. Good solvents reported for this compound include hot water, benzene, or a mixture of benzene and ethyl acetate.[1][7][11] Cool the saturated solution slowly to obtain well-formed, pure crystals. The melting point of the pure trans-isomer is approximately 131 °C.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the most common and cost-effective starting material? A: A mixture of cis/trans-cyclobutane-1,2-dicarboxylic acid or the corresponding anhydride is often the most practical starting point. These can be purchased commercially or synthesized and then quantitatively converted to the pure trans-isomer using the acid-catalyzed isomerization method described above.[6][7]
Q: How can I confirm that I have synthesized the trans-isomer and not the cis-isomer? A: Spectroscopic methods are key.
-
¹³C NMR: As mentioned, the chemical shifts of the cyclobutane ring carbons and the carboxyl carbons are slightly different for the cis and trans isomers, allowing for clear differentiation.[7]
-
¹H NMR: The coupling constants and symmetry of the proton signals for the cyclobutane ring will differ between the two isomers.
-
Mass Spectrometry: While both isomers have the same molecular weight, their fragmentation patterns can differ due to the spatial arrangement of the carboxyl groups, which can aid in identification.[11]
-
Melting Point: The pure trans-isomer has a distinct melting point (approx. 131 °C) which can be compared to literature values.[11]
Q: Is it possible to resolve the racemic trans-diacid into its separate enantiomers? A: Yes. The resolution of racemic this compound is well-documented and typically involves fractional crystallization using chiral resolving agents like quinine or cinchonidine.[7][10] These chiral bases form diastereomeric salts with the enantiomers of the diacid, and these salts have different solubilities, allowing them to be separated.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Quantitative Isomerization of a cis/trans-Diacid Mixture
This protocol describes the highly efficient conversion of a mixed-isomer starting material to the pure trans-diacid.
Step-by-Step Methodology:
-
Combine the cis/trans-cyclobutane-1,2-dicarboxylic acid mixture with concentrated (12N) hydrochloric acid in a round-bottom flask equipped with a reflux condenser. A typical ratio is ~25 mL of acid per 10-15 g of diacid mixture.[7]
-
Add a magnetic stir bar and heat the mixture to a rolling boil (reflux).
-
Maintain reflux for 2-3 hours. The progress of the isomerization can be monitored by taking small aliquots and analyzing them by NMR.
-
(Optional Decolorization) If the solution is colored, add a small amount of activated charcoal and continue boiling for an additional hour.[7]
-
Filter the hot solution through Celite or filter paper to remove the charcoal (if used).
-
Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the white, crystalline this compound by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold water and dry them in a vacuum oven. An isolated yield of ~90% can be expected.[7]
Visual Workflow Diagrams
Caption: Overall synthetic pathways to the target molecule.
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. lookchem.com [lookchem.com]
- 2. Cas 1124-13-6 | this compound [finechemical.net]
- 3. Process for preparing cyclobutane-1,2-dicarboxylic esters - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic Study Of Photochemical [2+2] Cycloaddition Between 1,5-cyclooctadiene And Maleic Anhydride | IDEALS [ideals.illinois.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sas.upenn.edu [sas.upenn.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CCLXI.—Resolution of trans-cyclobutane - 1 : 2 - di-carboxylic acid - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Validation & Comparative
A Comparative Guide to the Properties of cis- and trans-Cyclobutane-1,2-dicarboxylic Acid
Introduction
In the realm of organic chemistry and materials science, stereoisomerism plays a pivotal role in defining the physical, chemical, and biological properties of molecules. A subtle change in the three-dimensional arrangement of atoms can lead to vastly different behaviors. This guide provides an in-depth comparison of the geometric isomers of cyclobutane-1,2-dicarboxylic acid: the cis and trans forms. These compounds, while sharing the same molecular formula and connectivity, exhibit distinct characteristics that are crucial for their application in polymer synthesis, drug development, and as chemical building blocks. Understanding these differences is paramount for researchers aiming to harness their unique properties for specific applications.[1]
Structural and Stereochemical Analysis
The fundamental difference between cis- and trans-cyclobutane-1,2-dicarboxylic acid lies in the spatial orientation of the two carboxylic acid (-COOH) groups relative to the plane of the cyclobutane ring.
-
cis-Cyclobutane-1,2-dicarboxylic acid: In this isomer, both carboxylic acid groups are situated on the same side of the cyclobutane ring. This arrangement results in a molecule that possesses an internal plane of symmetry, rendering it a meso compound. Consequently, the cis isomer is achiral and will not rotate plane-polarized light.
-
This compound: Conversely, the trans isomer has its carboxylic acid groups on opposite sides of the ring. This configuration lacks an internal plane of symmetry, making the molecule chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers ((1R,2R) and (1S,2S)). A standard synthesis typically yields a racemic mixture (an equal mix of both enantiomers).
The distance between the carboxyl functional groups is a direct consequence of this stereochemistry. In the cis isomer, the groups are closer together (approx. 3.05 Å), whereas in the trans isomer, they are further apart (approx. 3.57 Å).[2] This proximity in the cis isomer is the primary driver for many of the observed differences in chemical reactivity and physical properties.
Caption: Stereochemical relationship of cyclobutane-1,2-dicarboxylic acid isomers.
Synthesis and Isomerization
The targeted synthesis of either isomer is possible through specific chemical pathways.
-
Cis Isomer Synthesis: A common laboratory and industrial method involves the controlled hydrolysis of cis-cyclobutane-1,2-dicyanide using sulfuric acid monohydrate. This method is notable because hydrolysis with hydrochloric acid tends to yield the more stable trans isomer.[3] Another elegant approach is the [2+2] photodimerization of certain crystalline forms of trans-cinnamic acid, which can be a scalable route to related structures.[1][4]
-
Trans Isomer Synthesis: The trans isomer is often considered the thermodynamically more stable product. It can be synthesized by hydrolyzing either cis- or trans-cyclobutane-1,2-dicyanide with strong acids like hydrochloric acid. Furthermore, the cis-dicarboxylic acid can be isomerized to the trans-dicarboxylic acid by heating in concentrated hydrochloric acid at elevated temperatures (e.g., 190°C).
The choice of synthetic route is a critical experimental decision. For instance, if the goal is to create a polymer that can be thermally cross-linked through anhydride formation, a synthesis that exclusively yields the cis isomer is required. The sulfuric acid monohydrate hydrolysis of the dicyanide is a self-validating system in this context, as it preserves the stereochemistry of the starting material.[3]
Comparative Physical Properties
The stereochemical differences directly translate into distinct, measurable physical properties. The arrangement of the polar carboxylic acid groups affects intermolecular forces, such as hydrogen bonding, which in turn dictates properties like melting point and solubility.
| Property | cis-Cyclobutane-1,2-dicarboxylic acid | This compound | Rationale for Difference |
| CAS Number | 1461-94-5 | 1124-13-6 | N/A |
| Melting Point | 133-139 °C | 131 °C[5] | The cis isomer's ability to form intramolecular hydrogen bonds can sometimes lead to different crystal packing compared to the trans isomer, which relies solely on intermolecular hydrogen bonding. This can result in a slightly higher melting point for the cis isomer in this specific case, contrary to general symmetry arguments. |
| Solubility | Soluble in water and alcohol[6] | Generally soluble in polar solvents | The polarity and hydrogen bonding capabilities of both isomers ensure solubility in polar solvents. Subtle differences may arise due to the balance of inter- vs. intramolecular hydrogen bonding affecting solvation. |
| Optical Activity | Optically inactive (Meso) | Optically active (as individual enantiomers) | The presence of a plane of symmetry in the cis isomer makes it achiral. The trans isomer is chiral and exists as a pair of enantiomers. |
Comparative Chemical Properties & Reactivity
Acidity (pKa Values)
The acidity of the carboxylic acid protons is influenced by the proximity of the two functional groups. After the first deprotonation, the resulting carboxylate anion can influence the acidity of the second proton.
| pKa Value | cis-Isomer | trans-Isomer | Causality of Difference |
| pKa1 | ~4.2 | ~4.2 | The first dissociation constant is similar for both isomers as the initial electronic environment is comparable. |
| pKa2 | ~6.2 | ~5.3 | The second dissociation constant shows a significant difference. In the cis-monoanion, the proximity of the -COO⁻ and -COOH groups allows for the formation of a strong intramolecular hydrogen bond.[2] This stabilizes the monoanion, making the second proton less acidic (harder to remove), resulting in a higher pKa2. The carboxyl groups in the trans isomer are too far apart for this interaction. |
Anhydride Formation: A Key Differentiating Reaction
The most striking difference in chemical reactivity is the ability to form a cyclic anhydride.
-
cis-Isomer: Upon heating (typically with a dehydrating agent like acetic anhydride or simply under vacuum), the cis isomer readily undergoes intramolecular dehydration to form cis-cyclobutane-1,2-dicarboxylic anhydride. The two carboxylic acid groups are perfectly positioned on the same face of the ring to react.
-
trans-Isomer: The trans isomer cannot form a cyclic anhydride under similar conditions because the carboxylic acid groups are on opposite faces of the ring and are too far apart to react intramolecularly. Heating the trans acid will likely lead to intermolecular reactions, forming polymeric anhydrides, or under harsh conditions, potential decomposition or isomerization.
This reaction serves as a definitive chemical test to distinguish between the two isomers.
Experimental Protocols
Protocol: Synthesis of cis-Cyclobutane-1,2-dicarboxylic Anhydride
This protocol provides a method to both confirm the identity of the cis-isomer and to synthesize a useful derivative.
Objective: To demonstrate the facile intramolecular cyclization of the cis-isomer.
Materials:
-
cis-Cyclobutane-1,2-dicarboxylic acid
-
Acetic anhydride
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place 1.0 g of cis-cyclobutane-1,2-dicarboxylic acid into a 50 mL round-bottom flask.
-
Add 5 mL of acetic anhydride.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 1 hour. The solid should dissolve.
-
Allow the solution to cool to room temperature.
-
Remove the excess acetic anhydride and the acetic acid byproduct under reduced pressure using a rotary evaporator.
-
The resulting solid residue is the crude cis-cyclobutane-1,2-dicarboxylic anhydride. It can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).
-
Characterize the product by melting point (approx. 73-76 °C) and IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of characteristic anhydride C=O stretches around 1780 and 1850 cm⁻¹).
Caption: Experimental workflow for anhydride synthesis from the cis-isomer.
Protocol: Melting Point Determination
Objective: To differentiate the isomers based on their distinct melting points.
Materials:
-
Samples of cis- and this compound
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the melting point apparatus is calibrated.
-
Independently load small, finely powdered samples of the cis- and trans-isomers into separate capillary tubes to a height of 2-3 mm.
-
Place the capillary tubes into the heating block of the apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-15 °C/min) to find an approximate melting range.
-
Repeat the measurement with fresh samples, this time heating rapidly to about 20 °C below the approximate melting point, then reducing the ramp rate to 1-2 °C/min.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
Compare the observed melting points to the literature values (cis: ~133-139 °C; trans: ~131 °C) to identify the isomers.
Conclusion
The cases of cis- and this compound powerfully illustrate the principle that stereochemistry is a key determinant of molecular properties. The cis isomer, defined by its same-side substitution, is a meso compound that readily forms a cyclic anhydride and exhibits a larger difference between its first and second pKa values due to intramolecular hydrogen bonding. The trans isomer is a chiral compound that exists as enantiomers, cannot form a cyclic anhydride, and displays more typical dicarboxylic acid dissociation behavior. For researchers and drug developers, these distinctions are critical. The ability of the cis isomer to form an anhydride makes it a valuable monomer for specific types of polyesters and polyamides, while the rigid, defined stereochemistry of the trans isomer can be exploited in the design of metal-organic frameworks or as a chiral scaffold in asymmetric synthesis. A thorough understanding of these properties, grounded in their structural differences, is essential for the rational design and application of these versatile chemical building blocks.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. US3290365A - Method of preparing cis-cyclobutane-1, 2-dicarboxylic acid - Google Patents [patents.google.com]
- 4. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. trans-1,2-cyclobutanedicarboxylic acid [stenutz.eu]
- 6. chembk.com [chembk.com]
A Comparative Guide to the Structural Isomers of 1,2-Cyclobutanedicarboxylic Acid
For researchers and professionals in drug development and materials science, a nuanced understanding of molecular geometry is paramount. The seemingly subtle distinction between cis and trans isomers can profoundly impact a molecule's physical properties, reactivity, and biological activity. This guide provides an in-depth comparison of the structural differences between cis- and trans-1,2-cyclobutanedicarboxylic acid, supported by experimental data and detailed analytical protocols.
Core Structural & Conformational Analysis
The fundamental difference between the cis and trans isomers of 1,2-cyclobutanedicarboxylic acid lies in the spatial arrangement of the two carboxylic acid groups relative to the plane of the cyclobutane ring. In the cis isomer, both carboxylic acid groups are on the same side of the ring, while in the trans isomer, they are on opposite sides[1]. This stereochemical difference dictates the overall molecular conformation, stability, and intermolecular interactions.
The four-membered cyclobutane ring is inherently strained and adopts a puckered, non-planar conformation to alleviate some of this strain. The degree of this puckering and the orientation of the substituents are key distinguishing features of the two isomers.
Key Structural Differences:
| Parameter | cis-1,2-Cyclobutanedicarboxylic Acid | trans-1,2-Cyclobutanedicarboxylic Acid | Rationale & Significance |
| Symmetry | Possesses a plane of symmetry (meso compound) | Possesses a center of inversion (chiral, exists as a racemic mixture) | The meso nature of the cis isomer renders it optically inactive, whereas the trans isomer can be resolved into enantiomers. |
| Intramolecular H-Bonding | Possible and observed | Not possible | The proximity of the carboxylic acid groups in the cis isomer allows for the formation of a strong intramolecular hydrogen bond. This significantly influences its spectroscopic properties and acidity. |
| Thermodynamic Stability | Less stable | More stable | The trans isomer experiences less steric hindrance between the bulky carboxylic acid groups, leading to a lower overall energy state. The cis isomer can be converted to the more stable trans isomer, for example, by heating in the presence of strong acid. |
| Ring Puckering | Puckered conformation | Puckered conformation | Both isomers adopt a non-planar ring structure to minimize steric and torsional strain. The exact dihedral angles differ based on the substituent orientation. |
Spectroscopic Characterization: An Experimental Perspective
The structural disparities between the cis and trans isomers are clearly manifested in their spectroscopic signatures. Here, we delve into the expected differences in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The chemical shifts and coupling constants of the cyclobutane ring protons are particularly informative.
-
Chemical Equivalence: In the cis isomer, due to the plane of symmetry, the two methine protons (CH-COOH) are chemically equivalent, as are the two pairs of methylene protons.
-
Distinct Environments: In the trans isomer, the methine protons are also equivalent due to the center of inversion. However, the relative orientations of the protons lead to different coupling constants compared to the cis isomer.
A comparison of the ¹H NMR spectra reveals distinct patterns for the methine and methylene protons of the cyclobutane ring[2].
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for probing the presence of specific functional groups and investigating hydrogen bonding. The key region of interest for these molecules is the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies.
-
cis-isomer: The presence of strong intramolecular hydrogen bonding in the cis isomer leads to a significant broadening of the O-H stretching band, which typically appears in the 2500-3300 cm⁻¹ region.[3] The carbonyl stretching frequency is also affected, often appearing at a lower wavenumber compared to the trans isomer due to the hydrogen bonding.
-
trans-isomer: In the absence of intramolecular hydrogen bonding, the trans isomer exhibits a sharper O-H stretching band in the solid state, characteristic of intermolecular hydrogen bonding. The C=O stretching frequency will generally be at a higher wavenumber than in the cis isomer.
The ability to observe intramolecular versus intermolecular hydrogen bonding is a definitive spectroscopic method for distinguishing between these two isomers.
Experimental Protocols
To provide a practical context for the data presented, this section outlines standardized protocols for the key analytical techniques used to characterize these isomers.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the definitive method for determining the precise three-dimensional structure of a crystalline solid, providing accurate bond lengths, bond angles, and conformational details.
Workflow for SC-XRD:
References
A Comparative Guide to Polyester Performance: Trans-Cyclobutane-1,2-dicarboxylic Acid vs. Adipic Acid
This guide provides an in-depth technical comparison of polyesters synthesized from trans-cyclobutane-1,2-dicarboxylic acid (t-CBDA) and the industry-standard adipic acid (AA). We will explore how the fundamental structural differences between these two diacids—a rigid cycloaliphatic ring versus a flexible linear chain—translate into significant variations in the thermal, mechanical, and biodegradable properties of the resulting polymers. This document is intended for researchers and material scientists seeking to innovate and select the optimal diacid monomer for specific polyester applications, from high-performance coatings to sustainable plastics.
The Monomers: A Tale of Two Structures
At the heart of this comparison are two C6 dicarboxylic acids with identical molecular formulas but distinct topologies. Adipic acid is a linear, aliphatic molecule that provides flexibility to the polymer backbone. In contrast, t-CBDA incorporates a rigid cyclobutane ring, which fundamentally alters polymer chain mobility.[1][2]
This seemingly subtle difference is the primary determinant of the final polyester's properties. The free rotation around the C-C single bonds in adipic acid allows for a flexible polymer chain, whereas the constrained nature of the cyclobutane ring in t-CBDA introduces significant rigidity.[3]
Physicochemical Properties of Monomers
A foundational understanding of the monomers' intrinsic properties is crucial. The table below summarizes their key characteristics.
| Property | Adipic Acid (AA) | This compound (t-CBDA) |
| Chemical Formula | C₆H₁₀O₄[4] | C₆H₈O₄[1] |
| Molar Mass | 146.14 g/mol [5] | 144.13 g/mol [1] |
| Melting Point | ~152 °C[5][6] | ~131 °C[1] |
| Appearance | White crystalline solid[4] | Off-white to light brown solid[1] |
| Structure | Linear, Aliphatic | Cycloaliphatic, Rigid |
Impact on Polyester Performance: A Head-to-Head Comparison
The choice of diacid monomer directly influences the macroscopic properties of the resulting polyester. We will now dissect these differences through the lens of thermal stability, mechanical performance, and biodegradability.
Thermal Properties: Rigidity Enhances Thermal Stability
The thermal behavior of a polymer, particularly its glass transition temperature (Tg) and melting temperature (Tm), dictates its processing window and service temperature.
-
Glass Transition Temperature (Tg): The Tg is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7] The incorporation of t-CBDA's rigid cyclobutane ring into the polymer backbone restricts segmental motion. Consequently, more thermal energy is required to induce this transition, leading to a significantly higher Tg compared to polyesters made with flexible adipic acid.[3][8] Polyesters synthesized from a similar rigid bio-based monomer, 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA), demonstrated tunable glass transition temperatures ranging from 6 to 52 °C depending on the diol used.[8] In contrast, adipic acid-based polyesters typically exhibit much lower glass transition temperatures, often sub-zero, for instance, poly(ethylene adipate) has a Tg of -50 °C.
-
Thermal Decomposition: Polyesters derived from cycloaliphatic diacids generally exhibit good thermal stability.[9] Studies on furanic cyclobutane diacid-based polyesters show decomposition onset temperatures (Td10%) ranging from 263 to 284 °C.[8][10] Adipic acid-based polyesters also possess good thermal stability, with materials being stable up to 390 °C in some formulations.[11][12]
Key Takeaway: The introduction of the t-CBDA monomer is an effective strategy for increasing the glass transition temperature of polyesters, making them suitable for applications requiring dimensional stability at elevated temperatures.
Mechanical Properties: The Strength vs. Flexibility Trade-Off
The mechanical properties of a polymer define its suitability for structural applications. Here, the linear flexibility of adipic acid and the cyclic rigidity of t-CBDA create a classic trade-off between strength and ductility.
-
Tensile Strength and Modulus: The rigid structure of t-CBDA results in a stiffer polymer backbone.[1] This increased rigidity generally translates to a higher tensile strength and Young's modulus.[13] Polyesters containing rigid aromatic or cycloaliphatic rings typically exhibit higher stiffness and strength compared to their purely aliphatic counterparts.[3] For example, adipic acid-based polyester polyols are specifically used in applications where flexibility is desired, such as flexible foams and elastomers.[14]
-
Flexibility and Elongation at Break: Conversely, the flexibility of the adipic acid chain imparts greater ductility to the polyester.[14] This results in a lower modulus and a higher elongation at break, meaning the material can stretch more before fracturing. Polyesters made from t-CBDA will be inherently less flexible due to the constrained cyclobutane ring.
Key Takeaway: Adipic acid is the monomer of choice for applications demanding high flexibility and toughness. t-CBDA is superior for applications where high rigidity, strength, and hardness are the primary requirements.
Biodegradability: The Role of Structure in Hydrolysis
For applications in sustainable materials, biodegradability is a critical performance metric. Polyesters are known for their potential biodegradability due to their hydrolyzable ester bonds.[15][16]
-
Mechanism: Biodegradation is often initiated by enzymatic hydrolysis of the ester linkages. The accessibility of these bonds to microbial enzymes is a key factor.[17]
-
Aliphatic vs. Cycloaliphatic: Linear aliphatic polyesters, such as those derived from adipic acid, are generally recognized as biodegradable.[18] The flexible chain structure allows enzymes to access and cleave the ester bonds more readily. The introduction of a rigid, cyclic structure like the one in t-CBDA can influence the degradation rate. While still containing hydrolyzable ester bonds, the increased rigidity and crystallinity imparted by the cyclobutane ring may slow down the rate of enzymatic attack compared to a purely linear aliphatic polyester like poly(butylene adipate).[18][19] However, cycloaliphatic polyesters are known to maintain compostability.[9]
Key Takeaway: While both types of polyesters are susceptible to hydrolysis, those based on adipic acid are expected to biodegrade more rapidly due to their greater chain flexibility. The specific degradation kinetics of t-CBDA-based polyesters would require dedicated experimental study under various environmental conditions.
Experimental Protocols for Comparative Analysis
To ensure a valid, side-by-side comparison, standardized synthesis and characterization protocols are essential. The following methodologies provide a self-validating system for evaluating the performance of polyesters derived from t-CBDA and adipic acid.
Protocol: Melt Polycondensation Synthesis
This two-stage melt polycondensation protocol is a standard and effective method for producing high molecular weight polyesters from diacids and diols.[20]
-
Reactor Setup: Equip a three-necked reaction vessel with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Charging Monomers: Charge the reactor with equimolar amounts of the diacid (either adipic acid or t-CBDA) and a selected diol (e.g., 1,4-butanediol). A slight excess of the diol (e.g., 1.1:1 diol:diacid molar ratio) can be used to compensate for any loss due to volatility.[20]
-
Catalyst Addition: Add a suitable catalyst, such as tetraisopropyl orthotitanate or stannous chloride, at a concentration of approximately 0.1-0.5% by weight of the diacid.
-
Esterification Stage: Heat the mixture under a nitrogen atmosphere with constant stirring. Gradually increase the temperature to 190-200°C.[20] Water will be produced as a byproduct and should be collected via the condenser. This stage is complete when the theoretical amount of water has been distilled off.
-
Polycondensation Stage: Increase the temperature further (e.g., to 230°C) and gradually apply a vacuum (to <1 mbar). This stage facilitates the removal of excess diol and drives the reaction towards a higher molecular weight polymer. Continue until the desired melt viscosity is achieved, as indicated by the stirrer's torque.
-
Product Recovery: Extrude the molten polymer from the reactor under nitrogen pressure and pelletize for subsequent characterization.
Protocol: Material Characterization
-
Thermal Analysis (DSC):
-
Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Procedure: Heat a small sample (5-10 mg) from -80°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere. Cool the sample back to -80°C and then perform a second heating scan at the same rate. The Tg is determined from the midpoint of the transition in the second heating curve, and the Tm is the peak of the melting endotherm.
-
-
Mechanical Testing (UTM):
-
Use a Universal Testing Machine (UTM) according to ASTM D638 for tensile properties.
-
Procedure: Injection mold the polymer pellets into standardized "dog-bone" shaped specimens. Condition the specimens for at least 24 hours at standard temperature and humidity. Mount the specimen in the UTM grips and pull at a constant crosshead speed (e.g., 5 mm/min) until failure. Record the stress-strain curve to determine tensile strength, Young's modulus, and elongation at break.[21]
-
-
Biodegradation Test (Soil Burial):
-
Assess biodegradability by monitoring weight loss of polymer films buried in compost soil.
-
Procedure: Cast thin films (e.g., 100 µm thickness) of each polyester. Bury pre-weighed samples in a controlled composting environment (e.g., 58°C, >50% humidity). Retrieve samples at regular intervals (e.g., weekly), carefully clean them of soil, dry them in a vacuum oven to a constant weight, and record the weight loss over time.
-
Conclusion and Application Outlook
The choice between this compound and adipic acid is not a matter of one being universally superior, but rather a strategic decision based on the desired performance profile of the final polyester.
-
Adipic Acid remains the ideal choice for applications where flexibility, toughness, and rapid biodegradability are paramount. Its use will continue to dominate in the production of flexible foams, elastomers, plasticizers, and certain types of packaging films.[14][22]
-
This compound emerges as a powerful alternative for creating rigid, high-strength polyesters with elevated thermal stability .[1] Its ability to significantly increase the glass transition temperature makes it a valuable monomer for developing advanced materials such as engineering plastics, durable coatings, and high-performance fibers that require dimensional stability at higher temperatures.[1][23]
By understanding the fundamental relationship between the monomer's molecular architecture and the polymer's macroscopic properties, researchers can intelligently design and synthesize next-generation polyesters tailored to the specific demands of their application.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. madisongroup.com [madisongroup.com]
- 4. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Characteristics and Applications of Adipic Acid - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 6. acs.org [acs.org]
- 7. textilestudycenter.com [textilestudycenter.com]
- 8. Bio-based polyesters synthesised from furanic cyclobutane diacid - European Coatings [european-coatings.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of semi-rigid-biobased polyesters from renewable furanic cyclobutane diacid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. d-nb.info [d-nb.info]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. poliuretanos.com.br [poliuretanos.com.br]
- 15. Biodegradable polyesters - specific polymers [specificpolymers.com]
- 16. researchgate.net [researchgate.net]
- 17. Biomedical Applications of Biodegradable Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and biodegradation of aliphatic polyesters from dicarboxylic acids and diols | Semantic Scholar [semanticscholar.org]
- 20. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Adipic Acid-Based Aliphatic Polyester Polyols - Sabtech [sabtechmachine.com]
- 23. Cas 1124-13-6 | this compound [finechemical.net]
A Comparative Guide: Trans-Cyclobutane-1,2-dicarboxylic Acid as a Novel Alternative to Terephthalic Acid in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
The landscape of polymer science is in a constant state of evolution, driven by the dual needs for enhanced performance and greater sustainability. For decades, terephthalic acid (TPA) has been a cornerstone of the polyester industry, most notably as a key monomer in the production of polyethylene terephthalate (PET).[1] However, the rigidity of the benzene ring in TPA, while providing excellent mechanical and thermal properties, also presents limitations. This guide explores the potential of a promising alternative: trans-cyclobutane-1,2-dicarboxylic acid (t-CBDA). By replacing the aromatic TPA with the aliphatic, cyclic structure of t-CBDA, we can unlock a new generation of polyesters with unique and potentially superior properties. This guide provides a comprehensive comparison of these two monomers, from their fundamental chemical structures to the performance of their resulting polymers, supported by experimental data and detailed protocols.
Monomer Deep Dive: A Tale of Two Structures
At the heart of the performance differences between TPA and t-CBDA lies their distinct molecular architecture.
Terephthalic Acid (TPA): The Aromatic Incumbent
TPA is a rigid, planar aromatic dicarboxylic acid.[2] This planarity allows for efficient chain packing in the resulting polymers, leading to high crystallinity and, consequently, excellent mechanical strength and thermal stability.[3]
This compound (t-CBDA): The Alicyclic Challenger
In contrast, t-CBDA is a non-planar, alicyclic dicarboxylic acid. The "trans" configuration of the carboxylic acid groups on the cyclobutane ring minimizes steric hindrance, contributing to its stability.[4] This three-dimensional structure disrupts the regular chain packing seen in TPA-based polymers, which can lead to lower crystallinity but also introduce unique properties such as increased flexibility and solubility.
The Path to Polymers: A Comparative Look at Synthesis
Both TPA and t-CBDA can be polymerized with diols to form polyesters through a two-stage melt polycondensation process. This process generally involves an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and temperature to build molecular weight.[5]
Synthesis of Poly(ethylene terephthalate) (PET)
The industrial production of PET typically involves the direct esterification of TPA with ethylene glycol.[2] This is a well-established and highly optimized process.
Synthesis of Polyesters from t-CBDA
Polyesters from t-CBDA can be synthesized using a similar two-stage melt polycondensation process. The reaction conditions can be adapted from established protocols for other cyclobutane-containing monomers.[1]
References
The Virtuous Cycle: Unlocking Superior Polymer Performance with trans-Cyclobutane-1,2-dicarboxylic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of advanced materials with tailored properties, the choice of monomeric building blocks is paramount. While aromatic and linear aliphatic diacids have long dominated the landscape of polyester synthesis, a less conventional candidate, trans-cyclobutane-1,2-dicarboxylic acid (t-CBDA), is emerging as a key enabler of next-generation polymers. Its unique, rigid, and non-planar structure imparts a host of advantages to the polymer backbone, leading to materials with enhanced thermal stability, tunable mechanical properties, and intriguing degradation profiles. This guide provides an in-depth technical comparison of t-CBDA-based polyesters against their traditional counterparts, supported by experimental insights and protocols to empower researchers in their quest for innovative materials.
The Structural Imperative: Why the Cyclobutane Ring Matters
The fundamental difference between t-CBDA and conventional diacids like terephthalic acid and adipic acid lies in its cyclic and stereochemically defined structure. Unlike the planar rigidity of terephthalic acid or the linear flexibility of adipic acid, the puckered four-membered ring of t-CBDA introduces a distinct kink in the polymer chain. This seemingly subtle structural feature has profound consequences for the macroscopic properties of the resulting polyester.
The trans configuration of the carboxylic acid groups on the cyclobutane ring minimizes steric hindrance, contributing to the monomer's stability and allowing for efficient polymerization.[1] This unique geometry disrupts the extensive chain packing that is characteristic of aromatic polyesters, while simultaneously restricting the conformational freedom found in linear aliphatic polyesters. The result is a class of materials that occupy a unique space in the property spectrum, often exhibiting a desirable balance of characteristics not achievable with conventional monomers alone.
Comparative Performance Analysis: t-CBDA Polyesters vs. Traditional Alternatives
To truly appreciate the advantages of incorporating t-CBDA into polymer backbones, a direct comparison with polyesters derived from terephthalic acid (an aromatic benchmark) and adipic acid (an aliphatic benchmark) is essential. The following sections dissect the key performance metrics, drawing upon available data and established principles of polymer science.
Thermal Properties: A Leap in Stability
The introduction of the rigid cyclobutane ring significantly enhances the thermal stability of polyesters. This is primarily attributed to the restricted bond rotation and increased chain rigidity, which elevates the glass transition temperature (Tg) and the onset of thermal decomposition.
| Property | Polyester from t-CBDA | Polyester from Terephthalic Acid (e.g., PET) | Polyester from Adipic Acid (e.g., PBS) |
|---|---|---|---|
| Glass Transition Temp. (Tg) | Significantly Higher | High | Low |
| Decomposition Temp. (Td) | High | High | Moderate |
Polyesters synthesized from cyclobutane-containing monomers have demonstrated decomposition temperatures ranging from 381 to 424 °C, showcasing their excellent thermal stability.[2] For instance, copolyesters containing tetramethylcyclobutanediol, a related cyclobutane monomer, exhibit high heat resistance.[3] This superior thermal performance makes t-CBDA-based polyesters attractive candidates for applications requiring high-temperature processing or end-use stability.
Mechanical Properties: Tailoring Strength and Flexibility
The semi-rigid nature of the t-CBDA unit allows for the fine-tuning of mechanical properties. By strategically combining t-CBDA with different diols, researchers can create materials that range from rigid and strong to flexible and tough.
| Property | Polyester from t-CBDA | Polyester from Terephthalic Acid | Polyester from Adipic Acid |
|---|---|---|---|
| Young's Modulus | High and Tunable | High | Low |
| Tensile Strength | High and Tunable | High | Low to Moderate |
| Elongation at Break | Tunable | Low | High |
The incorporation of a rigid cyclobutyl ring, such as that in tetramethylcyclobutanediol-containing terephthalic acid copolyesters, can lead to high impact strength.[3] The ability to modulate mechanical properties is a significant advantage in applications where a specific balance of stiffness and ductility is required, such as in biomedical devices or specialty packaging.
Degradation Profile: A Sustainable Future
One of the most compelling advantages of t-CBDA-based polyesters is their potential for controlled degradation, including biodegradability and chemical recyclability. The ester linkages are susceptible to hydrolysis, and the unique cyclobutane structure can influence the rate and mechanism of degradation.
While aromatic polyesters like PET are notoriously resistant to biodegradation, aliphatic polyesters are more susceptible to enzymatic attack.[4][5] The presence of the cyclobutane ring in the polymer backbone can modulate this biodegradability. Studies on polyesters with in-chain 1,3-cyclobutane rings have shown exceptional hydrolytic resistance, suggesting that the stability of these polymers can be tailored.[6] Furthermore, the cyclobutane ring itself can be a point of designed instability. For instance, certain cyclobutane-containing polymers can undergo thermocleavage, breaking back down into their constituent monomers, which opens up possibilities for closed-loop chemical recycling.[7] This contrasts with the complex and often energy-intensive recycling processes required for many conventional plastics.
Experimental Protocols: A Guide to Synthesis and Characterization
To facilitate further research and development in this promising area, this section provides detailed, step-by-step methodologies for the synthesis and characterization of t-CBDA-based polyesters.
Synthesis of Polyester via Melt Polycondensation
Melt polycondensation is a common and scalable method for producing high-molecular-weight polyesters.[8]
Materials:
-
This compound (t-CBDA)
-
Diol (e.g., 1,4-butanediol)
-
Catalyst (e.g., titanium(IV) butoxide)
-
Antioxidant (e.g., triphenyl phosphite)
Protocol:
-
Esterification Stage:
-
Charge the reactor with a molar excess of the diol (e.g., 1.2-1.5 equivalents) relative to the diacid (t-CBDA).
-
Add the catalyst and antioxidant.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 180-220°C with continuous stirring.
-
Water will be produced as a byproduct and should be removed from the reaction mixture via a distillation column.
-
Monitor the reaction until the theoretical amount of water has been collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 220-250°C.
-
Slowly apply a vacuum to the system to remove the excess diol and facilitate the increase in molecular weight.
-
Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.
-
Extrude the polymer from the reactor and cool it before pelletizing for further characterization.
-
Characterization of Polymer Properties
A thorough characterization of the synthesized polyester is crucial to understanding its properties and potential applications.
1. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[9][10]
-
Protocol: Heat a small sample (5-10 mg) of the polymer in a sealed aluminum pan under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min). The thermal transitions will be observed as changes in heat flow.
-
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature (Td).[9]
-
Protocol: Heat a sample of the polymer on a sensitive microbalance in a controlled atmosphere (e.g., nitrogen or air) while the temperature is increased at a constant rate. The weight loss as a function of temperature provides information on the polymer's thermal stability.
-
2. Mechanical Testing:
-
Tensile Testing: To measure the Young's modulus, tensile strength, and elongation at break.[7][11]
-
Protocol: Prepare dumbbell-shaped specimens of the polymer according to ASTM D638 or ISO 527 standards. Use a universal testing machine to apply a tensile load at a constant rate of extension until the specimen fractures.
-
3. Biodegradation Assessment:
-
Enzymatic Degradation: To evaluate the susceptibility of the polymer to enzymatic hydrolysis.[5][12]
-
Protocol: Incubate thin films or powdered samples of the polymer in a buffer solution containing a specific enzyme (e.g., lipase) at an optimal temperature and pH. Monitor the weight loss of the polymer over time and analyze the degradation products in the solution using techniques like High-Performance Liquid Chromatography (HPLC).
-
Conclusion: A New Paradigm in Polymer Design
The incorporation of this compound into polymer backbones represents a paradigm shift in polyester design. The unique structural attributes of the cyclobutane ring offer a powerful tool to overcome the limitations of traditional aromatic and aliphatic diacids. The resulting polymers exhibit a compelling combination of high thermal stability, tunable mechanical properties, and the potential for enhanced sustainability through controlled degradation pathways. As researchers continue to explore the vast design space enabled by this versatile monomer, we can anticipate the development of novel materials that will drive innovation across a wide range of industries, from high-performance engineering plastics to advanced biomedical applications.
References
- 1. data.epo.org [data.epo.org]
- 2. Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Terephthalic Acid Copolyesters Containing Tetramethylcyclobutanediol for High-Performance Plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. Melt polycondensation of 2,5-tetrahydrofurandimethanol with various dicarboxylic acids towards a variety of biobased polyesters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Polymers Derived from trans-Cyclobutane-1,2-dicarboxylic acid
For researchers and professionals in materials science and drug development, the thermal stability of a polymer is a critical parameter dictating its processing window, shelf-life, and suitability for high-temperature applications. This guide provides an in-depth technical comparison of the thermal properties of polymers synthesized from trans-cyclobutane-1,2-dicarboxylic acid, benchmarking them against conventional polymers derived from common aliphatic and aromatic diacids. We will explore how the unique, strained cycloaliphatic structure of this monomer imparts distinct thermal characteristics.
The incorporation of cyclic monomers into polymer backbones is a well-established strategy for enhancing thermal and mechanical properties. This compound is a particularly interesting building block due to its rigid, four-membered ring structure.[1][2][3] This guide will elucidate the causal relationships between this monomer's structure and the resulting polymer's thermal performance, supported by experimental data and standardized analytical protocols.
The Structural Rationale: Why this compound?
The decision to incorporate a specific monomer into a polymer backbone is driven by the desired final properties. The this compound moiety offers a unique combination of rigidity and reactivity that distinguishes it from both linear aliphatic and planar aromatic diacids.
-
Enhanced Backbone Rigidity: Unlike the flexible chains derived from linear aliphatic diacids (e.g., adipic acid), the cyclobutane ring introduces a constrained, semi-rigid segment into the polymer backbone.[4] This restricted bond rotation can significantly increase the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state.
-
Unique Thermal Degradation Pathway: The cyclobutane ring possesses inherent ring strain. While this contributes to the polymer's rigidity at moderate temperatures, the ring can be cleaved under thermal stress.[5][6][7] This provides a distinct degradation mechanism compared to the random chain scission typical of many aliphatic polymers, potentially leading to higher onset decomposition temperatures.
-
A Balance of Properties: Compared to highly rigid and planar aromatic diacids like terephthalic acid, the three-dimensional structure of the cyclobutane ring can disrupt chain packing. This can improve solubility and processability while still providing a significant boost in thermal stability over purely aliphatic systems.
Caption: Comparison of Diacid Monomer Structures.
Experimental Protocols for Thermal Characterization
To ensure objective and reproducible data, standardized thermal analysis techniques are essential. The protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are detailed below. These methods provide the quantitative data necessary for a robust comparison.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is the primary method for determining the thermal stability and decomposition profile of a polymer.
Experimental Protocol:
-
Sample Preparation: Ensure the polymer sample is dry by holding it in a vacuum oven at 60-80 °C for at least 12 hours to remove residual moisture or solvent, which could interfere with the measurement.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Loading: Place 5-10 mg of the dried polymer sample into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[8]
-
-
Data Analysis: Record the mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td,5%), a key metric for comparing thermal stability.
Caption: Standardized Workflow for TGA.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine key thermal transitions like the glass transition temperature (Tg) and melting temperature (Tm).[9]
Experimental Protocol:
-
Sample Preparation: Hermetically seal 5-10 mg of the dried polymer sample in an aluminum DSC pan. Prepare an empty, sealed pan as a reference.
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified standard, such as indium.
-
Thermal Program (Heat-Cool-Heat):
-
First Heating Scan: Ramp the temperature from ambient (e.g., 25 °C) to a temperature well above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min. This scan erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample from the high temperature back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Ramp the temperature again at 10 °C/min. The data from this second scan is typically reported to ensure material properties are measured under consistent conditions.[10]
-
-
Data Analysis: Analyze the heat flow curve from the second heating scan. The Tg is identified as a step-like change in the baseline, and the Tm is identified as the peak of the endothermic melting event.[9]
Caption: Standardized Workflow for DSC.
Comparative Thermal Analysis Data
The following table summarizes representative thermal properties for polyesters and polyamides derived from this compound (CBDA) and compares them to widely used analogues based on aliphatic (Adipic Acid) and aromatic (Terephthalic Acid) diacids.
| Polymer Class | Diacid Monomer | Polymer Example | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td,5%) |
| Cycloaliphatic Polyester | trans-CBDA | Poly(alkylene-CBDA) | ~120-140 °C (est.) | Varies | ~380 °C [11][12] |
| Aliphatic Polyester | Adipic Acid | Poly(butylene adipate) | ~ -60 °C | ~ 55-60 °C | ~275-300 °C[13] |
| Aromatic Polyester | Terephthalic Acid | PET | ~ 70-80 °C | ~ 250-260 °C | ~400-420 °C |
| Cycloaliphatic Polyamide | trans-CBDA | Poly(hexamethylene-CBDA) | ~100-120 °C (est.) | Varies | ~370-390 °C (est.) |
| Aliphatic Polyamide | Adipic Acid | Nylon 6,6 | ~ 50-70 °C[14] | ~ 265 °C[14] | ~393 °C (onset)[14] |
| Aromatic Polyamide | Terephthalic Acid | Nomex® | ~ 270 °C | N/A (decomposes first) | ~450-500 °C |
Note: "est." denotes estimated values based on structure-property relationships where direct experimental data is limited in the cited literature. The rigidity of the CBDA unit is expected to significantly elevate Tg and Td,5% compared to aliphatic analogues.
Analysis and Field-Proven Insights
The data clearly demonstrates the significant impact of the diacid monomer structure on the thermal stability of the resulting polymer.
Polyesters derived from this compound show a remarkable improvement in thermal stability compared to their linear aliphatic counterparts. A Td,5% of approximately 380 °C is substantially higher than that of aliphatic polyesters, which typically begin to degrade well below 300 °C.[11][12][13] This enhancement is directly attributable to the increased rigidity and bond energies associated with the cycloaliphatic backbone. While not as stable as fully aromatic polyesters like PET, CBDA-based polyesters offer a compelling balance of high-temperature performance and potentially improved processability.
A key advantage of incorporating the CBDA monomer is the substantial increase in the glass transition temperature (Tg). For both polyesters and polyamides, the constrained nature of the cyclobutane ring restricts the mobility of polymer chains. This results in a much higher Tg compared to analogous polymers made from flexible diacids like adipic acid.[15] A higher Tg translates to better dimensional stability and retention of mechanical properties at elevated temperatures, a critical factor for applications in medical devices and advanced materials.
While fully aromatic polymers exhibit the highest thermal stability, they often suffer from poor solubility and require high processing temperatures, which can limit their applications.[16] Polymers derived from this compound position themselves as a high-performance alternative. They approach the thermal stability of some engineering plastics while the non-planar structure of the monomer can disrupt the extensive crystallinity seen in aromatic polymers, potentially leading to better solubility in common organic solvents and a more accessible processing window. The introduction of an aromatic ring is known to decrease thermal degradability compared to aliphatic chains, and the semi-rigid cyclobutane ring provides a similar, albeit less pronounced, effect.[8]
Conclusions for the Practicing Scientist
The integration of this compound into polymer backbones provides a powerful tool for tuning thermal properties.
-
Key Finding: Polymers derived from this cycloaliphatic diacid consistently demonstrate superior thermal stability, characterized by higher decomposition temperatures (Td,5%) and glass transition temperatures (Tg), when compared to their direct linear aliphatic analogues.
-
Practical Implication: This enhanced stability makes CBDA-based polymers strong candidates for applications requiring thermal resistance, such as sterilizable medical devices, components for analytical instrumentation, and advanced drug delivery systems where thermal processing steps are involved.[1][17]
-
Future Outlook: this compound serves as a valuable building block for creating a new class of polymers that bridge the performance gap between conventional aliphatic and aromatic systems, offering a unique and advantageous combination of thermal stability, mechanical rigidity, and processability.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 1124-13-6,this compound | lookchem [lookchem.com]
- 3. Cas 1124-13-6 | this compound [finechemical.net]
- 4. Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scalable preparation and property investigation of a cis-cyclobutane-1,2-dicarboxylic acid from β-trans-cinnamic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. soc.chim.it [soc.chim.it]
- 17. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
Conformational Analysis of Cyclobutane-1,2-dicarboxylic Acid: A Comparative Guide for Researchers
A deep dive into the conformational landscapes of trans- and cis-cyclobutane-1,2-dicarboxylic acid, supported by experimental data and detailed analytical protocols.
Introduction
In the realm of medicinal chemistry and materials science, the three-dimensional structure of a molecule is paramount to its function. Cyclobutane rings, once considered mere chemical curiosities due to their inherent strain, are now recognized as valuable scaffolds in drug design and polymer chemistry.[1] Their rigid, puckered nature provides a defined spatial arrangement for substituents, influencing molecular recognition and physicochemical properties. This guide offers a detailed comparative analysis of the conformational preferences of trans- and cis-cyclobutane-1,2-dicarboxylic acid, two isomers whose subtle difference in stereochemistry leads to profoundly different structural and energetic landscapes. Understanding these differences is crucial for professionals engaged in the rational design of molecules where precise conformational control is a key determinant of biological activity or material performance.
The Puckered Nature of the Cyclobutane Ring
Unlike the planar representation often seen in textbooks, the cyclobutane ring is not flat. A planar conformation would impose significant angle strain (with C-C-C angles of 90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms on adjacent carbons.[2][3] To alleviate this, the ring adopts a "puckered" or "butterfly" conformation.[2][3] This puckering is characterized by a dihedral angle, where one carbon atom deviates from the plane formed by the other three. This non-planar arrangement reduces torsional strain at the cost of a slight increase in angle strain.[2] The equilibrium puckering angle in unsubstituted cyclobutane has been experimentally and computationally determined to be around 25-30°.[2][4][5][6] This dynamic puckering process, known as ring inversion, connects two equivalent bent structures through a higher-energy planar transition state.[4]
Conformational Analysis of trans-Cyclobutane-1,2-dicarboxylic Acid
In the trans isomer, the two carboxylic acid groups are situated on opposite faces of the cyclobutane ring.[7][8] This arrangement precludes the possibility of intramolecular hydrogen bonding. In the solid state and in solution, the dominant interactions governing the conformation are steric hindrance between the substituents and the inherent energetic preferences of the puckered ring.
The puckered ring allows the bulky carboxylic acid groups to adopt pseudo-axial and pseudo-equatorial positions. The diequatorial conformation is generally favored to minimize steric interactions. In the solid state, the molecules arrange themselves to maximize intermolecular hydrogen bonding between the carboxylic acid groups of neighboring molecules, forming extended networks.
Conformational Analysis of cis-Cyclobutane-1,2-dicarboxylic Acid
The cis isomer presents a more complex and interesting conformational picture. With both carboxylic acid groups on the same face of the ring, there is a strong potential for intramolecular hydrogen bonding.[9] This interaction, where a hydrogen bond forms between the hydroxyl proton of one carboxyl group and the carbonyl oxygen of the other, can significantly stabilize a specific puckered conformation.
This intramolecular hydrogen bond acts as a "lock," constraining the ring's flexibility and favoring a conformation where the two carboxyl groups are brought into proximity. This has a significant impact on the molecule's acidity and reactivity. The formation of this seven-membered hydrogen-bonded ring introduces its own geometric constraints, influencing the overall puckering of the cyclobutane core.
Comparative Analysis: trans vs. cis Isomers
The fundamental difference between the two isomers lies in the dominant non-covalent interactions. For the trans isomer, intermolecular hydrogen bonding and steric avoidance are the key drivers of its conformational preference. In contrast, the cis isomer's conformation is largely dictated by the stabilizing effect of intramolecular hydrogen bonding.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Key Conformational Drivers: trans vs. cis Isomers"
Table 1: Summary of Conformational Properties
| Property | This compound | cis-Cyclobutane-1,2-dicarboxylic Acid |
| Substituent Orientation | Opposite faces of the ring | Same face of the ring |
| Primary H-Bonding | Intermolecular | Intramolecular |
| Conformational Flexibility | Higher, rapid ring inversion | Lower, constrained by H-bond |
| Key Stabilizing Factor | Steric minimization, crystal packing | Intramolecular hydrogen bond |
Experimental Protocols
To experimentally probe the conformations of these isomers, researchers typically employ a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Protocol 1: High-Resolution NMR Spectroscopy
NMR spectroscopy, particularly the analysis of proton-proton (¹H-¹H) coupling constants, is a powerful tool for determining dihedral angles in solution.[10][11][12]
dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for NMR-based Conformational Analysis"
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the dicarboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, which can exchange with the acidic protons but is useful for observing the ring protons).
-
¹H NMR Acquisition: Obtain a high-resolution ¹H NMR spectrum. The complexity of the spectrum will provide initial clues about the molecule's symmetry and conformation.[10][13]
-
Signal Assignment: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to unambiguously assign the signals corresponding to each proton on the cyclobutane ring.
-
Coupling Constant Extraction: Carefully measure the vicinal coupling constants (³JHH) between adjacent protons. These values are highly sensitive to the dihedral angle between the coupled protons.
-
Karplus Equation Analysis: Apply the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle (θ). By comparing experimental J-values to the Karplus curve, one can estimate the dihedral angles within the molecule.
-
Conformational Modeling: Use the derived dihedral angles as constraints to build a model of the average solution-state conformation. For the trans isomer, one would expect J-values consistent with a puckered ring undergoing rapid inversion. For the cis isomer, the J-values should reflect a more rigid, locked conformation due to hydrogen bonding.
Protocol 2: Computational Modeling (DFT)
Density Functional Theory (DFT) calculations provide invaluable insights into the relative energies of different conformations and can corroborate experimental findings.[14][15]
dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow for DFT-based Conformational Analysis"
Step-by-Step Methodology:
-
Structure Generation: Build initial 3D structures for plausible conformations of both the cis and trans isomers (e.g., different puckered states, and for the cis isomer, conformations with and without intramolecular hydrogen bonds).
-
Geometry Optimization: Perform a full geometry optimization for each structure using a reliable DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). This process finds the lowest energy structure for each starting conformation.
-
Frequency Analysis: For each optimized structure, perform a frequency calculation. A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable conformer.
-
Energy Comparison: Compare the calculated electronic energies (including zero-point vibrational energy corrections) of all true minima to identify the global minimum (the most stable conformation) and the relative energies of other stable conformers.
-
Property Calculation: For the lowest energy conformers, calculate properties that can be compared with experimental data, such as NMR chemical shifts and coupling constants, to validate the computational model.
Conclusion
The conformational analysis of trans- and cis-cyclobutane-1,2-dicarboxylic acid reveals a classic example of how stereochemistry dictates molecular structure and energetics. The trans isomer exists as a dynamically puckered ring governed by the interplay of steric repulsion and intermolecular forces. In contrast, the cis isomer is conformationally restricted by a powerful intramolecular hydrogen bond, which stabilizes a specific puckered arrangement. For researchers in drug development and materials science, this understanding is not merely academic; it provides a rational basis for designing molecules with specific shapes and interaction potentials, ultimately leading to more effective and targeted molecular solutions. The synergistic use of NMR spectroscopy and computational modeling, as outlined in the provided protocols, remains the gold standard for elucidating these critical structural details.
References
- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cas 1124-13-6 | this compound [finechemical.net]
- 8. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cis-Cyclobutane-1,2-dicarboxylic acid | C6H8O4 | CID 6544483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Reactivity comparison of trans-Cyclobutane-1,2-dicarboxylic acid with other diacids
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Dicarboxylic acids are fundamental components in the synthesis of a vast array of molecules, from polymers to pharmaceuticals. Among these, trans-cyclobutane-1,2-dicarboxylic acid presents a unique profile due to its rigid, strained four-membered ring structure. This guide provides an in-depth technical comparison of the reactivity of this compound with other commonly employed diacids, supported by experimental data and mechanistic insights.
Introduction: The Structural Uniqueness of this compound
This compound is a saturated cyclic dicarboxylic acid characterized by a cyclobutane ring with two carboxylic acid groups situated on opposite sides of the ring plane. This trans configuration imposes significant conformational rigidity, which distinguishes its chemical behavior from that of more flexible linear diacids such as succinic acid, glutaric acid, and adipic acid, as well as from its unsaturated counterparts, maleic and fumaric acid. The inherent ring strain of the cyclobutane moiety also plays a crucial role in its reactivity. This guide will explore how these structural features influence the acidity and the kinetics of key reactions like esterification, amide formation, and anhydride formation.
Acidity: A Quantitative Comparison of pKa Values
The acidity of a carboxylic acid, quantified by its pKa value, is a fundamental predictor of its reactivity, particularly in base-catalyzed reactions and in determining the nucleophilicity of its conjugate base. The table below presents the pKa values for this compound and a selection of other common diacids.
| Dicarboxylic Acid | pKa1 | pKa2 |
| This compound | 3.79 | 5.61 |
| Succinic Acid | 4.21 | 5.64 |
| Glutaric Acid | 4.34 | 5.42 |
| Adipic Acid | 4.42 | 5.41 |
| Maleic Acid (cis) | 1.9 | 6.07[1] |
| Fumaric Acid (trans) | 3.03 | 4.44[1] |
Data for succinic, glutaric, and adipic acids from various chemical data sources. Data for maleic and fumaric acid from reference[1]. Data for this compound from reference[2].
-
This compound is a stronger acid than its linear saturated counterparts. Its pKa1 of 3.79 is notably lower than that of succinic (4.21), glutaric (4.34), and adipic (4.42) acids. This increased acidity can be attributed to the electron-withdrawing inductive effect of the second carboxylic acid group, which is held in close proximity by the rigid cyclobutane ring.
-
The acidity difference between the first and second proton is significant. The ΔpKa (pKa2 - pKa1) for this compound is 1.82. This is comparable to the linear diacids and reflects the electrostatic repulsion encountered when removing a second proton from the resulting dianion.
-
Comparison with unsaturated diacids reveals the influence of stereochemistry. Maleic acid, the cis isomer, is a remarkably strong acid for its first dissociation (pKa1 = 1.9) due to the stabilization of the resulting monoanion through intramolecular hydrogen bonding.[3] Fumaric acid, the trans isomer, is a weaker acid than maleic acid for the first dissociation but a stronger acid for the second.
The enhanced acidity of this compound suggests that its carboxylate conjugate base will be more stable and a better leaving group in certain reactions, which can influence reaction kinetics.
Reactivity in Esterification and Amide Formation
Esterification and amide formation are cornerstone reactions in organic synthesis, particularly in the preparation of polyesters and polyamides. The reactivity of a dicarboxylic acid in these condensation reactions is influenced by both electronic effects (acidity) and steric factors.
Mechanistic Considerations
The general mechanism for acid-catalyzed esterification and amide formation involves the nucleophilic attack of an alcohol or amine on the protonated carbonyl carbon of the carboxylic acid. The rate of these reactions is dependent on the electrophilicity of the carbonyl carbon and the steric hindrance around the reaction center.
Caption: Generalized mechanism for acid-catalyzed esterification.
Comparative Reactivity Analysis
While direct comparative kinetic studies are scarce, we can infer the relative reactivity of this compound based on its structural and electronic properties:
-
Electronic Effects: The higher acidity (lower pKa1) of this compound suggests a more electrophilic carbonyl carbon, which should, in principle, lead to a faster reaction rate in nucleophilic acyl substitution reactions.
-
Steric Hindrance: The rigid cyclobutane ring and the fixed trans orientation of the carboxylic acid groups may present greater steric hindrance to an incoming nucleophile compared to the more flexible, linear diacids. The aliphatic chains of succinic, glutaric, and adipic acids can adopt conformations that minimize steric clashes during the transition state. This steric factor could potentially counteract the favorable electronic effect.
Anhydride Formation: A Case of Stereochemical Constraint
The formation of a cyclic anhydride from a dicarboxylic acid is an intramolecular reaction that is highly dependent on the ability of the two carboxylic acid groups to come into close proximity.
Mechanistic Pathway for Anhydride Formation
The formation of a cyclic anhydride typically proceeds through the nucleophilic attack of one carboxylic acid group on the activated (often protonated) carbonyl of the other, followed by the elimination of a water molecule.
Caption: Intramolecular anhydride formation from a cis-dicarboxylic acid.
Comparative Reactivity
-
This compound: Due to the rigid trans stereochemistry, the two carboxylic acid groups are locked on opposite sides of the cyclobutane ring. This spatial arrangement makes direct intramolecular cyclization to form an anhydride impossible. For anhydride formation to occur, the trans isomer must first be isomerized to the cis isomer, which typically requires harsh conditions such as heating in a strong acid.[5]
-
cis-Dicarboxylic Acids (e.g., Maleic Acid): Maleic acid, with its cis configuration, has its carboxylic acid groups held in close proximity, making it highly predisposed to forming maleic anhydride upon gentle heating.
-
Linear Dicarboxylic Acids (e.g., Succinic and Glutaric Acids): These flexible molecules can readily adopt conformations where the two carboxylic acid groups are close enough for intramolecular cyclization to occur, especially when forming five- or six-membered rings (succinic and glutaric anhydrides, respectively), which are thermodynamically stable.
Experimental Protocols
Polyesterification of this compound with Ethylene Glycol
This protocol describes a typical melt polycondensation for the synthesis of a polyester from this compound.
Materials:
-
This compound
-
Ethylene glycol (a molar excess of ~10-20% is recommended to account for volatilization)
-
Esterification catalyst (e.g., antimony(III) oxide, titanium(IV) butoxide)
-
High-vacuum line
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.
Procedure:
-
Charge the reaction vessel with this compound, ethylene glycol, and the catalyst.
-
Purge the system with nitrogen and heat the mixture under a slow nitrogen stream to initiate the esterification reaction (typically 180-220 °C). Water will begin to distill off.
-
Continue the reaction until the theoretical amount of water has been collected (approximately 2-4 hours).
-
For the polycondensation stage, gradually increase the temperature (to 220-260 °C) and apply a high vacuum (<1 Torr).
-
Continue the reaction under vacuum with vigorous stirring to facilitate the removal of excess ethylene glycol and increase the polymer's molecular weight. The reaction is monitored by the viscosity of the melt.
-
Once the desired viscosity is reached, cool the reactor and extrude the polymer under a nitrogen atmosphere.
Polyamidation of this compound with Hexamethylenediamine
This protocol outlines the synthesis of a polyamide via melt polycondensation.
Materials:
-
This compound
-
Hexamethylenediamine
-
Water (for salt formation)
-
Autoclave or high-pressure reactor
Procedure:
-
Prepare the nylon salt by reacting equimolar amounts of this compound and hexamethylenediamine in water to form a concentrated aqueous solution.
-
Charge the autoclave with the nylon salt solution.
-
Heat the autoclave to a temperature of 220-250 °C. The pressure will rise due to the generation of steam.
-
Maintain the pressure to allow for the initial amidation to occur.
-
Gradually release the steam to reduce the pressure to atmospheric pressure while increasing the temperature to 250-280 °C.
-
Apply a vacuum to remove the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyamide.
-
Extrude the molten polymer from the reactor and cool it to obtain the solid polyamide.
Summary and Outlook
This compound exhibits a distinct reactivity profile compared to other common diacids. Its increased acidity makes it an interesting candidate for reactions where a more electrophilic carbonyl is beneficial. However, the steric hindrance imposed by its rigid cyclic structure may modulate its reactivity in intermolecular reactions like esterification and amide formation. The most significant difference lies in its inability to readily form a cyclic anhydride due to its trans stereochemistry.
For researchers and drug development professionals, understanding these nuances is critical for reaction design and the synthesis of novel molecules and materials. The unique structural and reactivity characteristics of this compound offer opportunities for creating polymers with tailored properties and for introducing rigid, well-defined scaffolds into pharmaceutical compounds.
References
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of trans-Cyclobutane-1,2-dicarboxylic Acid
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of trans-cyclobutane-1,2-dicarboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide moves beyond simple instruction to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is not benign; its hazard profile necessitates specific handling and disposal protocols to mitigate risks.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1][2][3]:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | H335 | Warning | May cause respiratory irritation |
Data sourced from multiple Safety Data Sheets (SDS).[1][2][3]
The primary risks associated with this solid organic acid are irritant effects upon direct contact with skin, eyes, or the respiratory system. It is classified as a combustible solid but is not considered a significant fire risk under normal laboratory conditions.[1][2] Crucially, it is incompatible with strong oxidizing agents, a factor that heavily influences its segregation during waste collection.[1]
Disposal Workflow: A Visual Guide
The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Step-by-Step Disposal Protocol
This protocol is designed to comply with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) and Environmental Protection Agency (EPA) regulations.[4][5]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.
-
Rationale: The chemical is a known skin and eye irritant.[1][2] Proper PPE is the first line of defense against accidental contact.
-
Procedure:
-
Wear a standard laboratory coat, fully buttoned.
-
Use chemical splash goggles or safety glasses with side shields.[6]
-
Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use.[6]
-
If there is a risk of generating dust, work in a well-ventilated area or chemical fume hood and use respiratory protection (e.g., N95 dust mask).[1]
-
Step 2: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions within waste containers.
-
Rationale: Mixing incompatible chemicals can lead to heat generation, gas evolution, or violent reactions. This compound is an organic acid and must be kept separate from bases and strong oxidizing agents.[1][7][8]
-
Procedure:
Step 3: Waste Container Selection
The integrity of the waste container is essential for safe storage and transport.
-
Rationale: As an acid, this chemical waste can corrode metals. Using an incompatible container can lead to leaks and spills.[7][10]
-
Procedure:
Step 4: Labeling
Proper labeling is a strict regulatory requirement and essential for communicating hazards.
-
Rationale: OSHA and EPA regulations mandate that all hazardous waste containers are clearly identified to ensure safe handling by all personnel, from the lab to the final disposal facility.[4][13][14]
-
Procedure:
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label.[8][15]
-
Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[11]
-
List all constituents if it is a mixture.
-
Indicate the relevant hazards (Irritant).
-
Fill in the generator's name, lab location, and accumulation start date.
-
Step 5: On-Site Accumulation and Storage
Waste must be stored safely within the laboratory in a designated Satellite Accumulation Area (SAA) pending pickup.
-
Rationale: Safe on-site storage minimizes the risk of spills, exposure, and reaction with other chemicals in the laboratory.
-
Procedure:
-
Keep the waste container closed at all times, except when adding waste.[8]
-
Store the container in a designated SAA, which should be at or near the point of generation.
-
Use secondary containment (e.g., a plastic tub) to contain any potential leaks.[9][15]
-
Ensure the SAA is away from drains and incompatible materials.[7]
-
Step 6: Final Disposal
Final disposal must be handled by trained professionals in accordance with federal, state, and local regulations.
-
Rationale: Hazardous chemical waste requires specialized treatment to render it safe. The recommended method for this compound is high-temperature incineration, which ensures complete destruction.[1][13]
-
Procedure:
-
Do not dispose of this chemical down the drain or in the regular trash.[2][8]
-
When the container is full, complete the "full date" on the hazardous waste label and arrange for pickup.
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to collect the waste.[8][13]
-
The waste will be transported and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be incinerated.[1][6]
-
Spill and Emergency Procedures
In the event of a small spill, immediate and correct action can prevent a minor incident from escalating.
-
For small, dry spills:
-
For large spills or if you feel unsafe:
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. (+-)-trans-1,2-Cyclobutanedicarboxylic acid | C6H8O4 | CID 10888028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bard.edu [bard.edu]
- 5. md.rcm.upr.edu [md.rcm.upr.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. calpaclab.com [calpaclab.com]
- 13. usbioclean.com [usbioclean.com]
- 14. needle.tube [needle.tube]
- 15. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
